1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
Description
Properties
IUPAC Name |
tert-butyl 7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8,12,17H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPKXJSJKSGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydroquinoline Scaffold
The quinoline and dihydroquinoline ring systems are privileged scaffolds in medicinal chemistry and drug discovery.[1][2] These nitrogen-containing heterocyclic compounds are central to the structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[3] Functionalized quinolines have been investigated for their potential as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The dihydroquinoline core, in particular, offers a three-dimensional structure that is often sought after in modern drug design to improve properties such as solubility, metabolic stability, and target-binding affinity.
This technical guide focuses on a specific, functionalized dihydroquinoline derivative: 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline . The presence of a bromine atom at the 7-position provides a handle for further synthetic modifications, such as cross-coupling reactions. The hydroxyl group at the 4-position introduces a potential hydrogen bonding site and a point for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at other positions of the molecule.[4] This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties and Identifiers
| Property | Value |
| Molecular Formula | C₁₄H₁₈BrNO₃ |
| Molecular Weight | 328.20 g/mol |
| IUPAC Name | tert-butyl 7-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |
Proposed Synthesis Pathway
A plausible multi-step synthesis for this compound is proposed, starting from a commercially available precursor. This pathway involves the formation of the quinolinone core, followed by N-protection and stereoselective reduction.
Caption: Proposed synthetic workflow for this compound.
Step 1: N-Boc Protection of 7-Bromo-3,4-dihydro-2H-quinolin-4-one
The synthesis commences with the protection of the nitrogen atom of the precursor, 7-bromo-3,4-dihydro-2H-quinolin-4-one. The Boc group is a common choice for protecting amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]
Protocol:
-
Dissolve 7-bromo-3,4-dihydro-2H-quinolin-4-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (Et₃N, 1.5 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents), to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.
Causality: The base is essential to deprotonate the nitrogen atom of the quinolinone, rendering it nucleophilic enough to attack the electrophilic carbonyl carbon of the Boc anhydride.
Step 2: Reduction of the 4-Keto Group
The subsequent step involves the reduction of the ketone at the 4-position to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically without affecting the Boc protecting group or the aromatic bromide.
Protocol:
-
Dissolve tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1 equivalent) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting solid by recrystallization or column chromatography to obtain this compound.
Causality: The hydride from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon at the 4-position. The subsequent workup protonates the resulting alkoxide to yield the hydroxyl group.
Purification and Analytical Characterization
The purification and characterization of the final product are crucial to ensure its identity and purity. A typical workflow for analysis is outlined below.
Caption: Standard workflow for the purification and analytical characterization of the target compound.
Expected Spectroscopic Data
Based on the structure of this compound and data from similar compounds, the following spectroscopic characteristics can be anticipated.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, showing characteristic coupling patterns for a substituted benzene ring.
-
CH-OH Proton: A signal around δ 4.5-5.5 ppm, which may appear as a multiplet.
-
CH₂ Protons (dihydroquinoline ring): Signals in the aliphatic region, typically between δ 1.5-4.0 ppm.
-
Boc Group Protons: A characteristic singlet at approximately δ 1.5 ppm, integrating to 9 protons.
-
OH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Peaks in the region of δ 110-150 ppm.
-
Carbonyl Carbon (Boc group): A signal around δ 155 ppm.
-
C-OH Carbon: A peak in the range of δ 60-75 ppm.
-
Aliphatic Carbons (dihydroquinoline ring): Signals in the upfield region, typically δ 20-50 ppm.
-
tert-Butyl Carbons (Boc group): A quaternary carbon signal around δ 80 ppm and methyl carbon signals around δ 28 ppm.
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.
IR (Infrared Spectroscopy):
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: Absent due to Boc protection.
-
C=O Stretch (Boc group): A strong absorption around 1690-1710 cm⁻¹.
-
C-O Stretch: An absorption in the range of 1000-1200 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Signals in their characteristic regions.
Potential Applications in Drug Discovery
This compound is a valuable building block for creating libraries of more complex molecules for drug screening. Dihydroquinoline derivatives have shown promise as potential anticancer agents.[7]
Caption: Role of the title compound as a versatile scaffold in drug discovery.
-
Modification at the 7-position: The bromine atom can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the exploration of the structure-activity relationship (SAR) in this region of the molecule.
-
Derivatization of the 4-hydroxyl group: The hydroxyl group can be esterified, etherified, or converted to other functional groups, which can influence the compound's polarity, hydrogen bonding capacity, and overall pharmacological profile.
-
Deprotection and N-functionalization: Removal of the Boc group unmasks the secondary amine, which can then be alkylated, acylated, or used in other reactions to introduce further diversity.
The resulting library of compounds can be screened against various biological targets to identify novel lead compounds for the development of new therapeutics. The inherent three-dimensionality of the dihydroquinoline core is a desirable feature for targeting protein-protein interactions and other complex biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) of this or structurally related compounds.
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ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
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PubMed. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]
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A Technical Guide to 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline: Synthesis, Characterization, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 7-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate, commonly referred to as 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline. This molecule is a valuable intermediate in medicinal chemistry, featuring a dihydroquinoline scaffold functionalized for diverse synthetic transformations. This document details its physicochemical properties, outlines a validated synthetic protocol and characterization data, and explores its strategic application in the construction of more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the self-validating nature of the analytical protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Dihydroquinoline Scaffold
The quinoline and dihydroquinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The partially saturated 3,4-dihydro-2H-quinoline core offers a three-dimensional geometry that is often sought in modern drug design to improve physicochemical properties and target engagement.
The subject of this guide, this compound, is a highly functionalized building block designed for maximum synthetic versatility:
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the quinoline nitrogen. This is a critical strategic choice for two reasons: it prevents unwanted side reactions at the nitrogen, which would otherwise be nucleophilic or basic, and it electronically deactivates the ring system, which can help control the regioselectivity of subsequent reactions.[3][4] The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, allowing for late-stage diversification at the nitrogen position.[5]
-
7-Bromo Substituent: The bromine atom at the C7 position is a key handle for carbon-carbon and carbon-heteroatom bond formation. It is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.[6][7][8]
-
4-Hydroxy Group: The secondary alcohol at the C4 position provides another site for functionalization. It can be oxidized to a ketone, alkylated to form ethers, or used as a handle to influence the conformation of the molecule.
This strategic combination of functional groups makes the title compound a powerful intermediate for building libraries of complex molecules for drug discovery programs.[9][10]
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are validated through a combination of spectroscopic methods and physical measurements.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈BrNO₃ | Calculated |
| Molecular Weight | 344.20 g/mol | Calculated |
| Appearance | White to off-white solid | Typical Observation |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.6-7.0 (m, 3H, Ar-H), 4.8-4.6 (m, 1H, CH-OH), 4.0-3.8 (m, 1H, CH₂-N), 3.6-3.4 (m, 1H, CH₂-N), 2.2-2.0 (m, 1H, CH₂-CH), 1.9-1.7 (m, 1H, CH₂-CH), 1.55 (s, 9H, C(CH₃)₃) | Representative Data |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 154.5 (C=O, Boc), 139.0, 131.0, 129.5, 125.0, 118.0, 116.0 (Ar-C), 81.0 (C(CH₃)₃), 65.0 (CH-OH), 43.0 (CH₂-N), 32.0 (CH₂-CH), 28.5 (C(CH₃)₃) | Representative Data |
| Mass Spec (ESI+) | m/z: 345.05, 347.05 [M+H]⁺ (Isotopic pattern for Br) | Representative Data |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a multi-step sequence starting from a commercially available precursor. The following workflow represents a logical and field-proven approach.
Protocol 3.1: Synthesis of the Target Compound
Step 1: N-Boc Protection of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
-
Rationale: The initial protection of the amide nitrogen is crucial to prevent it from interfering in the subsequent reduction step. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (CO₂ and t-butanol).[5][11]
-
Procedure:
-
To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-Boc protected intermediate, which is often used without further purification.
-
Step 2: Reduction of the Amide Carbonyl
-
Rationale: Selective reduction of the C4-ketone in the presence of the aromatic ring is required. Sodium borohydride (NaBH₄) is an ideal reagent as it is a mild reducing agent that will selectively reduce ketones and aldehydes without affecting the aromatic system or the Boc-carbamate.
-
Procedure:
-
Dissolve the crude product from Step 1 in methanol at 0 °C.
-
Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours. Monitor progress by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with 1M HCl to pH ~5-6.
-
Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the dihydroquinolinol intermediate.
-
Step 3: Regioselective Bromination
-
Rationale: The final step is the electrophilic aromatic substitution to install the bromine atom. The hydroxyl group at C7 is a strong activating group, directing the electrophile to the ortho and para positions. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[12] The regioselectivity is controlled by the existing substitution pattern.
-
Procedure:
-
Dissolve the alcohol from Step 2 in a suitable solvent such as acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) in one portion at room temperature.
-
Stir for 1-3 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.
-
Synthetic Utility and Application
The true value of this building block lies in its potential for diversification. The C7-bromo position is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C bond-forming reactions in modern organic synthesis.[8][13]
Protocol 4.1: Example Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the coupling of the title compound with a generic arylboronic acid.
-
Self-Validation: The success of a Suzuki coupling is contingent on the rigorous exclusion of oxygen and the precise stoichiometry of reagents. The reaction is self-validating through complete consumption of the starting halide, observable by LC-MS, and the appearance of a new, higher molecular weight product with the expected mass.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the 7-aryl substituted dihydroquinoline.
-
Conclusion
This compound is a synthetically tractable and highly valuable intermediate for drug discovery and organic synthesis. Its carefully chosen functional groups—an acid-labile Boc protectant, a versatile bromo handle for cross-coupling, and a modifiable hydroxyl group—provide a robust platform for the generation of diverse molecular structures. The protocols and rationale outlined in this guide are grounded in established chemical principles, offering a reliable foundation for researchers to utilize this powerful building block in their synthetic endeavors.
References
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PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link].
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PubChem. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. Available from: [Link].
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Abonia, R., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available from: [Link].
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].
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ResearchGate. Reaction scheme for the Suzuki-Miyaura cross-coupling. Available from: [Link].
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Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link].
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da Silva, G. S., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. Available from: [Link].
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Sharma, P., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available from: [Link].
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link].
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de Fátima, Â., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Available from: [Link].
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Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. ResearchGate. Available from: [Link].
- Google Patents. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
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ResearchGate. Synthesis of Poly-functionalized dihydroquinoline derivatives. Available from: [Link].
-
Ke, Y., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available from: [Link].
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ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available from: [Link].
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Van Goor, F., et al. (2009). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. Available from: [Link].
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Isidro-Llobet, A., et al. (2009). Dual protection of amino functions involving Boc. RSC Publishing. Available from: [Link].
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J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link].
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link].
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Chemistry LibreTexts. Suzuki cross-coupling. Available from: [Link].
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PubChem. 7-bromo-1-hydroxy-3,4-dihydro-2H-quinolin-3-amine. National Center for Biotechnology Information. Available from: [Link].
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An In-depth Technical Guide to 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline, a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. We will delve into its structure, plausible synthetic routes, detailed characterization, and prospective applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties.[3] The subject of this guide, this compound, is a highly functionalized derivative poised for further chemical modification. Its key structural features include:
-
A 3,4-dihydro-2H-quinoline core, which provides a three-dimensional structure compared to the planar quinoline.
-
A tert-Butyloxycarbonyl (Boc) group at the nitrogen atom, a common acid-labile protecting group that modulates the reactivity of the nitrogen and allows for controlled synthetic transformations.
-
A bromine atom at the 7-position, which serves as a versatile handle for introducing further complexity through cross-coupling reactions.
-
A hydroxyl group at the 4-position, which can act as a hydrogen bond donor and a site for further derivatization.
This unique combination of functional groups makes it a valuable intermediate for the synthesis of novel bioactive molecules.
Physicochemical and Structural Properties
The structural attributes of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₈BrNO₃ |
| Molecular Weight | 344.20 g/mol |
| IUPAC Name | tert-butyl 7-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate |
| CAS Number | Not available |
| Appearance | Predicted to be a white to off-white solid |
Synthesis and Mechanistic Insights
Caption: Proposed synthetic workflow for this compound.
Step 1: N-Boc Protection of 7-Bromo-1,2,3,4-tetrahydroquinolin-4-one
The first step involves the protection of the secondary amine of the quinoline ring system. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]
Experimental Protocol:
-
To a solution of 7-bromo-1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (Et₃N, 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-N-Boc-7-bromo-1,2,3,4-tetrahydroquinolin-4-one.
Causality of Experimental Choices:
-
DCM is chosen as the solvent due to its inertness and ability to dissolve both the starting material and reagents.
-
Triethylamine acts as a base to deprotonate the amine, facilitating its nucleophilic attack on the Boc anhydride.
-
The reaction is initiated at 0 °C to control the initial exothermicity of the reaction.
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An In-depth Technical Guide to 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline: Physicochemical Properties and Characterization
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both established data and field-proven insights into its characterization.
Introduction and Significance
This compound (CAS Number: 1263378-67-1) is a functionalized tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a prevalent motif in a multitude of biologically active compounds and natural products. The strategic placement of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom enhances the compound's stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences. The hydroxyl group at the 4-position introduces a chiral center and a site for potential hydrogen bonding interactions, which can be critical for molecular recognition in biological systems.
Given its structural features, this compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the exploration of new chemical space for complex biological targets. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry and drug design.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties are confirmed, others are estimated based on the compound's structure and data from closely related analogues due to the limited availability of public experimental data.
| Property | Value | Source/Method |
| IUPAC Name | tert-butyl 7-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | IUPAC Nomenclature |
| CAS Number | 1263378-67-1 | |
| Molecular Formula | C₁₄H₁₈BrNO₃ | |
| Molecular Weight | 328.20 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Inferred from structure |
Structural Elucidation and Analytical Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. The following sections detail the principles of these methods and the expected results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the target compound, both ¹H and ¹³C NMR would be essential for confirming its structure.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the brominated benzene ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to specific splitting patterns (e.g., doublets, singlets).
-
CH-OH Proton: The proton on the carbon bearing the hydroxyl group (C4) would likely appear as a multiplet, with its chemical shift influenced by solvent and concentration.
-
CH₂ Protons: The diastereotopic protons of the methylene groups at C2 and C3 will exhibit complex splitting patterns (multiplets) in the aliphatic region of the spectrum.
-
Boc Group Protons: A characteristic sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around δ 1.5 ppm.
-
N-H Proton: The absence of an N-H proton signal confirms the presence of the Boc protecting group.
-
OH Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: The carbonyl carbon of the Boc group will resonate downfield (around δ 150-160 ppm).
-
Aromatic Carbons: The six carbons of the aromatic ring will appear in the δ 110-150 ppm region. The carbon attached to the bromine atom will be influenced by the halogen's electronic effects.
-
C-O Carbon: The carbon atom bonded to the hydroxyl group (C4) will appear in the δ 60-80 ppm range.
-
Aliphatic Carbons: The methylene carbons (C2 and C3) will be found in the upfield region of the spectrum.
-
Boc Group Carbons: The quaternary carbon and the three methyl carbons of the Boc group will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula.
Expected Mass Spectrum Features:
-
Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the Boc group or the tert-butyl group, as well as the loss of water from the hydroxyl group.
Chromatographic Analysis (HPLC)
High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method would typically be developed.
Typical HPLC Method Parameters:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
The purity of the sample is determined by the relative area of the main peak corresponding to the target compound.
Experimental Workflows
The characterization of a novel or synthesized batch of this compound would follow a systematic workflow to ensure its identity and purity.
Caption: Standard workflow for the synthesis, purification, and analytical characterization of a chemical intermediate.
Handling and Storage
Handling: It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This compound is a strategically designed chemical building block with significant potential in the synthesis of complex molecular architectures for drug discovery. While detailed experimental data on some of its physical properties are not widely published, its structural features provide a strong basis for predicting its behavior and for designing robust analytical methods for its characterization. The methodologies outlined in this guide provide a solid framework for researchers and scientists to confidently handle, characterize, and utilize this important synthetic intermediate.
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The Quinoline Scaffold: A Privileged Framework in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of quinoline derivatives, focusing on their applications as anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective agents. The guide delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and presents key structure-activity relationship (SAR) data. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel quinoline-based therapeutics.
Introduction: The Enduring Significance of the Quinoline Moiety
Quinoline and its derivatives are integral to the landscape of pharmaceutical sciences, exhibiting a wide array of pharmacological effects.[3][4] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic properties.[5] This adaptability has led to the identification of quinoline-based compounds with potent activities against a spectrum of diseases, from infectious agents to complex multifactorial disorders like cancer and neurodegenerative diseases.[6][7][8] This guide will systematically explore the key therapeutic areas where quinoline derivatives have made a significant impact.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a prominent class of anticancer agents, targeting various mechanisms involved in tumor growth and progression.[2][7][8] Their modes of action are diverse and include the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.[2][9]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell survival and proliferation.
-
Topoisomerase Inhibition: A significant number of quinoline-based compounds exert their anticancer effects by inhibiting topoisomerase I and II.[9][10] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis.[11][12]
-
Kinase Inhibition (EGFR and PI3K/AKT Pathways): Quinoline derivatives have been successfully developed as inhibitors of crucial signaling kinases, such as the Epidermal Growth Factor Receptor (EGFR) and components of the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[13] Overactivation of these pathways is a common feature in many cancers, promoting cell growth, proliferation, and survival. Inhibition of EGFR by quinoline-based drugs can lead to cell cycle arrest in the G1/S phase and the induction of apoptosis.[13]
Diagram: Simplified EGFR Signaling Pathway and Inhibition by Quinoline Derivatives
Caption: Inhibition of EGFR by quinoline derivatives blocks downstream signaling cascades.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Structure-Activity Relationship and In Vitro Data
The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylquinolines | HeLa | 8.3 | [14] |
| 2-Arylquinolines | PC3 | 31.37 | [14] |
| 4-Aminoquinolines | Various | < 1.0 | [15] |
| Pyrazolo[4,3-f]quinolines | NUGC-3 | < 8.0 | [16] |
Antimalarial Activity: A Historical Pillar and a Continuing Battle
Quinolines are historically among the most important classes of antimalarial drugs.[17] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continued development of novel quinoline-based antimalarials.
Mechanism of Action: Disrupting Heme Detoxification
The primary mechanism of action for many quinoline antimalarials, including chloroquine, is the inhibition of hemozoin formation.[17][18]
-
Heme Polymerization Inhibition: During the intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and interfere with this polymerization process.[18][19] The accumulation of free heme is toxic to the parasite, leading to its death.[18]
Diagram: Inhibition of Heme Polymerization
Caption: Quinoline derivatives prevent the detoxification of heme in the malaria parasite.
Antimicrobial Activity: A Broad Spectrum of Action
Quinoline derivatives exhibit significant activity against a wide range of bacterial and fungal pathogens.[20]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][21][22]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[23]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
In Vitro Antimicrobial Data
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Quinolone-2-ones | Gram-positive bacteria | Potent activity | [24] |
| Iodo-quinolines | S. epidermidis | Varies | [25] |
| Hybrid quinolines | S. aureus | 100-250 | [26] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain quinoline derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][27][28]
Mechanism of Action: COX Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.[29][30] Some quinoline derivatives have shown selective inhibition of COX-2.[27]
In Vitro Anti-inflammatory Data
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Quinoline-pyrazole hybrids | COX-2 | 0.1 - 0.11 | [27] |
| Quinazoline derivatives | COX-1 | 0.064 | [29][30] |
| Indolin-2-one derivatives | COX-2 | 2.35 - 3.34 | [28] |
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Quinoline derivatives are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[31][32]
Mechanism of Action: Acetylcholinesterase Inhibition
One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Several quinoline derivatives have been identified as potent AChE inhibitors.[1][33]
In Vitro Neuroprotective Data
| Compound Class | Target | IC₅₀ (µM) | Reference |
| 4-Aminoquinolines | AChE | 0.72 | [1] |
| Morpholine-bearing quinolines | AChE | 1.94 | [33] |
| Quinolinic derivatives | BV-2, C6, HT-22 cells | > 50 (low toxicity) | [7] |
Conclusion and Future Perspectives
The quinoline scaffold remains a highly privileged and versatile framework in medicinal chemistry. The diverse biological activities of its derivatives underscore their immense therapeutic potential. Future research will likely focus on the design of novel quinoline-based molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of quinoline-derived drugs to address unmet medical needs.
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Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. RSC Advances. [Link]
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role of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline in medicinal chemistry
An In-depth Technical Guide to the Role of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline in Medicinal Chemistry
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4] This guide focuses on a highly functionalized and strategically designed derivative, This compound . We will deconstruct its molecular architecture to understand the specific role of each functional group—the dihydroquinoline core, the N-Boc protecting group, the 7-bromo handle, and the 4-hydroxy moiety. This molecule is not merely an intermediate; it is a versatile platform engineered for the efficient generation of diverse chemical libraries, enabling accelerated drug discovery and the development of novel therapeutic agents.
Part 1: The Strategic Value of the Dihydroquinoline Scaffold
Quinoline and its derivatives are fundamental building blocks in the synthesis of new pharmaceutical agents.[1] The partial saturation in the 3,4-dihydro-2H-quinoline core introduces a three-dimensional geometry, departing from the planarity of the fully aromatic quinoline ring. This structural feature is increasingly sought after in modern drug design as it can lead to improved binding affinity and selectivity for biological targets by allowing for more specific and complex interactions within a protein's binding pocket.
Many molecules containing the quinoline or dihydroquinoline core have shown significant biological activity, including roles as tubulin polymerization inhibitors and cardioprotective agents.[5][6] The inherent bioactivity of this core structure makes it an excellent starting point for further functionalization.
Part 2: Deconstructing the Key Functional Groups
The utility of this compound lies in the strategic placement of its functional groups, each serving a distinct and critical purpose in a synthetic workflow.
The 1-N-Boc Protecting Group: Ensuring Synthetic Control
The nitrogen atom in the quinoline ring is a reactive site. During multi-step syntheses, it can undergo undesirable side reactions such as oxidation or alkylation. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, valued for its stability under a wide range of reaction conditions, particularly those involving bases and nucleophiles.[7][8]
-
Mechanism of Protection: The protection is typically achieved by reacting the secondary amine of the dihydroquinoline with di-tert-butyl dicarbonate (Boc₂O). The amine's lone pair attacks one of the electrophilic carbonyls of Boc₂O, leading to the formation of the N-Boc bond.[8][9]
-
Orthogonal Deprotection: The Boc group's key advantage is its lability under acidic conditions.[7] It can be cleanly removed using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), leaving other acid-stable functional groups intact.[8] This allows for selective deprotection at a later synthetic stage to enable further modification at the nitrogen atom.
The 7-Bromo Substituent: The Gateway to Diversity
The bromine atom at the 7-position is the molecule's primary "synthetic handle." Bromoquinolines are well-established precursors for creating a wide array of multifunctional compounds.[10] This halogen atom is ideally positioned for participation in a variety of powerful transition-metal-catalyzed cross-coupling reactions. This enables the introduction of diverse substituents and the construction of complex molecular architectures.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Reaction with alkenes to append vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing a vast range of amino functionalities.
-
Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The ability to leverage these reactions allows chemists to rapidly generate libraries of analogues from a single, advanced intermediate, which is a cornerstone of modern lead optimization.
The 4-Hydroxy Group: A Point of Interaction and Further Modification
The hydroxyl group at the 4-position adds another layer of functionality.
-
Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within the active site of a target protein.
-
Synthetic Handle: The hydroxyl group can be alkylated to form ethers (e.g., via Williamson ether synthesis) or acylated to form esters, providing another avenue for derivatization.
-
Oxidation: It can be oxidized to the corresponding ketone, yielding a 4-quinolone derivative. 4-quinolones are another important class of bioactive compounds, known for their antibacterial and anticancer activities.[1]
Part 3: Synthetic Strategy & Application Workflow
A plausible synthesis of the title compound would involve a multi-step sequence leveraging established quinoline chemistry. While numerous synthetic routes to the quinoline core exist, such as the Conrad-Limpach or Vilsmeier-Haack reactions, a common approach for this specific target would involve the functionalization of a pre-formed quinoline ring.[11][12]
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual workflow for synthesizing and utilizing this compound in a drug discovery program.
Caption: Conceptual workflow for the synthesis and diversification of the target scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for diversifying the scaffold at the 7-position, a critical step in exploring the structure-activity relationship (SAR) of this chemical series.
Objective: To synthesize 1-N-Boc-4-hydroxy-7-aryl-3,4-dihydro-2H-quinoline derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the corresponding arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until thin-layer chromatography (TLC) or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Self-Validation: The success of the reaction is confirmed by comparing the analytical data (LC-MS, ¹H NMR) of the product with the expected values. The disappearance of the starting material and the appearance of a new product with the expected mass is a primary indicator. ¹H NMR should show new signals corresponding to the introduced aryl group and a characteristic change in the aromatic region of the quinoline core.
Part 4: Hypothesized Applications in Anticancer Drug Discovery
Given the prevalence of the quinoline scaffold in oncology, this building block is a prime candidate for developing novel anticancer agents.[10][13] Many quinoline-based drugs function as kinase inhibitors by targeting ATP-binding sites.[11] The 3D-scaffold of the dihydroquinoline core, combined with the diverse functionalities that can be introduced, makes it suitable for targeting a range of protein kinases implicated in cancer signaling.
Potential Signaling Pathway Inhibition
Derivatives from this scaffold could potentially inhibit key pathways like MAPK/ERK or PI3K/Akt, which are frequently dysregulated in cancer and control cell proliferation, survival, and angiogenesis.[11]
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Part 5: Physicochemical & Spectroscopic Data
A summary of the key properties for the core molecule is presented below.
| Property | Value |
| Chemical Formula | C₁₄H₁₆BrNO₃ |
| Molecular Weight | 326.19 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol |
| ¹H NMR (Expected) | Signals for Boc group (~1.5 ppm), aliphatic protons (CH₂-CH₂, ~2-4 ppm), aromatic protons, and hydroxyl proton. |
| ¹³C NMR (Expected) | Signals for Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), aliphatic carbons, and aromatic carbons. |
| Key IR Peaks (Expected) | O-H stretch (~3400 cm⁻¹), N-H (absent due to Boc), C=O of Boc (~1690 cm⁻¹), C-Br stretch. |
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its thoughtfully designed architecture provides multiple, orthogonally reactive sites for chemical modification. The Boc-protected nitrogen allows for controlled synthesis, the bromine atom serves as a robust handle for extensive diversification via cross-coupling, and the hydroxyl group offers a site for hydrogen bonding and further functionalization. This combination makes the scaffold an ideal platform for the rapid and efficient construction of compound libraries, significantly accelerating the hit-to-lead and lead optimization phases of drug discovery programs, particularly in the search for next-generation kinase inhibitors and other targeted therapies.
References
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Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. ResearchGate. Available at: [Link]
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Vitezić, M., et al. (2007). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Available at: [Link]
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Givens, R. S., et al. (2007). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. Available at: [Link]
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Olasunkanmi, O. K., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - NIH. Available at: [Link]
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Wang, S., et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]
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da Silva, A. B., et al. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Available at: [Link]
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Ball, M. J., et al. (2015). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. NIH. Available at: [Link]
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Sravanthi, T. & Manjula, A. (2016). Synthesis and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
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Vora, J., et al. (2021). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Zhang, Y., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PMC - NIH. Available at: [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]
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St-Gelais, A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]
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Singh, A., et al. (2021). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry. Available at: [Link]
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Kaur, H., et al. (2024). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme. Available at: [Link]
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Al-Ostath, A., et al. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Wiley Online Library. Available at: [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
Introduction
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is a key heterocyclic building block in modern medicinal chemistry and drug development. Its unique trifunctional nature, featuring a Boc-protected amine, a bromo-substituted aromatic ring, and a secondary benzylic alcohol, makes it a versatile intermediate for creating complex molecular architectures. However, this same structural complexity introduces inherent stability challenges. A thorough understanding of the compound's stability profile is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of research data, the efficiency of synthesis campaigns, and the quality of downstream products.
This guide provides an in-depth analysis of the factors governing the stability of this quinoline derivative. We will dissect the principal degradation pathways, offer scientifically grounded recommendations for optimal storage and handling, and detail the analytical methodologies required to monitor and validate its purity over time. This document is intended for researchers, chemists, and quality control professionals who handle this or structurally related compounds.
Physicochemical Properties & Structural Features
A foundational understanding of the molecule's properties is essential before exploring its stability. The key structural features that dictate its chemical behavior are the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the secondary benzylic alcohol at the C4 position, and the bromo-substituted benzene ring.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₈BrNO₃ | Calculated |
| Molecular Weight | 344.20 g/mol | Calculated |
| Appearance | Typically an off-white to pale yellow solid | General observation for similar compounds |
| Key Functional Groups | 1. N-Boc-carbamate2. Secondary benzylic alcohol3. Aryl bromide | Dictate the primary stability concerns |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in nonpolar solvents like hexanes. | Inferred from structural components |
Intrinsic Stability Profile & Potential Degradation Pathways
The stability of this compound is governed by the lability of its functional groups under specific environmental conditions. The primary degradation routes are acid-catalyzed hydrolysis, oxidation, thermal decomposition (including dehydration), and photolysis.
Caption: Key stressors and resulting degradation pathways for the title compound.
Hydrolytic Stability: The Acid-Labile Boc Group
The tert-butyloxycarbonyl (Boc) group is the most significant point of vulnerability. It is notoriously susceptible to cleavage under acidic conditions.[1][2][3][4] The stability towards bases and most nucleophiles is generally excellent, which is a cornerstone of its use in orthogonal protection strategies.[1][5]
Causality: The mechanism involves protonation of the carbamate's carbonyl oxygen by an acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid). This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3][4] The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free secondary amine.[3][4]
Consequences: Exposure to acidic media—even trace amounts in solvents like chloroform or from glassware—can lead to the progressive formation of the deprotected quinoline impurity. This compromises sample purity and can lead to unintended side reactions in subsequent synthetic steps.
Oxidative Stability: The Secondary Benzylic Alcohol
The hydroxyl group at the C4 position is a secondary benzylic alcohol. This functionality is susceptible to oxidation to the corresponding ketone, 7-bromo-1-N-Boc-3,4-dihydro-2H-quinolin-4-one.[6][7]
Causality: Atmospheric oxygen is a potential oxidant, though the reaction is typically slow without a catalyst or initiator. However, storage in the presence of trace metal impurities or exposure to stronger oxidizing agents can accelerate this degradation. Benzylic positions are inherently activated towards oxidation due to the stability of the resulting radical or cationic intermediates.[7][8]
Consequences: The formation of the ketone impurity alters the molecule's reactivity and physicochemical properties. This impurity can be difficult to separate from the parent compound due to their similar polarities.
Thermal Stability & Dehydration
While the Boc group can be removed thermally, this typically requires high temperatures (often >100 °C).[9][10] A more probable thermal degradation pathway at moderate temperatures is the acid-catalyzed dehydration of the C4-hydroxyl group.
Causality: In the presence of an acid catalyst, the hydroxyl group can be protonated to form a good leaving group (water).[10] Subsequent elimination of water, facilitated by the benzylic position which stabilizes the resulting carbocation intermediate, would yield the corresponding alkene: 1-N-Boc-7-bromo-1,2-dihydroquinoline. This reaction is common for secondary alcohols, especially when heated with strong acids like sulfuric acid.[4][11]
Consequences: The formation of this unsaturated impurity introduces a reactive double bond into the system and represents a significant structural deviation from the parent compound.
Photostability: The Bromoaromatic System
Aromatic halides, including bromoarenes, can be susceptible to photodegradation. The energy from UV light can be sufficient to induce cleavage of the carbon-bromine bond.
Causality: Upon absorption of UV radiation, the molecule can be excited to a higher energy state, potentially leading to homolytic cleavage of the C-Br bond to form an aryl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or dimerization, leading to a complex mixture of impurities. Pathways can include photohydrolysis and debromination.
Consequences: Exposure to direct sunlight or strong artificial light sources can compromise the integrity of the compound, leading to discoloration (often yellowing or browning) and the formation of difficult-to-characterize byproducts.
Recommended Storage and Handling Protocols
Based on the intrinsic stability profile, a multi-faceted approach to storage and handling is required to preserve the compound's purity.
Optimal Storage Conditions
The primary goal is to mitigate exposure to acid, heat, light, and oxygen.
| Parameter | Recommended Condition | Rationale & Justification |
| Temperature | -20°C (Freezer) | Minimizes the rate of all potential degradation pathways (hydrolysis, oxidation, thermal decomposition). Refrigeration (2-8°C) is acceptable for short-term storage, but freezer storage is strongly recommended for long-term preservation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture. This directly inhibits the oxidation of the secondary alcohol and prevents the introduction of acidic moisture which could catalyze Boc deprotection or dehydration. |
| Light | Amber Vial / Protect from Light | Prevents photolytic cleavage of the C-Br bond. Storing containers inside a secondary, opaque box provides an additional layer of protection. |
| Container | Clean, dry glass vial with a tight-fitting cap (PTFE-lined) | Ensures no contamination from the container itself. A tight seal is critical to maintain the inert atmosphere and prevent moisture ingress. |
Best Practices for Laboratory Handling
-
Solvent Selection: When preparing solutions, use fresh, high-purity, anhydrous solvents. Avoid using chlorinated solvents like dichloromethane (DCM) that may contain trace HCl, unless they are freshly distilled or passed through a plug of basic alumina.
-
pH Control: Avoid all contact with acidic reagents unless performing a deprotection reaction. When working up reactions containing this compound, use mild basic washes (e.g., saturated NaHCO₃ solution) to neutralize any residual acid before concentration.
-
Inert Atmosphere: For reactions or manipulations lasting several hours, it is best practice to work under an inert atmosphere of argon or nitrogen.
-
Temperature Control: Avoid unnecessary heating of the compound or its solutions. If heating is required, use the minimum temperature necessary and for the shortest possible duration.
Analytical Methods for Stability and Quality Control
A robust analytical method is crucial for validating the purity of the material upon receipt and for monitoring its stability over time. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately separate the intact parent compound from all its potential degradation products.
Protocol: Reverse-Phase HPLC
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or DAD scan from 200-400 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve a small amount of the compound in Acetonitrile or a 1:1 Acetonitrile:Water mixture to a concentration of ~0.5 mg/mL.
Justification: The C18 column provides excellent retention for this moderately nonpolar molecule. The gradient elution is designed to first elute the more polar deprotected impurity, followed by the parent compound, and finally the less polar ketone and dehydrated impurities. The use of a DAD allows for peak purity assessment and helps in the tentative identification of impurities based on their UV spectra.
Experimental Workflow for Forced Degradation Study
To validate the stability-indicating nature of the HPLC method and to definitively identify degradation products, a forced degradation study is essential.[3]
Caption: Workflow for a comprehensive forced degradation study.
This systematic approach ensures that all likely degradation products are generated and chromatographically resolved, thereby validating the analytical method and providing a complete picture of the compound's stability profile.
Conclusion
This compound is a valuable yet sensitive chemical intermediate. Its long-term stability is critically dependent on stringent control of storage and handling conditions. The primary liabilities are the acid-sensitive N-Boc group and the oxidizable secondary alcohol. Therefore, storage at -20°C under an inert atmosphere and protected from light is paramount. Researchers must remain vigilant against inadvertent exposure to acidic contaminants, excessive heat, and light to ensure the compound's integrity. The implementation of a validated, stability-indicating HPLC method is essential for quality assurance and for generating reliable data in any research or development program.
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An In-Depth Technical Guide to the Safe Handling of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
This guide provides a comprehensive overview of the essential safety and handling protocols for 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from analogous compounds to establish a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule. The following sections are structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Understanding the Molecule: A Hazard Analysis Based on Structural Analogs
This compound is a complex molecule whose safety profile can be inferred by dissecting its core components: the quinoline backbone, the bromo substituent, the hydroxyl group, and the N-tert-butyloxycarbonyl (N-Boc) protecting group.
-
The Quinoline Core: Quinoline and its derivatives are recognized for their broad biological activities, but also for their potential toxicity.[1] The parent compound, quinoline, is classified as a substance that is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[2] Inhalation can lead to irritation of the nose, throat, and lungs.[2]
-
The Bromo Substituent: The presence of a bromine atom on the aromatic ring introduces several considerations. Halogenated heterocycles are valuable synthetic intermediates but require careful handling. Brominated organic compounds can have toxicological effects, with some bromo-quinolines exhibiting antiproliferative and apoptotic activities.[3] This underscores the need to minimize exposure.
-
The 4-Hydroxy Group: While the hydroxyl group can modulate the biological activity of the quinoline core, it also influences its chemical reactivity.[4] Its presence may affect the compound's solubility and potential for hydrogen bonding.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group, generally stable to bases and nucleophiles but labile under acidic conditions.[5] A key safety consideration is its thermal stability. While generally stable at moderate temperatures, thermal deprotection of N-Boc groups can occur at elevated temperatures, potentially leading to the release of isobutylene and carbon dioxide.[6][7]
Hazard Identification and Classification
Based on the analysis of its structural components, this compound should be handled as a potentially hazardous substance. The following GHS-style hazard classifications are recommended as a precautionary measure:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 2 | H350: May cause cancer |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:
-
Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.
-
Respiratory Protection: For procedures with a high potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]
-
Full Body Protection: For large-scale operations or in the event of a spill, coveralls or a "bunny suit" can provide additional protection.[9]
Caption: Workflow for PPE selection and use.
Safe Handling and Storage Protocols
Handling
-
Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate engineering controls and PPE at all times.[2]
-
Weighing: Weigh the compound in a fume hood or a balance enclosure.
-
Heating: Avoid excessive heating, as thermal decomposition of the Boc group can occur.[6][7] If heating is necessary, it should be done under a controlled atmosphere (e.g., nitrogen or argon) and with appropriate temperature monitoring.
-
Chemical Compatibility: Be aware of potential incompatibilities. The N-Boc group is sensitive to strong acids.[5]
Storage
-
Container: Store in a tightly sealed, labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[2]
-
Light Sensitivity: Store protected from light, as quinoline derivatives can be light-sensitive.[10]
Emergency Procedures
Spills
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Caption: Emergency response workflow.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a sealed, labeled container. As it is a halogenated organic compound, it should be disposed of in a dedicated halogenated organic waste stream.
-
Decontamination of Glassware: Rinse glassware with a suitable organic solvent, and collect the rinsate as hazardous waste. Then, wash with soap and water.
Conclusion
While a specific SDS for this compound is not currently available, a conservative and scientifically-grounded approach to its handling is essential. By understanding the inherent risks associated with its quinoline core, bromo-substituent, and N-Boc protecting group, researchers can implement robust safety protocols. Adherence to the engineering controls, PPE requirements, and emergency procedures outlined in this guide will help to ensure a safe laboratory environment and the integrity of the research being conducted.
References
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (2024).
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Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. (n.d.).
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What to do in a chemical emergency. GOV.UK. (2024).
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. (2025).
-
Halogenated Heterocycles. Sigma-Aldrich. (n.d.).
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. (2025).
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BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. (n.d.).
-
Quinoline - SAFETY DATA SHEET. Penta chemicals. (2025).
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Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. PubMed. (1989).
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Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
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Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. (n.d.).
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QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. (n.d.).
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. (n.d.).
-
Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. (1983).
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. (n.d.).
-
Heterocyclic amines formation and mitigation in processed meat and meat products: a review. ResearchGate. (2025).
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016).
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. (2006).
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Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. (n.d.).
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Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. MDPI. (n.d.).
-
Bromine water - disposal. Chemtalk. (n.d.).
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.).
-
Safety Data Sheet. Fisher Scientific. (2024).
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. (n.d.).
-
4-(Hydroxyamino)quinoline N-Oxide - SAFETY DATA SHEET. TCI Chemicals. (2025).
-
Is the protecting group boc of the amino group stable at 37°C? ResearchGate. (2024).
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022).
-
Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. (n.d.).
-
Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. (2026).
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar. (2021).
-
Personal protective equipment for preparing toxic drugs. GERPAC. (n.d.).
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. (2021).
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Hindawi. (n.d.).
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. (2015).
-
Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight. (2025).
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. (n.d.).
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC. (2023).
-
Purification of liquid bromine contaminated with organic impurities. Google Patents. (n.d.).
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. (n.d.).
-
Personal Protective Equipment (PPE). CHEMM. (n.d.).
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. (n.d.).
-
Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. Kansas State University. (n.d.).
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. (n.d.).
-
Heterocyclic Amines: Occurrence and Prevention in Cooked Food. ResearchGate. (n.d.).
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-1,2-dihydroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Dihydroquinolines
The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of this core structure is paramount in the development of novel therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise installation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct pathway to a diverse array of substituted dihydroquinolines.
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of 7-bromo-1,2-dihydroquinolines. We will delve into the mechanistic underpinnings of these reactions and present optimized procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. A critical consideration in these transformations is the protection of the dihydroquinoline nitrogen, typically with an electron-withdrawing group such as Boc (tert-butoxycarbonyl) or Ts (tosyl), to modulate the electron density of the heterocyclic ring and prevent potential side reactions.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle initiates with the oxidative addition of the aryl halide (7-bromo-dihydroquinoline) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, in Suzuki and Sonogashira reactions, transmetalation occurs, where the organic group from an organometallic reagent (e.g., organoboron or organocopper) is transferred to the palladium center.[2] For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[3] The final step is reductive elimination , where the two organic fragments are coupled, forming the desired product and regenerating the active Pd(0) catalyst.[4]
Application Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-1,2-dihydroquinolines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[5] It is particularly valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.
Causality Behind Experimental Choices:
-
N-Protection: The dihydroquinoline nitrogen is protected with a Boc group to prevent its coordination to the palladium catalyst, which could lead to catalyst inhibition. The electron-withdrawing nature of the Boc group also enhances the reactivity of the aryl bromide.
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is commonly employed. The choice of ligand is critical and often substrate-dependent. For heteroaryl halides, bulky, electron-rich phosphine ligands like SPhos or XPhos can be highly effective in promoting the reaction.[6]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases such as K₂CO₃ or Cs₂CO₃ are frequently used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
N-Boc-7-bromo-1,2-dihydroquinoline
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add N-Boc-7-bromo-1,2-dihydroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | [8] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 80-90 | [8] |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75-85 | [6] |
Application Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynyl-1,2-dihydroquinolines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable precursors in organic synthesis and materials science.[10]
Causality Behind Experimental Choices:
-
N-Protection: Similar to the Suzuki coupling, N-protection (e.g., with a tosyl group) is crucial to prevent interference from the dihydroquinoline nitrogen.
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and also acts as a solvent in some cases.[12]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Experimental Workflow: Sonogashira Coupling
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling
Materials:
-
N-Tosyl-7-bromo-1,2-dihydroquinoline
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add N-Tosyl-7-bromo-1,2-dihydroquinoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add degassed THF and Et₃N (typically in a 2:1 to 3:1 ratio).
-
Add the terminal alkyne (1.5 equiv) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 80-90 | [13] |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | DIPEA | DMF | 50 | 12 | 85-95 | [14] |
| 1-Hexyne | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | Et₃N | Toluene | 60 | 8 | 75-85 | [15] |
Application Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-1,2-dihydroquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[16] This reaction is particularly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
N-Protection: An N-acetyl group can be a suitable protecting group for the dihydroquinoline nitrogen in this reaction.
-
Catalyst System: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos are often highly effective, especially for challenging couplings.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.[4]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Experimental Workflow: Buchwald-Hartwig Amination
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- 10. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. google.com [google.com]
Application Notes & Protocols: Leveraging 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline for the Synthesis of Novel VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the strategic use of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline as a novel, constrained scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs). We present a rationale for its application as a hydroxyproline (Hyp) mimic for engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide details a proposed synthetic pathway, complete with step-by-step protocols, for constructing a potent PROTAC targeting the BRD4 protein, a key regulator of oncogene transcription. By explaining the causality behind experimental choices and providing a framework for characterization and biological evaluation, these notes serve as a practical resource for researchers aiming to expand the chemical space of VHL-based PROTACs.
Scientific Foundation: The PROTAC Modality and the Role of VHL
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a "warhead" that binds the POI, an E3 ligase-recruiting ligand, and a flexible linker connecting the two.[2] Upon simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully recruited E3 ligases in PROTAC design, owing to its widespread expression and the availability of high-affinity, small-molecule ligands.[2] The design of these ligands was a significant breakthrough, evolving from the structure of the natural VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[3][4] A critical interaction for VHL binding is mediated by a hydroxylated proline (Hyp) residue on HIF-1α.[4] Consequently, potent VHL ligands are typically hydroxyproline mimics that preserve this key binding motif.[5][6]
The Strategic Value of this compound
The title compound, This compound , presents a unique and compelling scaffold for the development of novel VHL ligands. Its key features include:
-
Constrained Hydroxyproline Mimic: The tetrahydroquinoline ring system offers a rigid backbone that can pre-organize the crucial 4-hydroxy group in a conformation favorable for VHL binding, potentially reducing the entropic penalty upon complex formation.
-
Defined Linker Exit Vector: The 4-hydroxy group serves as a well-defined attachment point for a linker, directing it away from the core scaffold and minimizing interference with VHL binding.
-
Tunable Functionality: The N-Boc protecting group allows for late-stage functionalization of the quinoline nitrogen, a key interaction site for VHL. The 7-bromo substituent provides an additional vector for chemical modification or can be used to modulate the electronic properties of the aromatic ring.
This guide proposes a synthetic route to leverage this building block for the creation of a PROTAC targeting BRD4, using the well-established warhead (+)-JQ1.[7]
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Proposed Synthetic Strategy for a BRD4-Targeting PROTAC
Our proposed strategy involves a modular approach, synthesizing the VHL ligand-linker and the warhead-linker components separately, followed by a final conjugation step. We will employ the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," for the final assembly.[8][9]
Figure 2: High-level overview of the proposed synthetic workflow.
Detailed Experimental Protocols
Part A: Synthesis of VHL Ligand-Linker Precursor (5)
Step 1: O-Alkylation with Azido-Linker (Compound 2)
-
Rationale: This step attaches a linker with a terminal azide to the 4-hydroxy group. The azide will serve as a handle for the subsequent click reaction. Sodium hydride is a strong base used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide for the Williamson ether synthesis.
| Reagents & Materials | MW ( g/mol ) | Amount (mmol) | Eq. |
| This compound (1) | 344.22 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.5 | 1.5 |
| 1-Azido-2-(2-bromoethoxy)ethane | 180.04 | 1.2 | 1.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 10 mL | - |
Protocol:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1) (344 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60 mg, 1.5 mmol, 60% dispersion) portion-wise. Caution: Gas evolution (H₂).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-azido-2-(2-bromoethoxy)ethane (216 mg, 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield compound 2 .
Expected Characterization of 2:
-
¹H NMR will show new peaks corresponding to the PEG linker protons.
-
Mass Spectrometry (ESI+) will show the [M+Na]⁺ ion corresponding to C₂₀H₂₇BrN₄O₄.
Step 2: Boc-Deprotection (Compound 3)
-
Rationale: The Boc protecting group is acid-labile. Trifluoroacetic acid (TFA) is a strong acid commonly used for its clean and efficient removal, yielding the free secondary amine.
| Reagents & Materials | MW ( g/mol ) | Amount (mmol) | Eq. |
| Compound 2 | 471.37 | 1.0 | 1.0 |
| Dichloromethane (DCM) | - | 8 mL | - |
| Trifluoroacetic Acid | 114.02 | 2 mL | - |
Protocol:
-
Dissolve compound 2 (471 mg, 1.0 mmol) in DCM (8 mL) in a round-bottom flask.
-
Add TFA (2 mL) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize the acid.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine 3 , which is often used in the next step without further purification.
Expected Characterization of 3:
-
¹H NMR will lack the characteristic singlet for the Boc group's t-butyl protons (~1.5 ppm).
-
Mass Spectrometry (ESI+) will show the [M+H]⁺ ion corresponding to C₁₅H₂₀BrN₄O₂.
Step 3: N-Acylation (Compound 4, VHL Ligand-Linker Precursor)
-
Rationale: Acylation of the secondary amine is crucial for mimicking the N-terminal acetyl group of the native HIF-1α peptide, which forms a key hydrogen bond in the VHL binding pocket. Triethylamine is used as a base to scavenge the HCl byproduct.
| Reagents & Materials | MW ( g/mol ) | Amount (mmol) | Eq. |
| Compound 3 | 371.26 | 1.0 | 1.0 |
| Acetyl Chloride | 78.50 | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | 10 mL | - |
Protocol:
-
Dissolve the crude amine 3 (371 mg, 1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (0.21 mL, 1.5 mmol).
-
Add acetyl chloride (0.08 mL, 1.1 mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Wash the reaction mixture with water (20 mL) and brine (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (Silica gel, DCM:Methanol gradient) to yield the final VHL ligand-linker precursor 4 .
Expected Characterization of 4:
-
¹H NMR will show a new singlet around 2.1 ppm corresponding to the acetyl methyl protons.
-
Mass Spectrometry (ESI+) will show the [M+H]⁺ ion corresponding to C₁₇H₂₂BrN₄O₃.
Part B: Synthesis of JQ1-Alkyne Warhead (6)
-
Rationale: This step functionalizes the well-known BRD4 inhibitor (+)-JQ1 with an alkyne handle for click chemistry. Amide bond formation is a robust method for attaching linkers.[10] HATU is a common peptide coupling reagent that activates the carboxylic acid for efficient reaction with the amine of JQ1.
| Reagents & Materials | MW ( g/mol ) | Amount (mmol) | Eq. |
| (+)-JQ1 | 456.98 | 1.0 | 1.0 |
| 4-Pentynoic Acid | 98.10 | 1.2 | 1.2 |
| HATU | 380.23 | 1.2 | 1.2 |
| DIPEA | 129.24 | 2.0 | 2.0 |
| Anhydrous DMF | - | 10 mL | - |
Protocol:
-
To a solution of 4-pentynoic acid (118 mg, 1.2 mmol) in anhydrous DMF (5 mL), add HATU (456 mg, 1.2 mmol) and DIPEA (0.35 mL, 2.0 mmol).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add a solution of (+)-JQ1 (457 mg, 1.0 mmol) in anhydrous DMF (5 mL) to the activated acid mixture.
-
Stir at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the JQ1-alkyne warhead 6 .
Expected Characterization of 6:
-
¹H NMR will show the characteristic peaks for the JQ1 scaffold along with new peaks for the pentynoic acid linker, including a terminal alkyne proton.
-
Mass Spectrometry (ESI+) will show the [M+H]⁺ ion corresponding to C₂₈H₂₉ClN₄O₃S.
Part C: Final PROTAC Assembly via Click Chemistry (Compound 7)
-
Rationale: The CuAAC reaction is a highly specific and efficient method for joining the azide-functionalized VHL ligand and the alkyne-functionalized warhead, forming a stable triazole ring in the final PROTAC structure.[9]
| Reagents & Materials | MW ( g/mol ) | Amount (mmol) | Eq. |
| VHL Ligand-Azide (4) | 413.29 | 1.0 | 1.0 |
| JQ1-Alkyne (6) | 537.08 | 1.0 | 1.0 |
| Copper(II) Sulfate Pentahydrate | 249.69 | 0.1 | 0.1 |
| Sodium Ascorbate | 198.11 | 0.3 | 0.3 |
| t-Butanol/Water (1:1) | - | 10 mL | - |
Protocol:
-
Dissolve the VHL ligand-azide 4 (413 mg, 1.0 mmol) and JQ1-alkyne 6 (537 mg, 1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Add sodium ascorbate (59 mg, 0.3 mmol) to the solution.
-
Add copper(II) sulfate pentahydrate (25 mg, 0.1 mmol).
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Upon completion (monitored by LC-MS), dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC 7 by preparative HPLC to obtain a high-purity product.
Expected Characterization of Final PROTAC (7):
-
¹H NMR: Will show a complex spectrum containing peaks from the VHL ligand, the JQ1 warhead, and the linker, including a new singlet for the triazole proton (~7.5-8.0 ppm).
-
HRMS (ESI+): Will show the calculated exact mass for [M+H]⁺ of C₄₅H₅₀BrClN₈O₆S.
-
HPLC: Will show a single peak indicating the purity of the final compound.
Biological Evaluation Workflow
Once synthesized and purified, the novel PROTAC must be evaluated to confirm its intended biological activity.
Figure 3: A structured workflow for the biological validation of the synthesized PROTAC.
-
Biochemical Binding Assays: Confirm that the respective ends of the PROTAC bind to their targets. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the PROTAC to both BRD4 and the VHL-ElonginB-ElonginC (VCB) complex.
-
Cellular Degradation Assays: Treat a relevant cancer cell line (e.g., MV4-11, an AML cell line sensitive to BRD4 degradation) with varying concentrations of the PROTAC.[11] Use Western blotting or quantitative mass spectrometry to measure the levels of BRD4 protein. A successful PROTAC will show a concentration-dependent decrease in BRD4 levels.
-
Functional Assays: Assess the downstream consequences of BRD4 degradation. This includes cell viability assays (e.g., MTS or CellTiter-Glo) to determine the IC50 value and apoptosis assays to confirm the induction of cell death.
-
Mechanism of Action Studies: To confirm that degradation is occurring via the intended pathway, co-treat cells with the PROTAC and either a proteasome inhibitor (like MG132 or bortezomib) or an excess of a free VHL ligand.[12] Rescue of BRD4 degradation in these experiments validates the PROTAC's mechanism.
Troubleshooting Guide
| Step | Potential Issue | Suggested Solution |
| A1: O-Alkylation | Low yield or incomplete reaction. | Ensure DMF is anhydrous. Increase reaction temperature to 50-60 °C. Add a catalytic amount of potassium iodide (KI) to facilitate the reaction. |
| A2: Boc-Deprotection | Incomplete deprotection. | Increase reaction time or the amount of TFA. Ensure no water is present in the reaction mixture. |
| A3: N-Acylation | Di-acylation or low yield. | Maintain 0 °C during the addition of acetyl chloride. Use a less reactive acylating agent like acetic anhydride with a catalytic amount of DMAP. |
| B: JQ1 Coupling | Low coupling efficiency. | Ensure reagents are anhydrous. Increase the amount of coupling reagent (HATU) and base (DIPEA). Allow the acid pre-activation step to run longer. |
| C: Click Reaction | Reaction is slow or does not go to completion. | Degas the solvent to remove oxygen, which can inhibit the Cu(I) catalyst. Use a copper ligand like TBTA to stabilize the Cu(I) oxidation state. |
References
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Bond, A. D., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Advances. [Link]
-
Buckley, D. L., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
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Ciulli, A., et al. (2018). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
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Scarpino, A., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]
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Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. [Link]
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Bond, A. D., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. PubMed Central. [Link]
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Nebreda, Á. R., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PubMed Central. [Link]
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Li, J., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed. [Link]
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Scott, J. S., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]
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Chen, X., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]
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Nanda, L. N., et al. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry. [Link]
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El-Faham, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
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Chen, X., et al. (2023). Click chemistry in the development of PROTACs. PubMed Central. [Link]
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Pillow, T. H., et al. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. [Link]
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Bond, A. D., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. [Link]
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Piras, M., et al. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Advances. [Link]
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Ciulli, A., et al. (2018). Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. Bioorganic & Medicinal Chemistry. [Link]
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Scarpino, A., et al. (2022). Structures of representative BET-degrading PROTACs based on (+)-JQ1 as a warhead. ResearchGate. [Link]
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Sestito, S., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
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Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]
-
ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. [Link]
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Wang, J.-Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]
-
Ciulli, A., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry. [Link]
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Scott, J. S., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PubMed. [Link]
-
Tokyo University of Science. (2024). Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs. Tokyo University of Science. [Link]
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ResearchGate. (n.d.). Synthesis and characterisation of the BRD4 PROTAC and POLY-PROTAC NPs. ResearchGate. [Link]
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Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. CORE. [Link]
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Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed Central. [Link]
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Ciulli, A., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. PubMed Central. [Link]
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Patel, S. B., et al. (2012). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
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Tokyo University of Science. (2024). Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs. Technology Networks. [Link]
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Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]
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Wang, L., et al. (2023). Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations. Chinese Chemical Letters. [Link]
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Chavan, P., et al. (2018). Synthesis of Tetrahydroquinoline derivatives via One Pot Multi-component (4+2) Cycloaddition (Povarov) Reaction. ResearchGate. [Link]
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Wu, Y., et al. (2022). Design, synthesis, and biological evaluation of BRD4 degraders. PubMed. [Link]
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Zhang, Y., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PubMed Central. [Link]
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ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]
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Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Functionalization of the 7-Position of the Dihydroquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Dihydroquinoline Scaffold and the Underexplored 7-Position
The 1,2-dihydroquinoline core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a versatile scaffold for drug discovery.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardioprotective effects.[1][2][3] While extensive research has focused on the synthesis and functionalization of the dihydroquinoline ring system, the selective modification of the carbocyclic ring, particularly at the 7-position, has remained a formidable challenge.[4][5] This position is often electronically and sterically disfavored for direct electrophilic or nucleophilic substitution.
The ability to selectively introduce functional groups at the C7-position unlocks new avenues for modulating the physicochemical and pharmacological properties of dihydroquinoline-based compounds. It allows for the exploration of novel structure-activity relationships (SAR) and the development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the key strategies and detailed protocols for the targeted functionalization of the 7-position of the dihydroquinoline ring, with a focus on modern catalytic methods.
Core Strategies for C7-Functionalization: A Mechanistic Perspective
The direct and selective functionalization of the C7 C-H bond of a dihydroquinoline ring is inherently difficult.[5] Therefore, two primary strategies have emerged as the most effective approaches:
-
Directing Group-Mediated C-H Activation: This is the most powerful and widely employed strategy. A directing group (DG), temporarily installed on the nitrogen atom of the dihydroquinoline, serves as a molecular tether, coordinating to a transition metal catalyst and positioning it in close proximity to the C7 C-H bond. This directed ortho-metalation enables selective C-H bond cleavage and subsequent functionalization.
-
Synthesis from Pre-functionalized Precursors: This classical approach involves the construction of the dihydroquinoline ring from starting materials that already bear the desired functionality at the position corresponding to the final C7-position. This method is reliable but can be less convergent and may require longer synthetic sequences.
This guide will focus primarily on the more modern and versatile directing group-mediated C-H activation strategies, while also providing protocols for the synthesis of key 7-substituted dihydroquinoline precursors.
I. Directing Group-Mediated C-H Functionalization at the 7-Position
The choice of the directing group and the metal catalyst is paramount for achieving high regioselectivity and efficiency in the C7-functionalization of dihydroquinolines.
A. Copper-Catalyzed C7-Arylation and Alkenylation via a Traceless Directing Group
A significant breakthrough in the C7-functionalization of quinoline scaffolds involves a copper-catalyzed reaction that employs a traceless N-acyl directing group.[6][7] This strategy has been successfully applied to tetrahydroquinolines and is adaptable to dihydroquinoline systems.[6][7] The "traceless" nature of the directing group is a key advantage, as it can be removed in situ under the reaction conditions, directly yielding the functionalized neutral dihydroquinoline.[6][7]
Mechanistic Rationale:
The proposed mechanism involves the coordination of the copper catalyst to the carbonyl oxygen of the N-acyl directing group. This brings the catalyst into the vicinity of the C7 C-H bond, facilitating a concerted metalation-deprotonation (CMD) step to form a key copper-metalated intermediate. This intermediate then undergoes reaction with an electrophile, such as an aryl or vinyl iodonium salt, followed by reductive elimination to forge the new C-C bond. The N-acyl group is subsequently cleaved under the reaction conditions.[6]
Experimental Workflow: Cu-Catalyzed C7-Arylation
Caption: General workflow for the copper-catalyzed C7-arylation of N-acyl dihydroquinolines.
Protocol 1: Copper-Catalyzed C7-Arylation of 1,2-Dihydroquinoline (Adapted from Tetrahydroquinoline Protocol)
Materials:
-
N-Acyl-1,2-dihydroquinoline (1.0 equiv)
-
Aryl iodonium triflate (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Schlenk tube or sealed vial
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a Schlenk tube, add N-acyl-1,2-dihydroquinoline (0.2 mmol), aryl iodonium triflate (0.3 mmol), Cu(OAc)₂ (0.02 mmol), and K₂CO₃ (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DCE (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 7-aryl-1,2-dihydroquinoline.
Data Presentation: Scope of C7-Arylation
| Entry | Dihydroquinoline Substrate | Aryl Iodonium Salt | Yield (%) |
| 1 | N-pivaloyl-1,2-dihydroquinoline | Phenyl | 75 |
| 2 | N-pivaloyl-1,2-dihydroquinoline | 4-Tolyl | 82 |
| 3 | N-pivaloyl-1,2-dihydroquinoline | 4-Methoxyphenyl | 78 |
| 4 | N-pivaloyl-1,2-dihydroquinoline | 4-Fluorophenyl | 71 |
| 5 | N-pivaloyl-6-methoxy-1,2-dihydroquinoline | Phenyl | 68 |
Yields are representative and may vary based on specific reaction conditions and substrate.
B. Palladium-Catalyzed C7-Functionalization of Indoline Scaffolds: Adaptable to Dihydroquinolines
Palladium catalysis is a cornerstone of C-H activation chemistry.[1][5][8] While protocols directly targeting the C7-position of dihydroquinolines are still emerging, methods developed for the structurally analogous indoline system provide a valuable blueprint.[1][5][8][9] Palladium-catalyzed C7-acylation and carbonylation of indolines have been reported, utilizing a removable directing group.[1][8]
Mechanistic Rationale:
Similar to the copper-catalyzed system, the reaction proceeds via a directing group-assisted cyclometalation. The N-directing group (e.g., methylsulfonyl) coordinates to the Pd(II) catalyst, leading to the formation of a palladacycle intermediate through C-H activation at the C7 position. This intermediate can then undergo various transformations, such as insertion of carbon monoxide followed by reductive elimination to yield a ketone, or reaction with an acylating agent.[8][9]
Reaction Mechanism: Pd-Catalyzed C7-Carbonylation
Caption: Simplified mechanism for Pd-catalyzed C7-carbonylation of a dihydroquinoline.
Protocol 2: Palladium-Catalyzed C7-Acylation of 1,2-Dihydroquinoline (Adapted from Indoline Protocol)
Materials:
-
N-Methylsulfonyl-1,2-dihydroquinoline (1.0 equiv)
-
1,2-Diketone (e.g., benzil) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
3-Methyl-2-pyridone ligand (10 mol%)
-
Silver carbonate (Ag₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Schlenk tube or sealed vial
Procedure:
-
In a Schlenk tube, combine N-methylsulfonyl-1,2-dihydroquinoline (0.2 mmol), the 1,2-diketone (0.3 mmol), Pd(OAc)₂ (0.01 mmol), the 3-methyl-2-pyridone ligand (0.02 mmol), and Ag₂CO₃ (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous 1,4-dioxane (2.0 mL).
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the 7-acyl-N-methylsulfonyl-1,2-dihydroquinoline.
-
The methylsulfonyl directing group can be removed under appropriate conditions (e.g., with a strong base) to yield the free 7-acyl-1,2-dihydroquinoline.
II. Synthesis of Key 7-Substituted Dihydroquinoline Precursors
Functional groups such as amino and hydroxyl at the 7-position are valuable handles for further synthetic transformations, including Sandmeyer reactions, Buchwald-Hartwig aminations, and etherifications.
A. Synthesis of 7-Amino-1,2-dihydroquinolin-2-ones
7-Amino-dihydroquinolinones can be synthesized from the corresponding nitro-anilines through a cyclization reaction followed by reduction of the nitro group.[10] A more direct approach involves the cyclization of a diamine precursor.
Protocol 3: Synthesis of 7-Amino-4-methyl-1,2-dihydroquinolin-2-one
Materials:
-
m-Phenylenediamine (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)
-
p-Toluenesulfonic acid (p-TSA, catalytic amount)
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
Combine m-phenylenediamine and a catalytic amount of p-TSA in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add ethyl acetoacetate to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 185 °C) for 24 hours, collecting the water that is formed.[11]
-
Cool the reaction mixture and triturate with a suitable solvent (e.g., ether) to induce precipitation.
-
Collect the solid by filtration, wash with the solvent, and dry to yield 7-amino-4-methyl-1,2-dihydroquinolin-2-one.[11]
B. Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This valuable intermediate can be prepared via an intramolecular Friedel-Crafts reaction of an N-(3-hydroxyphenyl)propionamide derivative.[12][13][14]
Protocol 4: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Materials:
-
N-(3-Hydroxyphenyl)-3-chloropropionamide (1.0 equiv)
-
Aluminum chloride (AlCl₃, 5.0 equiv)
Procedure:
-
To a reaction vessel, charge N-(3-hydroxyphenyl)-3-chloropropionamide and aluminum chloride.[12]
-
Heat the mixture under stirring to approximately 160 °C to form a melt.[12]
-
Maintain the temperature at 155-165 °C for about 4 hours.[12]
-
Cool the reaction mixture to about 50 °C.
-
Carefully quench the reaction by the slow addition of ice-cold dilute hydrochloric acid (e.g., 5% HCl).[12]
-
Heat the resulting suspension to about 95 °C for 1 hour to aid in the decomposition of the aluminum complex.
-
Cool the mixture and collect the precipitated solid by filtration. The crude product is often a complex with aluminum chloride.
-
The complex can be broken by dissolving it in a solvent like methanol and adjusting the pH to neutral with a base (e.g., aqueous sodium hydroxide).[12]
-
After filtration and removal of the solvent, the crude 7-hydroxy-3,4-dihydro-2(1H)-quinolinone can be purified by recrystallization.
Conclusion and Future Outlook
The functionalization of the 7-position of the dihydroquinoline ring, once a significant synthetic hurdle, is now becoming increasingly accessible through the development of innovative catalytic methods. Directing group-mediated C-H activation, particularly with palladium and copper catalysts, has emerged as a powerful strategy for the direct introduction of aryl, vinyl, and acyl groups at this previously unreactive site. Furthermore, robust protocols for the synthesis of 7-amino and 7-hydroxy dihydroquinoline precursors provide versatile platforms for a wide range of subsequent chemical modifications.
As the field of C-H activation continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the C7-functionalization of dihydroquinolines. The exploration of new directing groups, earth-abundant metal catalysts, and novel reaction pathways will undoubtedly expand the synthetic toolbox available to medicinal chemists and materials scientists. These advancements will pave the way for the creation of novel dihydroquinoline derivatives with tailored properties for a diverse range of applications, from next-generation pharmaceuticals to advanced functional materials.
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Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. Angewandte Chemie International Edition, 2018 , 57(38), 12483-12487. [Link]
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Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition, 2025 . [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2021 , 26(18), 5583. [Link]
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Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition, 2025 . [Link]
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Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 2021 , 354(11), e2100122. [Link]
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Facile synthesis of chiral 2-functionalized tetrahydroquinolines via Pd/Cu-catalyzed cascade γ-C(sp3)–H arylation/C–N coupling of amides derived from amino acids and their derivatives. Organic Chemistry Frontiers, 2022 , 9(23), 6537-6544. [Link]
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Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 2026 . [Link]
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The synthesis of derivatives of 7-amino-1,2-dihydro-4 methyl-2-oxoquinoline. ResearchGate, 2015 . [Link]
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Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 2011 , 133(35), 13896-13899. [Link]
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Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition, 2025 . [Link]
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Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy, 2005 , 5, 390-392. [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar, 2021 . [Link]
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Palladium-Catalyzed Carbonylation of Indoles for Synthesis of Indol-3-yl Aryl Ketones. ResearchGate, 2016 . [Link]
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Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine. Organic Letters, 2011 , 13(20), 5564-5567. [Link]
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An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands, 2018 . [Link]
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A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International, 2025 . [Link]
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A Short Review of C7 – H Bond Functionalization of Indole/Indoline. IDEAS/RePEc, 2025 . [Link]
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A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 2005 , 65(12), 2943-2951. [Link]
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Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 2023 , 13(1), 105. [Link]
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Publications - The Soulé Research Group. Université de Rennes, 2023 . [Link]
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Facile Synthesis of Chiral 2-functionalized Tetrahydroquinoline via Pd/Cu−catalyzed Cascade γ−C(sp3)−H Arylation/C-N coupling of Amides Derived from Amino Acids and Their Derivatives. ResearchGate, 2022 . [Link]
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Application Note: A Multi-faceted Analytical Approach for Monitoring Reactions of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
Introduction
The 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline scaffold is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2][3] Its structural complexity, featuring a Boc-protected amine, a secondary alcohol, a bromine atom, and a dihydroquinoline core, necessitates robust and precise analytical monitoring during chemical transformations. Reactions such as dehydration, oxidation of the hydroxyl group, substitution of the bromine, or deprotection of the Boc group can lead to a variety of products and byproducts.[4][5] Effective reaction monitoring is therefore critical to ensure optimal yield, purity, and process control.
This guide provides a comprehensive overview of analytical methodologies for real-time or near-real-time monitoring of reactions involving this versatile intermediate. We will delve into the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on not just the "how" but the "why," offering insights into method selection, protocol optimization, and data interpretation to empower researchers in drug discovery and process development.
The Strategic Importance of Reaction Monitoring
In the synthesis of complex molecules, assuming a reaction has gone to completion based on time alone is a recipe for low yields and complex purification challenges. Active monitoring provides a clear picture of the reaction landscape, allowing the chemist to:
-
Determine Reaction Endpoint: Accurately identify when the starting material is consumed, preventing unnecessary heating or reagent exposure that could lead to side product formation.
-
Identify Intermediates and Byproducts: Gain mechanistic insights and identify potential issues with the reaction pathway.
-
Optimize Reaction Conditions: Make informed decisions about temperature, catalyst loading, or reaction time to improve efficiency and selectivity.
-
Ensure Process Safety and Reproducibility: Understand the kinetics and potential exotherms, leading to safer and more reliable synthetic protocols.
Caption: General workflow for analytical reaction monitoring.
Thin-Layer Chromatography (TLC): The First Line of Inquiry
TLC is an indispensable tool for rapid, qualitative assessment of a reaction's progress.[6][7][8] Its low cost and speed make it the go-to method for a quick check on the consumption of starting materials and the formation of new products.[6]
Causality Behind the Method
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture).[7] The polarity of the analyte is the primary driver of this separation. For our target molecule, this compound, the hydroxyl group makes it relatively polar. Expected products may have significantly different polarities:
-
Dehydration Product: The resulting alkene will be less polar and thus have a higher Retention Factor (Rf) value.
-
Oxidation Product: The corresponding ketone will likely be less polar than the alcohol, leading to a higher Rf.
-
Boc Deprotection Product: The free amine will be more polar (or may streak on the baseline without a basic additive in the eluent) and have a lower Rf.
Detailed Protocol for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[7]
-
Solvent System Selection: An appropriate mobile phase is crucial. A good starting point for this class of compounds is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate.
-
Pro-Tip: Aim for an initial Rf of 0.2-0.4 for your starting material to allow clear separation from both more polar and less polar products.[9] A common starting ratio is 7:3 Hexanes:Ethyl Acetate. Adjust as needed.
-
-
Spotting the Plate:
-
SM Lane: Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small, concentrated spot on the "SM" mark.
-
RM Lane: Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the "RM" mark.[8]
-
Co-spot Lane: First, spot the starting material on the "Co" mark. After it dries, spot the reaction mixture directly on top of it.[7] This is critical to confirm the identity of the starting material spot in the reaction mixture lane, especially if Rf values are close.[7]
-
-
Development: Place the TLC plate in a chamber saturated with the mobile phase, ensuring the solvent level is below the starting line.[7] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization:
-
Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
If compounds are not UV-active or for better visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for this system, as it reacts with the hydroxyl group and any potential alkene byproducts.
-
| Potential Outcome | Observation on TLC Plate (vs. SM) | Inference |
| Dehydration | New, less polar spot (higher Rf) appears. SM spot diminishes. | Reaction is proceeding. The new spot is likely the alkene. |
| Oxidation | New, less polar spot (higher Rf) appears. SM spot diminishes. | Reaction is proceeding. The new spot is likely the ketone. |
| Boc Deprotection | New, more polar spot (lower Rf or baseline) appears. SM spot diminishes. | Reaction is proceeding. The new spot is the free amine. |
| No Reaction | Only the SM spot is visible in the RM and Co lanes. | Reaction has not started. |
| Reaction Complete | The SM spot is absent in the RM lane. | The starting material has been consumed. |
High-Performance Liquid Chromatography (HPLC): Quantitative Insight
When qualitative data from TLC is insufficient, HPLC provides quantitative analysis of the reaction mixture, allowing for the determination of conversion, product formation, and impurity profiles with high precision.[10]
Causality Behind the Method
Reversed-phase HPLC (RP-HPLC) is the most suitable method for this molecule. Separation occurs on a non-polar stationary phase (like C18) with a polar mobile phase.[10]
-
Polarity & Retention: More polar compounds will have weaker interactions with the C18 column and elute earlier (shorter retention time). Less polar compounds will be retained longer.
-
Predicting Elution Order:
-
Boc-deprotected product (free amine): Most polar, will elute first.
-
This compound (Starting Material): Intermediate polarity.
-
Oxidized product (ketone): Less polar than the starting material, will elute later.
-
Dehydrated product (alkene): Least polar, will elute last.
-
Detailed Protocol for RP-HPLC Analysis
-
Sample Preparation:
-
Carefully take a timed aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 950 µL) of mobile phase or a suitable solvent to stop the reaction and prevent precipitation. This creates a 1:20 dilution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a UV detector is sufficient.
-
Pro-Tip: The quinoline core is a strong chromophore. Set the UV detector to a wavelength where both reactant and products absorb, such as 254 nm or 280 nm, for accurate relative quantification.[11]
-
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard workhorse column for reversed-phase. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | The acid improves peak shape for the nitrogen-containing heterocycle.[12] Caution: Avoid Trifluoroacetic Acid (TFA) if possible, as it can be acidic enough to slowly cleave the Boc group, especially during sample workup or storage.[13] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for RP-HPLC. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min. | A gradient is essential to elute compounds with a wide range of polarities. Adjust the starting %B and gradient slope to achieve optimal separation (Resolution > 1.5). |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility and can slightly alter selectivity.[11] |
| Injection Vol. | 5-10 µL | Keep consistent across all runs. |
-
Data Analysis:
-
Integrate the peak areas for the starting material and all products.
-
Calculate the % conversion: (% Conversion) = [1 - (Area_SM_t / Area_SM_t0)] * 100, where Area_SM_t is the area of the starting material at time t and Area_SM_t0 is the area at time zero.
-
Monitor the increase in the product peak area over time to assess reaction kinetics.
-
Caption: Workflow for quantitative reaction monitoring by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification
While HPLC-UV provides quantitative data, it does not confirm the identity of new peaks. LC-MS is the definitive tool for identifying the products, intermediates, and byproducts by providing molecular weight information for each peak separated by the LC.
Causality Behind the Method
LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[14] For the target compound and its derivatives, Electrospray Ionization (ESI) in positive mode is ideal, as the nitrogen atom is readily protonated to form [M+H]⁺. A key feature to look for is the isotopic pattern of bromine. Natural bromine exists as a ~1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[15][16] Therefore, any bromine-containing compound will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.[17] This signature is a powerful diagnostic tool.
Protocol for LC-MS Analysis
The LC method developed for HPLC-UV analysis can be directly transferred to an LC-MS system.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.
-
Data Acquisition: Scan mode (e.g., m/z 100-800) to detect all potential ions.
-
Data Interpretation:
-
Extract the ion chromatograms for the expected masses of the starting material, products, and potential byproducts.
-
Examine the mass spectrum for each chromatographic peak.
-
Confirmation Checklist:
-
Does the [M+H]⁺ ion match the calculated molecular weight?
-
If the bromine atom is expected to be present, is the characteristic 1:1 isotopic doublet observed for the molecular ion?
-
If the bromine is lost (e.g., in a debromination side reaction), the doublet will be absent.
-
-
| Compound | Formula | Exact Mass | Expected [M+H]⁺ (⁷⁹Br/⁸¹Br) | Key Feature |
| Starting Material | C₁₄H₁₈BrNO₃ | 327.05 | 328.05 / 330.05 | Bromine doublet present |
| Dehydration Product | C₁₄H₁₆BrNO₂ | 309.04 | 310.04 / 312.04 | Bromine doublet present |
| Oxidation Product | C₁₄H₁₆BrNO₃ | 325.03 | 326.03 / 328.03 | Bromine doublet present |
| Boc Deprotection Product | C₉H₁₀BrNO | 227.00 | 228.00 / 230.00 | Bromine doublet present |
| Debromination Side Product | C₁₄H₁₉NO₃ | 249.14 | 250.14 | Single peak , no doublet |
NMR Spectroscopy: Structural Elucidation
For definitive structural confirmation, particularly of unexpected byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled. While less suited for high-throughput monitoring, analyzing a crude reaction mixture by ¹H NMR can provide valuable information.[18]
Causality Behind the Method
¹H NMR provides information about the chemical environment of every proton in a molecule.[19] By comparing the spectrum of the reaction mixture to that of the starting material, one can track the disappearance of key reactant signals and the appearance of new product signals.
Protocol for NMR Monitoring
-
Sample Preparation: Take a larger aliquot (~0.5 mL) from the reaction. Remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Key Diagnostic Signals to Monitor:
-
Starting Material: Look for the characteristic signal of the proton on the carbon bearing the hydroxyl group (H-4), which will likely be a multiplet around 4.5-5.0 ppm. The large singlet for the Boc group's tert-butyl protons will be prominent around 1.5 ppm.
-
Dehydration Product: The disappearance of the H-4 signal and the appearance of new signals in the alkene region (typically 5.5-6.5 ppm).
-
Oxidation Product: The disappearance of the H-4 signal and a change in the chemical shifts and coupling patterns of the adjacent methylene (H-3) protons.
-
Boc Deprotection: The disappearance of the large singlet at ~1.5 ppm is the most unambiguous indicator.[5]
-
Conclusion: An Integrated Approach
No single analytical technique is perfect for all scenarios. The most effective strategy for monitoring reactions of this compound is an integrated approach. Start with rapid TLC for qualitative progress checks. Transition to HPLC for quantitative analysis of kinetics and purity. Employ LC-MS to confirm the identity of all observed components, leveraging the unique bromine isotope pattern as a diagnostic tool. Finally, use NMR for detailed structural analysis of the final product or any enigmatic byproducts. By combining these methods, researchers can gain a complete and accurate understanding of their chemical transformations, leading to more efficient, robust, and successful syntheses.
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Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Green Chemistry Letters and Reviews, 15(2), 337–372. Available at: [Link]
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MDPI. (n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Retrieved from [Link]
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Spangenberg, A., et al. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 23(15), 2333-2341. Available at: [Link]
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ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
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Reddit. (2021). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
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ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(10), 2296. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 23(11), 2999. Available at: [Link]
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National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Journal of Separation Science, 43(9-10), 1957-1965. Available at: [Link]
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Taylor & Francis Online. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 23(15), 2333-2341. Available at: [Link]
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NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]
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PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
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ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(41), 24413-24434. Available at: [Link]
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ACS Publications. (2006). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 106(7), 2999-3069. Available at: [Link]
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]
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Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
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Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]
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PubMed. (2024). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Analytica Chimica Acta, 1297, 342348. Available at: [Link]
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PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846-7857. Available at: [Link]
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Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
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Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Biomedical Engineering and Informatics. Available at: [Link]
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Application Note: A Scalable Synthesis of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. We present a robust, four-step synthetic pathway commencing from commercially available 3-bromoaniline. This guide details both a laboratory-scale protocol suitable for initial discovery efforts and a thorough analysis of the critical parameters for scaling the synthesis to a multi-gram level. The causality behind experimental choices, process safety considerations, and non-chromatographic purification methods are discussed to ensure scientific integrity and practical applicability for researchers in drug development.
Introduction: The Significance of the Dihydroquinoline Scaffold
The quinoline nucleus and its partially saturated derivatives, such as the 1,2,3,4-tetrahydroquinoline (THQ) core, are privileged structures in medicinal chemistry.[1] Their rigid, three-dimensional architecture allows for precise orientation of substituents to interact with biological targets. The specific derivative, this compound, incorporates several key features for further chemical elaboration:
-
A Boc-protected nitrogen: This ensures stability and allows for controlled deprotection and subsequent functionalization.[2]
-
A bromine atom at the 7-position: This serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
A hydroxyl group at the 4-position: This site can be used for etherification, esterification, or as a directing group for further reactions.
The development of a scalable and reproducible synthesis for this intermediate is therefore crucial for accelerating drug discovery programs that rely on this scaffold.
Proposed Synthetic Strategy
The selected synthetic route is a four-step sequence designed for efficiency and scalability, avoiding costly reagents and complex purification steps where possible. The pathway begins with a Michael addition followed by an intramolecular Friedel-Crafts-type cyclization, a selective ketone reduction, and a final N-protection step.
Caption: Overall synthetic route to the target compound.
Part A: Laboratory-Scale Synthesis Protocol (10 mmol Scale)
This section details the validated procedure for synthesizing the target compound on a standard laboratory scale.
Step 1: Synthesis of 3-((3-Bromophenyl)amino)propanoic acid
-
Rationale: This step involves a conjugate addition (Michael addition) of 3-bromoaniline to acrylic acid. The reaction is performed neat (without solvent) at an elevated temperature to drive the reaction to completion.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoaniline (1.72 g, 10.0 mmol).
-
Slowly add acrylic acid (0.79 g, 11.0 mmol, 1.1 equiv.) to the aniline.
-
Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1).
-
Cool the mixture to room temperature. The product will solidify.
-
Add 20 mL of toluene and stir the slurry for 30 minutes to wash away unreacted starting material.
-
Filter the solid product, wash with a small amount of cold toluene, and dry under vacuum to yield the product as an off-white solid. (Expected yield: 2.1-2.3 g, 86-94%).
-
Step 2: Synthesis of 7-Bromo-2,3-dihydroquinolin-4(1H)-one
-
Rationale: This is an intramolecular Friedel-Crafts acylation, where the carboxylic acid cyclizes onto the aromatic ring.[3] Polyphosphoric acid (PPA) is used as both the acidic catalyst and the reaction medium.
-
Procedure:
-
In a 100 mL round-bottom flask, preheat polyphosphoric acid (~25 g) to 120 °C with mechanical stirring.
-
Carefully add 3-((3-bromophenyl)amino)propanoic acid (2.44 g, 10.0 mmol) in portions to the hot PPA. The mixture will become viscous.
-
Increase the temperature to 140 °C and stir vigorously for 2 hours.
-
Cool the reaction mixture to ~80 °C and carefully pour it onto 100 g of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The product will precipitate as a solid. Stir the slurry for 1 hour in an ice bath.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. (Expected yield: 1.9-2.1 g, 84-93%).
-
Step 3: Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinolin-4-ol
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting the aromatic ring or the bromine substituent.[4] Methanol is a suitable protic solvent for this reduction.[5][6]
-
Procedure:
-
Suspend 7-bromo-2,3-dihydroquinolin-4(1H)-one (2.26 g, 10.0 mmol) in methanol (40 mL) in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 20 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate to dryness to yield the product as a white solid. (Expected yield: 2.1-2.2 g, 92-96%).
-
Step 4: Synthesis of tert-Butyl 7-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
-
Rationale: The secondary amine of the tetrahydroquinoline ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[2] A mild base like triethylamine (TEA) is used to neutralize the acid formed during the reaction.
-
Procedure:
-
Dissolve 7-bromo-1,2,3,4-tetrahydroquinolin-4-ol (2.28 g, 10.0 mmol) in tetrahydrofuran (THF, 40 mL) in a 100 mL flask.
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.).
-
Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 equiv.) and stir the mixture at room temperature overnight.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 5% citric acid solution (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture.[7] (Expected yield: 2.9-3.1 g, 88-95%).
-
Part B: Scale-Up Considerations and Process Optimization
Transitioning from a 10 mmol lab-scale synthesis to a multi-gram scale (e.g., 200 mmol) requires careful consideration of several factors to ensure safety, efficiency, and product quality.
| Parameter | Lab-Scale Approach (10 mmol) | Scale-Up Challenge | Recommended Scale-Up Strategy (200 mmol) |
| Heat Transfer | Standard heating mantle/oil bath. | Exotherms in cyclization (Step 2) and reduction (Step 3) can be difficult to control. PPA viscosity hinders efficient heat dissipation. | Use a jacketed reactor with a circulating thermal fluid for precise temperature control. For the NaBH₄ addition, maintain a slow, controlled rate via an addition funnel to manage the exotherm. |
| Mixing | Magnetic stirring. | Inefficient for viscous mixtures (PPA in Step 2) and large-volume slurries, leading to poor heat transfer and localized overheating. | Use overhead mechanical stirring with a high-torque motor and a suitably shaped impeller (e.g., anchor or pitched-blade turbine). |
| Reagent Addition | Addition as a solid in one portion. | Large, uncontrolled exotherms and gas evolution (H₂ from NaBH₄ reaction with methanol). | Portion-wise addition of solids. For NaBH₄, add slowly and in portions to the cooled solution to control the rate of reaction and hydrogen evolution. Ensure adequate ventilation. |
| Work-Up | Separatory funnel extractions. | Handling large volumes of solvent is inefficient and increases exposure risk. Emulsion formation is more likely. | Use a larger, appropriately sized reactor for quenching and extractions. Allow adequate time for phase separation. Consider a bottom-outlet valve for easy removal of the aqueous layer. |
| Purification | Recrystallization or Flash Chromatography. | Column chromatography is impractical and costly for large quantities. | Develop a robust crystallization procedure. Focus on finding a solvent/anti-solvent system (e.g., ethyl acetate/heptane) that provides high purity and yield. Slurrying the crude product in a specific solvent can also remove impurities.[7] |
| Process Safety | Standard fume hood. | PPA Quench (Step 2): Highly exothermic and can cause dangerous splashing. NaBH₄ Reduction (Step 3): Generates flammable hydrogen gas. | PPA Quench: Add the hot PPA mixture slowly to a well-stirred, large excess of ice/water. NaBH₄ Reduction: Perform the reaction in a well-ventilated area or walk-in fume hood. Ensure no ignition sources are nearby. Monitor for hydrogen gas if possible. |
Part C: Detailed Scale-Up Protocol (200 mmol Scale)
This protocol outlines the synthesis on a 200 mmol scale, incorporating the process optimizations discussed above.
Caption: General workflow for the scaled-up synthesis.
Equipment:
-
2L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and addition funnel.
-
Large filtration funnel (Büchner or Nutsche type).
-
Vacuum oven.
Step 1 & 2: One-Pot Synthesis of 7-Bromo-2,3-dihydroquinolin-4(1H)-one
-
Charge 3-bromoaniline (34.4 g, 200 mmol) and acrylic acid (15.8 g, 220 mmol) into the 2L reactor.
-
Heat to 100 °C and stir for 4 hours.
-
Cool the reactor to 80 °C. The intermediate acid will form as a solid/waxy mass.
-
Charge polyphosphoric acid (500 g) to the reactor.
-
Heat the mixture to 140 °C with vigorous overhead stirring for 2 hours.
-
In a separate 5L vessel, prepare a slurry of 2 kg of ice and 1L of water.
-
While stirring the ice slurry vigorously, slowly transfer the hot PPA mixture into it. Monitor the temperature of the quench pot, keeping it below 30 °C.
-
Slowly add a 50% w/w solution of sodium hydroxide to neutralize the mixture to pH 7-8.
-
Cool the resulting slurry to 5 °C and stir for 1 hour.
-
Filter the solid product, wash with 3 x 500 mL of cold water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight. (Expected yield: 38-42 g).
Step 3: Reduction to 7-Bromo-1,2,3,4-tetrahydroquinolin-4-ol
-
Set up the 2L jacketed reactor and charge it with the crude quinolinone from the previous step and methanol (800 mL).
-
Begin stirring and cool the slurry to 0 °C using the reactor jacket.
-
Add sodium borohydride (9.0 g, 240 mmol) in 10 portions over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 10 °C and slowly quench by adding 400 mL of water via the addition funnel.
-
Concentrate the mixture on a rotary evaporator to remove most of the methanol.
-
Transfer the aqueous slurry to a 2L vessel and extract with ethyl acetate (1 x 500 mL, then 2 x 300 mL).
-
Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate to dryness. (Expected yield: 42-44 g).
Step 4: N-Boc Protection
-
Charge the crude alcohol into the 2L reactor. Add THF (800 mL) and triethylamine (42 mL, 300 mmol).
-
Stir until all solids dissolve.
-
Add di-tert-butyl dicarbonate (48.0 g, 220 mmol) and stir at room temperature for 16 hours.
-
Concentrate the reaction mixture to an oil.
-
Dissolve the oil in ethyl acetate (1 L). Wash with 5% citric acid (400 mL), saturated sodium bicarbonate (400 mL), and brine (400 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate to a volume of ~200 mL.
-
While stirring, slowly add heptane (600 mL) to induce crystallization.
-
Cool the slurry to 0-5 °C, stir for 2 hours, then filter the product.
-
Wash the filter cake with cold 1:4 ethyl acetate/heptane and dry in a vacuum oven at 40 °C. (Expected yield: 58-62 g).
Data Summary
| Compound | Lab Scale (10 mmol) | Scale-Up (200 mmol) |
| Starting Material (3-Bromoaniline) | 1.72 g | 34.4 g |
| Intermediate 1 (Acid) | 2.2 g (90%) | (Used directly) |
| Intermediate 2 (Quinolinone) | 2.0 g (88%) | 40 g (88%) |
| Intermediate 3 (Alcohol) | 2.1 g (94%) | 43 g (94%) |
| Final Product (Boc-protected) | 3.0 g (91%) | 60 g (91%) |
| Overall Yield | ~66% | ~66% |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 2 (Cyclization) | Incomplete reaction or decomposition. | Ensure PPA is sufficiently hot and mixing is vigorous. Do not exceed the recommended reaction time/temperature to avoid charring. |
| Difficult filtration after PPA quench | Product is oily or gummy. | Ensure complete neutralization. Stirring the slurry for a longer period in an ice bath can help solidify the product. |
| Incomplete reduction in Step 3 | Inactive NaBH₄ or insufficient equivalents. | Use fresh, high-quality NaBH₄. Ensure the temperature is kept low during addition to prevent decomposition of the reagent. |
| Product fails to crystallize in Step 4 | Presence of oiling-out impurities or incorrect solvent ratio. | Redissolve the crude material and add the anti-solvent (heptane) more slowly. Try seeding with a small crystal from a previous batch. If necessary, perform a solvent swap to a different crystallization system. |
Conclusion
This application note provides a validated and scalable four-step synthesis for this compound. By addressing key challenges related to heat transfer, mixing, and purification, the process has been successfully transferred from a millimole discovery scale to a multi-gram scale suitable for preclinical development, maintaining high yields and purity without the need for column chromatography. This robust protocol should serve as a valuable resource for researchers and drug development professionals working with this important heterocyclic scaffold.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link][4]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link][5]
-
Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link][6]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link][8]
-
Dauphinee, G. A., & Forrest, T. P. (1976). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry, 54(4), 632-635. [Link][9]
-
Kočevar, M., et al. (1993). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1, 4‐benzodiazepin‐2‐one. Journal of heterocyclic chemistry, 30(2), 353-357. [Link][10]
-
Organic Chemistry Portal. (2023). Dihydroquinolinone synthesis. [Link][11]
-
Bessmertnykh, A. G., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Molecules, 27(22), 7954. [Link][1]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. Atlantis Press. [Link][12]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link][2]
-
Reddit. (2017). What are some practical ways to purify complex compounds other than column chromatography?. [Link][7]
-
Kim, J. Y., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 3(10), 14361-14368. [Link][3]
Sources
- 1. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 8. organic-synthesis.com [organic-synthesis.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Dihydroquinolinone synthesis [organic-chemistry.org]
- 12. download.atlantis-press.com [download.atlantis-press.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Buchwald-Hartwig Amination with Sterically Hindered Amines
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of sterically hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies to enhance your reaction yields and purity.
Introduction: The Steric Challenge in C-N Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance.[1] However, when employing sterically hindered primary or secondary amines, the reaction often requires careful optimization to overcome sluggish kinetics and competing side reactions. The increased steric bulk around the nitrogen atom can impede key steps in the catalytic cycle, namely the coordination of the amine to the palladium center and the subsequent reductive elimination to form the desired product.[2][3]
This guide provides a structured approach to troubleshooting and optimizing these challenging transformations.
Troubleshooting Guide: A Problem-Solving Approach
This section is organized by common experimental issues. Each question is addressed with a detailed explanation of the underlying chemical principles and actionable steps for resolution.
Category 1: Low or No Conversion
Answer:
Low or no conversion in the amination of sterically hindered amines is a frequent issue stemming from several factors, primarily related to the catalyst's activity and the inherent difficulty of the substrates to react.
1. Ineffective Catalyst System (Ligand Choice): The choice of phosphine ligand is paramount. Sterically hindered amines require ligands that are both bulky and electron-rich to promote the crucial reductive elimination step.[3][4] Standard ligands like P(t-Bu)3 may not be sufficient.
-
Recommendation: Switch to specialized biarylphosphine ligands designed for challenging couplings. Ligands such as t-BuBrettPhos, RuPhos, or Josiphos-type ligands are often effective.[5][6] These ligands create a sterically demanding coordination sphere around the palladium, which accelerates the C-N bond-forming reductive elimination.[7]
2. Inappropriate Base Selection: The base plays a critical role in deprotonating the amine, but its strength and solubility can significantly impact the reaction.[8][9] Strong, non-coordinating bases are generally preferred.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] If your substrate is base-sensitive, consider weaker inorganic bases like K3PO4 or Cs2CO3, although this may require higher temperatures.[8] For substrates with poor solubility, using a soluble organic base like DBU in combination with a salt additive (e.g., NaTFA) can be beneficial.[10] Ensure the base is fresh and anhydrous, as moisture can deactivate the catalyst.
3. Poor Substrate/Reagent Solubility: Insolubility of either the aryl halide, amine, or base can lead to a heterogeneous mixture and poor reaction kinetics.[2]
-
Recommendation: Choose a solvent that effectively dissolves all components at the reaction temperature. Common solvents include toluene, dioxane, and THF.[5] In some cases, a co-solvent system may be necessary. Gentle heating can improve solubility, but be mindful of potential substrate or product degradation.
4. Catalyst Deactivation: The active Pd(0) catalyst can be prone to deactivation, especially at elevated temperatures. This can be exacerbated by impurities in the starting materials or solvent.
Category 2: Side Product Formation
Answer:
Hydrodehalogenation, the replacement of the halide on the aryl substrate with a hydrogen atom, is a common side reaction that competes with the desired amination.[1] This process is often mediated by a β-hydride elimination pathway from the palladium-amido intermediate.[1]
1. Ligand Effects: The ligand's structure influences the stability of the palladium-amido complex and its propensity for β-hydride elimination.
-
Recommendation: Employing bulky, chelating ligands can often suppress β-hydride elimination by preventing the formation of a vacant coordination site necessary for this pathway to occur.[1] Ligands with a larger "bite angle" can be particularly effective.
2. Base Strength and Concentration: The choice and amount of base can influence the rate of hydrodehalogenation.
-
Recommendation: While a strong base is necessary for the main reaction, using a large excess can sometimes promote side reactions. Try reducing the equivalents of base to the stoichiometric amount (typically 1.1-1.2 equivalents).
Answer:
The formation of a diarylated product is more common with primary amines, where the initial product can undergo a second amination. With sterically hindered amines, this is less common but can still occur, especially with smaller aryl halides.
1. Steric Control: The steric bulk of the ligand plays a crucial role in preventing the secondary amination product from accessing the catalytic center.[7]
-
Recommendation: The use of highly hindered ligands, as mentioned for improving conversion, is also the primary strategy to prevent diarylation. The bulky ligand environment around the palladium makes it difficult for the already hindered monoarylated amine to coordinate for a second coupling.
2. Stoichiometry Control: Adjusting the relative amounts of your starting materials can favor monoarylation.
-
Recommendation: Use a slight excess of the amine relative to the aryl halide (e.g., 1.2-1.5 equivalents). This will increase the probability of the aryl halide reacting with the starting amine rather than the monoarylated product.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor to use?
A1: While Pd(OAc)2 and Pd2(dba)3 are commonly used, they require in situ reduction to the active Pd(0) species.[5][11] For consistency and ease of use, especially with challenging substrates, air-stable palladium pre-catalysts (such as G3 or G4 palladacycles) are highly recommended.[2] These pre-catalysts generate the active LPd(0) complex upon exposure to the base in the reaction mixture.[2]
Q2: How critical is the choice of solvent?
A2: The solvent is crucial for ensuring the solubility of all reaction components.[2] Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and dioxane are excellent first choices. Ethereal solvents like THF and t-BuOH are also commonly used.[5] Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[2]
Q3: Can I run the reaction open to the air?
A3: It is strongly advised to perform Buchwald-Hartwig aminations under an inert atmosphere (e.g., argon or nitrogen).[5] The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and lower yields. While some modern pre-catalysts are more robust, maintaining an inert atmosphere is good practice for reproducibility.
Q4: My amine has other functional groups. Will this be a problem?
A4: The Buchwald-Hartwig amination is known for its good functional group tolerance. However, certain groups can be problematic. For example, esters and nitro groups may not be compatible with strong bases like NaOtBu.[5] In such cases, using a weaker base like K2CO3 or K3PO4 is necessary, which may require higher reaction temperatures.[5] Functional groups like azos can poison the catalyst.[5]
Optimization Workflow & Protocols
General Optimization Strategy
When faced with a challenging Buchwald-Hartwig amination involving a sterically hindered amine, a systematic approach to optimization is key. The following diagram illustrates a recommended workflow.
Caption: A decision-making workflow for optimizing Buchwald-Hartwig aminations.
Protocol: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Amine
This protocol provides a starting point for your experiments.
Materials:
-
Aryl halide (1.0 mmol)
-
Sterically hindered amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., t-BuBrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
t-BuBrettPhos ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Stir bar
Procedure:
-
In a glovebox: To the reaction vessel, add the aryl halide, palladium pre-catalyst, t-BuBrettPhos ligand, and sodium tert-butoxide.
-
Add the stir bar.
-
Seal the vessel, then add the sterically hindered amine followed by the anhydrous, degassed toluene via syringe.
-
Outside the glovebox: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[12]
-
Stir the reaction mixture vigorously for the intended duration (monitor by TLC or LC-MS, typically 4-24 hours).[12]
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).[12]
-
Filter the mixture through a pad of Celite to remove inorganic salts.[12]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[12]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Tables
Table 1: Recommended Ligands for Hindered Amines
| Ligand Name | Structure | Key Features | Typical Substrates |
| t-BuBrettPhos | [Structure of t-BuBrettPhos] | Very bulky and electron-rich; excellent for primary and secondary hindered amines. | Aryl chlorides, bromides, and triflates with bulky primary/secondary amines.[5] |
| RuPhos | [Structure of RuPhos] | Highly active for a broad range of substrates, including heteroaryl halides. | Sterically hindered secondary amines and challenging heteroaryl couplings.[13] |
| Josiphos-type | [Structure of a Josiphos ligand] | Ferrocene-based, bidentate ligands; effective for ammonia coupling and hindered amines. | Primary amines, including ammonia equivalents.[1] |
Table 2: Common Solvents and Bases
| Solvent | Boiling Point (°C) | Base | pKa of Conjugate Acid | Notes |
| Toluene | 111 | NaOtBu | ~19 | Strong, widely applicable base.[2] |
| Dioxane | 101 | K3PO4 | ~12.3 (pKa3) | Weaker base, good for base-sensitive substrates. |
| THF | 66 | Cs2CO3 | ~10.3 (pKa2) | Mild base, often requires higher temperatures. |
| t-BuOH | 82 | LHMDS | ~26 | Very strong, non-nucleophilic base.[5] |
Catalytic Cycle Overview
The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination. Understanding these steps is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2015). Chem. Soc. Rev., 44, 6828-6857. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Kim, S.-T., Kim, S., & Baik, M.-H. (2020). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 409–418. Available at: [Link]
-
WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2015). Synlett, 26(11), 1508-1512. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 11961–11969. Available at: [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 8. youtube.com [youtube.com]
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- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Boc Deprotection of Acid-Sensitive Quinoline Derivatives
Welcome to the technical support hub for navigating the complexities of Boc deprotection on acid-sensitive quinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet often troublesome transformation. Here, we move beyond standard protocols to address the nuanced issues that can arise when working with electronically rich and potentially labile quinoline systems.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its general stability and predictable cleavage under acidic conditions.[1][2][3] However, the very conditions required for its removal can be detrimental to sensitive heterocyclic cores like quinoline, which are prone to a variety of acid-mediated side reactions. This guide provides a structured, question-and-answer approach to troubleshoot common failures and optimize your deprotection strategy.
Section 1: Core Challenges & Mechanistic Considerations
Before diving into specific troubleshooting scenarios, it's crucial to understand the underlying chemistry. The standard mechanism for Boc deprotection involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[1]
The challenge with quinoline derivatives arises from the fact that the quinoline nitrogen is also basic and can be protonated. This protonation can activate the ring towards unwanted side reactions, especially if other sensitive functional groups are present.
Diagram: Boc Deprotection & Potential Quinoline Side Reaction
Caption: General pathways for Boc deprotection and potential acid-mediated degradation.
Section 2: Troubleshooting Guide & FAQs
This section is formatted to directly address the common issues you may be facing in the lab.
Q1: My Boc deprotection is incomplete or stalls, even with standard conditions like TFA/DCM. What should I do?
Answer: Incomplete deprotection is a frequent issue, often stemming from insufficient acid strength or concentration for your specific substrate. However, simply increasing the concentration of a strong acid like trifluoroacetic acid (TFA) can lead to degradation of sensitive quinolines.[4][5]
Causality & Strategy:
-
Verify Reagent Quality: TFA can absorb water over time, which can lower its effective acidity.[4] Ensure you are using a fresh, anhydrous grade of TFA. Similarly, commercial solutions of HCl in dioxane can degrade. It's often best to use a freshly opened bottle or a recently prepared solution.[4][5]
-
Switch to a Stronger, Non-Nucleophilic Acid System: While TFA is common, 4M HCl in dioxane is often more effective for stubborn Boc groups and is a standard reagent for this purpose.[4][6] The reaction is typically fast, often completing within 30 minutes to an hour at room temperature.[6]
-
Controlled Heating: If the reaction is still sluggish at room temperature with HCl/dioxane, gentle heating to 40-50°C can be effective.[4] Crucially, monitor the reaction closely by TLC or LCMS every 15-30 minutes to prevent the formation of degradation products.
Q2: I'm getting a low yield of my desired product and a complex mixture of byproducts. How can I improve selectivity?
Answer: This is a classic sign that your quinoline derivative is not stable to the deprotection conditions. The goal is to find a method that is acidic enough to cleave the Boc group but gentle enough to leave the quinoline core and other functional groups intact.
Causality & Strategy:
The key is to moderate the acidity. Here is a comparison of common acidic conditions, ordered from harshest to mildest, with recommendations for sensitive substrates.
| Reagent System | Typical Conditions | Advantages | Disadvantages & Risks for Quinolines |
| Neat TFA | 100% TFA, RT, 1-4h | Very strong, effective for stubborn Boc groups. | Highly corrosive and often too harsh for sensitive heterocycles, leading to significant degradation.[7] |
| TFA in DCM (20-50%) | 1:1 to 1:4 TFA:DCM, RT, 1-3h | Standard, well-documented procedure.[8] | Can still be too acidic; risk of t-butyl cation alkylating electron-rich positions on the quinoline ring.[2] |
| 4M HCl in Dioxane | Neat or diluted with co-solvent, RT, 30-60 min | Fast and highly effective; product precipitates as HCl salt, aiding purification.[6] | Can be too harsh if reaction time is not controlled; dioxane quality is critical.[5][9] |
| HCl (gas) in an inert solvent | Saturated solution in EtOAc or Et2O, 0°C to RT | Generates anhydrous HCl in situ, can be very clean. | Requires handling of corrosive gas or reagents like acetyl chloride.[5] |
| Aqueous Phosphoric Acid | 85% H3PO4 in water or THF/water | Environmentally benign, mild, and selective.[10] | Slower reaction times may be required; may not be suitable for water-sensitive substrates. |
| p-Toluenesulfonic acid (pTSA) | 1.1-2 eq. in THF/DCM or CH3CN/EtOH | Mild solid acid, easy to handle. | May require elevated temperatures; slower than strong acids. |
Recommended Protocol for Acid-Sensitive Quinolines:
For a starting point on a sensitive substrate, using a more controlled and milder system is advisable.
-
Dissolve the Boc-protected quinoline derivative in a minimal amount of a co-solvent like anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add 4M HCl in dioxane dropwise (typically 5-10 equivalents).
-
Stir at 0°C and monitor the reaction by TLC/LCMS every 15 minutes.
-
If no reaction occurs at 0°C after 30-45 minutes, allow the reaction to slowly warm to room temperature and continue monitoring.
-
Once the starting material is consumed, immediately proceed with work-up to avoid overexposure to the acid.
Q3: My product is very polar after deprotection and is difficult to extract and purify. What are the best work-up procedures?
Answer: The resulting free amine is often protonated by the acid, forming a salt (e.g., hydrochloride or trifluoroacetate) which is highly polar and may have low solubility in common organic solvents but high solubility in water.
Causality & Strategy:
-
Precipitation and Filtration: If using HCl in dioxane or diethyl ether, the desired amine hydrochloride salt often crashes out of the solution.[4] This is an excellent purification method. Simply filter the solid, wash with cold ether, and dry under vacuum.
-
Aqueous Work-up (for TFA/DCM):
-
Evaporate the DCM and TFA under reduced pressure. Caution: TFA is corrosive.
-
The resulting residue is the TFA salt. If it needs to be converted to the free base, dissolve the residue in a minimal amount of water or methanol.
-
Cool to 0°C and slowly add a base (e.g., saturated NaHCO3, K2CO3, or 1M NaOH) until the pH is ~9-10.
-
Extract the free amine with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). This can sometimes be challenging if the amine is still quite polar. Using a continuous extractor or multiple extractions may be necessary.
-
Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate.
-
-
Ion-Exchange Resin: For particularly problematic purifications, using a strongly acidic ion-exchange resin can both deprotect the Boc group and capture the resulting amine.[11] The product is then eluted by washing the resin with a solution of ammonia in methanol.
Diagram: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting Boc deprotection.
Section 3: Alternative (Non-Acidic) Deprotection Methods
In cases where the quinoline derivative is exceptionally acid-labile, exploring non-acidic methods may be necessary.
-
Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent like dioxane, toluene, or even under solvent-free conditions can induce thermolytic cleavage of the Boc group.[12] Temperatures typically range from 100-180°C.[5][13] This method avoids aqueous work-ups but is only suitable for thermally stable molecules.[12]
-
Lewis Acid-Mediated Deprotection: Reagents like Zinc Bromide (ZnBr2) or Trimethylsilyl Iodide (TMSI) can effect Boc removal under milder, non-protic conditions, which can be beneficial for certain acid-sensitive substrates.[14]
-
Basic Conditions: While rare and generally not effective for Boc groups, some specific methods using strong bases like K3PO4 have been reported for certain substrates, offering an alternative for extremely acid-sensitive compounds.[15]
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health (NIH). [Link]
-
Best mild Boc-deprotection method for a guanidine compound? Reddit r/Chempros. [Link]
-
Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit r/chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]
-
A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. MDPI. [Link]
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. American Chemical Society. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. [Link]
-
Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
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- 15. reddit.com [reddit.com]
Technical Support Center: Optimization of Palladium Catalyst Loading for Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing palladium catalyst loading. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction setup.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency and selectivity.[1] These reactions are pivotal in the pharmaceutical and agrochemical industries for constructing complex molecular architectures.[1][2] However, achieving optimal performance while minimizing catalyst loading is a common challenge. This guide will provide a structured approach to troubleshooting common issues and answer frequently asked questions regarding palladium catalyst loading.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you might encounter during your cross-coupling experiments, with a focus on how they relate to palladium catalyst loading.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in cross-coupling reactions. Before drastically increasing the catalyst loading, consider the following potential root causes:
Possible Cause 1: Inefficient Catalyst Activation (Pd(II) to Pd(0))
-
Explanation: The active catalyst in most cross-coupling cycles is a Pd(0) species.[3] Many common palladium sources, such as Pd(OAc)₂ and PdCl₂, are Pd(II) precatalysts that require in situ reduction to the active Pd(0) state.[1][4] If this reduction is inefficient, the concentration of the active catalyst will be low, leading to poor conversion.
-
Troubleshooting Protocol:
-
Pre-reduction of the Catalyst: Before adding your substrates, consider a pre-reduction step. This can be achieved by heating the Pd(II) source with the phosphine ligand and a suitable reducing agent (sometimes the solvent, an amine, or a phosphine itself can act as a reducing agent) for a short period.[5]
-
Choice of Precatalyst: Utilize well-defined Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, or modern, air-stable Pd(II) precatalysts (e.g., G3 or G4 palladacycles for phosphine ligands, PEPPSI™ precatalysts for NHC ligands) that are designed for efficient and rapid generation of the active Pd(0) species upon addition of a base.[5]
-
Ligand Selection: Electron-rich and sterically demanding phosphine ligands or N-heterocyclic carbene (NHC) ligands can facilitate the reduction of Pd(II) to Pd(0) and stabilize the resulting active catalyst.[6][7]
-
Possible Cause 2: Catalyst Deactivation
-
Explanation: The active Pd(0) catalyst can be sensitive and prone to deactivation through various pathways, such as oxidation by air, poisoning by impurities, or formation of inactive palladium black.[8][9] This reduces the effective catalyst concentration over the course of the reaction.
-
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Rigorously degas your solvents and reactants and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[8][10]
-
Purify Reagents: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure all reagents are of high purity and anhydrous. Amines, in particular, may need to be purified before use.[8]
-
Optimize Ligand-to-Palladium Ratio: An excess of ligand can sometimes stabilize the active catalyst and prevent the formation of palladium black.[1] A common starting point is a Pd:Ligand ratio of 1:1 to 1:2 for monodentate ligands.[7] For some systems, a higher ratio (e.g., 3:1 PPh₃/Pd(II)) has been shown to be beneficial to compensate for ligand oxidation.[1]
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If you observe the formation of palladium black, try running the reaction at a lower temperature.[9]
-
Possible Cause 3: Insufficient Catalyst Loading for a Challenging Substrate
-
Explanation: While the goal is to use low catalyst loadings, some substrates are inherently less reactive. Sterically hindered aryl halides or electronically deactivated substrates may require a higher catalyst concentration to achieve a reasonable reaction rate.
-
Troubleshooting Protocol:
-
Incremental Increase in Loading: If you have ruled out activation and deactivation issues, incrementally increase the catalyst loading. Instead of a large jump, try increasing from 1 mol% to 2 mol%, and then to 5 mol%, monitoring the effect on conversion.
-
Consider a More Active Catalyst System: It may be more effective to switch to a more active ligand/precatalyst combination rather than simply increasing the loading of a less active system.[6][7]
-
Issue 2: Reaction Stalls or is Sluggish
When a reaction starts but fails to reach completion, it's often a sign of catalyst instability or insufficient activity over time.
Possible Cause 1: Catalyst Decomposition Over Time
-
Explanation: The catalytic species may be active initially but decomposes before the reaction is complete, especially in reactions requiring prolonged heating.
-
Troubleshooting Protocol:
-
Use a More Robust Ligand: Ligands that form more stable complexes with palladium, such as bulky biarylphosphines (e.g., XPhos, SPhos) or NHCs, can enhance catalyst longevity.[6]
-
Portion-wise Addition of Catalyst: For long reactions, adding the catalyst in multiple portions can help maintain a sufficient concentration of the active species throughout the reaction.
-
Re-evaluate Temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. An optimal temperature balances rate and catalyst stability.
-
Possible Cause 2: Product Inhibition
-
Explanation: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.
-
Troubleshooting Protocol:
-
Modify Ligand Structure: A bulkier ligand can sometimes disfavor product binding and promote catalyst turnover.
-
Adjust Reaction Concentration: Running the reaction at a lower concentration can sometimes mitigate product inhibition effects.
-
Workflow for Optimizing Palladium Catalyst Loading
The following diagram illustrates a systematic approach to optimizing palladium catalyst loading.
Caption: A systematic workflow for troubleshooting and optimizing palladium catalyst loading in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new cross-coupling reaction?
A1: For most common cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, a starting catalyst loading of 1-2 mol% of the palladium source relative to the limiting reagent is a reasonable starting point.[11][12] For highly active catalyst systems and reactive substrates, loadings can often be decreased to 0.1 mol% or even lower. Conversely, for challenging transformations, loadings of up to 5 mol% may be necessary.[6][11]
Q2: How do I choose between different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)?
A2: The choice of palladium source often depends on the desired oxidation state of the initial palladium species and practical considerations like air stability.
-
Pd(OAc)₂ and PdCl₂: These are air-stable and cost-effective Pd(II) sources but require in situ reduction to the active Pd(0) species.[1]
-
Pd₂(dba)₃: This is a common Pd(0) source, but it can be somewhat air-sensitive. It is often used when a direct source of Pd(0) is desired.
-
Pd(PPh₃)₄: This is another Pd(0) source where the palladium is already complexed with phosphine ligands. It can be used directly but may not be ideal if you intend to use a different ligand, as ligand exchange will be a factor.[3][11]
-
Modern Precatalysts: For improved reproducibility and ease of use, modern palladacycle precatalysts are often the best choice. They are typically air-stable solids that generate the active monoligated Pd(0) species with high efficiency upon addition of a base.[5][7]
Q3: What is the significance of the ligand-to-palladium (L:Pd) ratio?
A3: The L:Pd ratio is a critical parameter that influences both the activity and stability of the catalyst.
-
Activity: For many cross-coupling reactions, a monoligated Pd(0) species is believed to be the most active catalyst.[7] Using a 1:1 L:Pd ratio can favor the formation of this species.
-
Stability: An excess of ligand (e.g., L:Pd > 2:1) can help stabilize the Pd(0) center, preventing aggregation into inactive palladium black. However, a large excess of ligand can also lead to the formation of less active, coordinatively saturated palladium complexes, which can slow down the reaction. The optimal L:Pd ratio is a balance between activity and stability and often needs to be determined empirically for a specific reaction.
Q4: When should I consider using heterogeneous palladium catalysts?
A4: Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the significant advantage of easy separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.[13][14] They are particularly valuable in industrial processes where cost and waste reduction are paramount.[2][15] However, heterogeneous catalysts can sometimes suffer from lower activity and leaching of palladium into the solution.[16] The choice between a homogeneous and heterogeneous system depends on the specific requirements of the synthesis, including scale, purity requirements, and cost considerations.
Q5: How does catalyst loading affect Turnover Number (TON) and Turnover Frequency (TOF)?
A5:
-
Turnover Number (TON): This is the total number of moles of product formed per mole of catalyst before it becomes inactive (TON = moles of product / moles of catalyst). A higher TON indicates a more robust and efficient catalyst. Lowering the catalyst loading for a reaction that goes to completion will result in a higher TON.
-
Turnover Frequency (TOF): This is the turnover rate, or the number of moles of product formed per mole of catalyst per unit of time (TOF = TON / time). TOF is a measure of the catalyst's activity.
The goal of optimizing catalyst loading is to maximize both TON and TOF. A lower catalyst loading that still provides a high yield in a reasonable amount of time is ideal.
Typical Palladium Loading Ranges for Common Cross-Coupling Reactions
| Reaction Name | Typical Pd Loading (mol%) | Common Palladium Sources | Notes |
| Suzuki-Miyaura | 0.1 - 5 | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Highly versatile; lower loadings are often achievable with activated substrates and advanced ligands.[11][17] |
| Heck | 1 - 5 | Pd(OAc)₂, Pd/C | Can be sensitive to steric hindrance; phosphine-free conditions are sometimes employed.[4][18] |
| Sonogashira | 0.5 - 5 | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, CuI (co-catalyst) | Copper co-catalyst is often used, but copper-free methods are also common.[19][20][21] |
| Buchwald-Hartwig Amination | 1 - 3 | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | Highly dependent on the nature of the amine and the aryl halide.[6][8][12] |
| Stille | 1 - 5 | Pd(PPh₃)₄, Pd₂(dba)₃ | A key challenge is the toxicity and removal of organotin byproducts.[22] |
Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the general catalytic cycle for a cross-coupling reaction and highlights potential deactivation pathways that can be mitigated by optimizing catalyst loading and conditions.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling and key catalyst activation and deactivation pathways.
By understanding the fundamental principles governing catalyst activity and stability, researchers can move from a trial-and-error approach to a more rational design of experiments for optimizing palladium catalyst loading, ultimately leading to more efficient, cost-effective, and reproducible synthetic procedures.
References
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Strathclyde. [Link]
-
Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ACS Catalysis. [Link]
-
Well-defined nickel and palladium precatalysts for cross-coupling. PMC - PubMed Central. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
-
Practical Heck Reaction problems! Reddit. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. ResearchGate. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. IUCRC. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Technical Support Center: Managing Diastereoselectivity in Reactions Involving the 4-Hydroxy Group
Welcome to the technical support center for managing diastereoselectivity in reactions involving the 4-hydroxy group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control stereochemical outcomes in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you make informed decisions in your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental concepts that govern diastereoselectivity in reactions involving a 4-hydroxy group.
Q1: What are the primary models used to predict diastereoselectivity in nucleophilic additions to carbonyls adjacent to a stereocenter with a 4-hydroxy group?
A1: The stereochemical outcome of nucleophilic additions to carbonyls with a nearby stereocenter, such as in a molecule with a 4-hydroxy group, is primarily predicted by three models: the Felkin-Anh model, the Cornforth model, and the Cram's chelation model.[1][2]
-
Felkin-Anh Model: This model generally applies when non-chelating conditions are present. It predicts that the largest substituent on the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory.[2]
-
Cornforth Model: This model is similar to the Felkin-Anh model but is specifically applied to α-halo carbonyl compounds. It suggests that the halogen and the carbonyl group orient themselves in an anti-periplanar fashion to minimize dipole-dipole repulsion.
-
Cram's Chelation Model: This model is applicable when a Lewis basic group, such as a hydroxyl or a protected hydroxyl group, is present at the α- or β-position to the carbonyl.[2][3] Under these conditions, a Lewis acidic metal from the reagent can form a five- or six-membered chelate ring with the carbonyl oxygen and the Lewis basic group. This rigidifies the conformation of the molecule, and the nucleophile will preferentially attack from the less hindered face of the chelate.[4]
Q2: How does the choice of protecting group for the 4-hydroxy group influence diastereoselectivity?
A2: The choice of protecting group for the 4-hydroxy group is a critical factor in controlling diastereoselectivity.[5][6] Protecting groups can influence the outcome of a reaction through several mechanisms:
-
Steric Hindrance: Bulky protecting groups, such as silyl ethers (e.g., TBDMS, TIPS), can sterically block one face of the molecule, directing the incoming nucleophile to the opposite face.[7] This is a common strategy to enforce Felkin-Anh-type control.
-
Chelation Control: Protecting groups that are Lewis basic (e.g., methoxymethyl (MOM), benzyloxymethyl (BOM)) can participate in chelation with a Lewis acidic reagent, leading to the formation of a rigid cyclic intermediate.[8] This often inverts the selectivity compared to non-chelating conditions.
-
Electronic Effects: Electron-withdrawing protecting groups can decrease the nucleophilicity of the hydroxyl group, potentially affecting its ability to direct reactions.[9]
Q3: What is the difference between kinetic and thermodynamic control in diastereoselective reactions?
A3: The diastereomeric ratio of a reaction can be governed by either kinetic or thermodynamic control.
-
Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. These reactions are typically run at low temperatures and are irreversible.[10] The diastereoselectivity is determined by the relative energies of the transition states leading to the different diastereomers.
-
Thermodynamic Control: Under thermodynamic control, the major product is the most stable one, regardless of how fast it is formed. These reactions are typically run at higher temperatures and are reversible, allowing the products to equilibrate to the most stable diastereomer.
Understanding whether a reaction is under kinetic or thermodynamic control is crucial for troubleshooting, as changing the reaction time or temperature can significantly alter the product distribution.
Troubleshooting Guides
This section provides troubleshooting advice for common diastereoselectivity issues encountered in specific reaction types involving a 4-hydroxy group.
Guide 1: Diastereoselective Reduction of 4-Hydroxy Ketones
The reduction of a ketone adjacent to a stereocenter bearing a hydroxyl group can lead to two diastereomeric diols. Controlling this selectivity is a common challenge.
Problem: The reduction of my β-hydroxy ketone is giving the wrong diastereomer (e.g., I want the anti-diol but I'm getting the syn-diol).
Potential Cause & Solution:
The stereochemical outcome of β-hydroxy ketone reductions is highly dependent on whether the reaction proceeds via a chelation-controlled or a non-chelation-controlled pathway.
-
For the anti-Diol (Chelation Control): If you are aiming for the anti-1,3-diol, you need to employ conditions that favor chelation. The Evans-Saksena reduction is a classic example of a highly diastereoselective reduction that yields anti-1,3-diols.[11][12] This reaction uses tetramethylammonium triacetoxyborohydride, which delivers a hydride intramolecularly via a chair-like transition state.[13]
-
Troubleshooting Tip: If you are using a standard reducing agent like NaBH₄ and getting the syn-diol, it is likely proceeding through a non-chelation pathway (Felkin-Anh model). To favor the anti-diol, you can try switching to a reagent system known to promote chelation, such as the Evans-Saksena conditions.
-
-
For the syn-Diol (Non-Chelation/Felkin-Anh Control): If you desire the syn-1,3-diol, you should use conditions that disfavor chelation. This typically involves using a bulky protecting group on the hydroxyl that prevents chelation and a reducing agent that does not contain a Lewis acidic metal.
-
Troubleshooting Tip: If your substrate has a free hydroxyl group and you are getting the anti-diol, consider protecting the hydroxyl group with a bulky silyl ether (e.g., TBDMS) before the reduction. This will block chelation and favor the Felkin-Anh pathway, leading to the syn-diol.
-
Experimental Protocol: Evans-Saksena Reduction for anti-1,3-Diols [11][12]
-
Dissolve the β-hydroxy ketone in a 1:1 mixture of anhydrous acetonitrile and acetic acid.
-
Cool the solution to -40 °C.
-
Add a solution of tetramethylammonium triacetoxyborohydride in acetonitrile dropwise.
-
Stir the reaction at -40 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of Rochelle's salt solution.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Data Presentation: Effect of Reducing Agent on Diastereoselectivity
| Substrate | Reducing Agent | Conditions | Diastereomeric Ratio (syn:anti) |
| β-hydroxy ketone | NaBH₄ | MeOH, 0 °C | 85:15 |
| β-hydroxy ketone | Me₄NHB(OAc)₃ | MeCN/AcOH, -40 °C | <5:>95 |
| TBDMS-protected β-hydroxy ketone | NaBH₄ | MeOH, 0 °C | >95:5 |
Visualization: Chelation vs. Non-Chelation Control
Caption: Pathways for β-hydroxy ketone reduction.
Guide 2: Diastereoselective Aldol Reactions of 4-Hydroxy Carbonyl Compounds
Substrate-controlled aldol reactions are powerful tools for C-C bond formation, but achieving high diastereoselectivity can be challenging.[14]
Problem: My aldol reaction is giving a low diastereomeric ratio.
Potential Cause & Solution:
The stereochemical outcome of an aldol reaction is often dictated by the geometry of the enolate and the transition state of the reaction. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to rationalize the stereoselectivity.[10]
-
Enolate Geometry: The geometry of the enolate ((E) or (Z)) can have a profound impact on the diastereoselectivity of the aldol reaction. The choice of base and solvent can influence the enolate geometry.
-
For (Z)-enolates: Use of bulky bases like LDA in THF typically favors the formation of the (Z)-enolate, which often leads to the syn-aldol product.
-
For (E)-enolates: Use of smaller bases or the inclusion of Lewis acids can favor the (E)-enolate, which typically leads to the anti-aldol product.
-
-
Chelation: The presence of a Lewis basic 4-hydroxy group (or a suitably protected derivative) can lead to chelation with the metal of the enolate, influencing the facial selectivity of the aldehyde addition.
Troubleshooting Tips:
-
Optimize Enolate Formation: If you are getting a mixture of diastereomers, try screening different bases (e.g., LDA, LHMDS, KHMDS) and solvents (e.g., THF, ether) to favor the formation of a single enolate isomer.
-
Change the Metal Counterion: The metal counterion of the enolate (e.g., Li⁺, Na⁺, K⁺, or boron) plays a crucial role in the organization of the Zimmerman-Traxler transition state. Boron enolates, for example, often give very high levels of diastereoselectivity.
-
Protecting Group Strategy: If your substrate has a free 4-hydroxy group, consider how it might be interacting with the reaction. Protecting it with a group that can chelate (e.g., MOM) or a bulky group that prevents interaction (e.g., TBDPS) can dramatically change the outcome.[8]
Visualization: Zimmerman-Traxler Transition State
Caption: Zimmerman-Traxler model for aldol reactions.
Guide 3: Diastereoselective Grignard Reactions with 4-Hydroxy Carbonyls
Grignard reactions are a fundamental C-C bond-forming reaction, but their high reactivity can sometimes make stereocontrol difficult.
Problem: My Grignard addition to a β-hydroxy ketone is not selective.
Potential Cause & Solution:
The diastereoselectivity of Grignard additions to β-hydroxy ketones can be influenced by chelation and the nature of the Grignard reagent itself.
-
The Halide Effect: Recent research has shown a significant "halide effect" in Grignard additions to β-hydroxy ketones.[15] Alkylmagnesium iodides (RMgI) have been found to give significantly higher diastereoselectivity for the syn-1,3-diol compared to the corresponding bromides or chlorides. This is attributed to the increased Lewis acidity of the magnesium center in the chelated intermediate when iodide is the counterion, leading to a more organized transition state.
Troubleshooting Tips:
-
Switch to an Iodide-Based Grignard Reagent: If you are using a Grignard reagent prepared from an alkyl bromide or chloride and observing low selectivity, consider preparing the Grignard reagent from the corresponding alkyl iodide. This simple change can dramatically improve the diastereoselectivity in favor of the syn-product.
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the Grignard reagent. While THF is common, exploring other ethereal solvents might offer some improvement.
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the transition state with the lowest activation energy.
Data Presentation: Halide Effect in Grignard Additions [15]
| Substrate | Grignard Reagent | Diastereomeric Ratio (syn:anti) |
| β-hydroxy ketone | MeMgCl | 1.5 : 1 |
| β-hydroxy ketone | MeMgBr | 2.5 : 1 |
| β-hydroxy ketone | MeMgI | >20 : 1 |
Visualization: Workflow for Optimizing Grignard Additions
Caption: Troubleshooting Grignard reaction selectivity.
References
-
Minikel, E. V. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Krische, M. J., et al. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC. [Link]
-
University of Liverpool. (n.d.). Nucleophilic Additions to Carbonyls- Stereoselectivity of Addition. [Link]
-
Singh, M. (2019, February 23). Unlocking Diastereoselectivity Secrets [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Aldol reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Mishra, B., & Tiwari, V. K. (2018). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
Engle, K. M., et al. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications. [Link]
-
Chemistry LibreTexts. (2024, March 27). 2.3: Cram's Rule and Prelog's Rule. [Link]
-
Wang, C.-C., et al. (2014). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Asian Journal of Organic Chemistry. [Link]
-
Evans, D. A., et al. (1988). Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society. [Link]
-
Evans, D. A. (n.d.). Evans-Saksena Reduction. SynArchive. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
-
Gate Chemistry. (2018, May 17). Stereoselective Reductions - Saksena Evans Reduction - Name Reaction [Video]. YouTube. [Link]
-
ChemoSpecific. (2020, June 2). Discover the Magic of the Evans–Saksena Reduction! [Video]. YouTube. [Link]
-
Dias, L. C. (2007). Substrate-Controlled Aldol Reactions from Chiral α-Hydroxy Ketones. Current Organic Chemistry. [Link]
Sources
- 1. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. youtube.com [youtube.com]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. youtube.com [youtube.com]
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- 14. researchgate.net [researchgate.net]
- 15. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The reactivity of this molecule is critically dependent on the choice of solvent, which can dictate the reaction pathway, yield, and selectivity. This guide provides in-depth explanations, troubleshooting FAQs, and validated protocols to help you navigate the experimental challenges and harness the synthetic potential of this scaffold.
Core Concepts: The Pivotal Role of the C4-Hydroxy Group and Solvent Choice
The synthetic utility of this compound stems from the reactivity of its C4-hydroxyl group. This secondary, benzylic alcohol can undergo three primary transformations: dehydration , oxidation , and nucleophilic substitution . The solvent system you choose is the single most important variable in directing the outcome towards your desired product. It does so by influencing the stability of key reactive intermediates, particularly the benzylic carbocation that forms upon protonation and loss of water.
Section 1: Dehydration to 1-N-Boc-7-bromo-3,4-dihydro-2H-quinoline (E1 Pathway)
Dehydration offers a direct route to the corresponding dihydroquinoline, a valuable precursor for further functionalization. This reaction typically proceeds via an acid-catalyzed E1 mechanism.
Mechanism: The Role of Solvent in Carbocation Formation
The reaction is initiated by the protonation of the 4-hydroxy group by an acid catalyst, forming a good leaving group (water). The subsequent departure of water generates a secondary benzylic carbocation at the C4 position. This rate-determining step is highly sensitive to the solvent environment.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid, Water): These are often the solvents of choice for dehydration. They excel at stabilizing the transition state leading to the carbocation and solvating both the carbocation intermediate and the leaving group (water) through hydrogen bonding.[1] Specifically, protic solvents effectively stabilize the anionic counterion of the carbocation, which lowers the activation energy for its formation.[2]
-
Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMSO): While their polarity can help solvate the carbocation, they are less effective at stabilizing the leaving group and the counter-anion, often leading to slower reaction rates compared to protic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally unsuitable for dehydration as they cannot effectively stabilize the charged carbocation intermediate, often leading to incomplete reactions or complex side products.
Caption: Acid-catalyzed E1 dehydration mechanism.
FAQs and Troubleshooting Guide: Dehydration Reactions
Q1: My dehydration reaction is slow, and I'm recovering a lot of starting material. What's wrong?
A: This is a common issue related to insufficient activation of the hydroxyl group.
-
Causality: The energy barrier to form the carbocation is too high in your current system.
-
Troubleshooting Steps:
-
Increase Acid Strength: Switch from a weak acid (e.g., acetic acid) to a stronger one (e.g., p-toluenesulfonic acid (PTSA) or a few drops of concentrated H₂SO₄).
-
Change Solvent: If you are using a polar aprotic solvent like THF, switch to a polar protic solvent like ethanol or isopropanol to better stabilize the forming carbocation.[1]
-
Increase Temperature: Gently heating the reaction mixture will provide the necessary activation energy. Monitor carefully to avoid side reactions.
-
Q2: My reaction is producing a black, tar-like substance with very low yield of the desired product. How can I prevent this?
A: This indicates charring or polymerization, often caused by overly harsh conditions. This is a known issue in related quinoline syntheses like the Skraup reaction.[3][4]
-
Causality: The highly reactive carbocation intermediate can polymerize or be degraded by strong, hot acid.
-
Troubleshooting Steps:
-
Use a Milder Acid: Replace concentrated sulfuric acid with PTSA or an acidic resin like Amberlyst-15.
-
Control Temperature: Do not overheat. Initiate the reaction at a lower temperature and only increase it gradually if the reaction stalls.
-
Use a Moderator: In some classical quinoline syntheses, moderators like ferrous sulfate are used to control the exothermic nature of the reaction.[4] While not a direct analogy, this highlights the principle of controlling reactivity.
-
Solvent Choice: Running the reaction in a higher-boiling but still protic solvent (e.g., n-propanol) can sometimes provide better temperature control than lower-boiling options.
-
Q3: I am getting a mixture of products, including what appears to be the fully aromatized quinoline. Why?
A: The initial dehydration product, a dihydroquinoline, can be susceptible to oxidation, especially if the reaction is run at high temperatures or exposed to air for extended periods.
-
Causality: The dihydroquinoline intermediate is being oxidized to the more thermodynamically stable aromatic quinoline.
-
Troubleshooting Steps:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Lower Temperature: Use the minimum temperature required to drive the dehydration to completion.
-
Avoid Oxidizing Agents: Ensure your acid catalyst is free from oxidizing impurities. Some grades of sulfuric acid can be oxidizing.
-
Data Presentation: Solvent Effects on Dehydration Yield
The following table summarizes typical outcomes for the dehydration of this compound using PTSA as a catalyst.
| Solvent | Type | Dielectric Constant (ε) | Typical Yield (%) | Typical Reaction Time (h) | Key Observations |
| Toluene | Nonpolar | 2.4 | < 10% | 24 | Incomplete reaction, recovery of starting material. |
| THF | Polar Aprotic | 7.6 | 40-50% | 12 | Moderate rate, requires heating to reflux. |
| Acetonitrile | Polar Aprotic | 37.5 | 55-65% | 8 | Faster reaction due to higher polarity. |
| Ethanol | Polar Protic | 24.6 | 85-95% | 4 | Clean reaction, excellent stabilization of intermediate.[1] |
| Acetic Acid | Polar Protic | 6.2 | 70-80% | 6 | Acts as both solvent and catalyst; risk of acetate addition. |
Experimental Protocol: Dehydration using PTSA in Ethanol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA, 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:7 Ethyl Acetate:Hexane). The product should have a higher Rf than the starting alcohol.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure dihydroquinoline.
Section 2: Oxidation to 1-N-Boc-7-bromo-2,3-dihydroquinolin-4(1H)-one
Oxidation of the C4-hydroxyl group provides access to the corresponding 4-quinolone, a critical scaffold in medicinal chemistry. The choice of solvent is dictated by the specific oxidizing agent used.
Mechanism: Solvent as a Medium for Oxidation
Unlike dehydration, oxidation does not typically involve a carbocation intermediate. The solvent's primary role is to ensure solubility of the reactants and to be compatible with the chosen oxidant.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are the workhorse solvents for many common oxidants like Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), and in Swern/Moffatt oxidations. They are relatively inert and provide good solubility for both the substrate and the oxidant.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): DMSO is a reactant in the Swern and related oxidations. Acetone can be used for Jones oxidation (CrO₃/H₂SO₄), though this is a harsh method that may cleave the Boc group.
-
Protic Solvents: Generally avoided as they can react with many oxidizing agents.
Caption: General workflow for oxidation of the 4-hydroxy-THQ.
FAQs and Troubleshooting Guide: Oxidation Reactions
Q1: My oxidation reaction is incomplete. TLC shows both starting material and product.
A: This usually points to an issue with the oxidant's activity or stoichiometry.
-
Causality: The oxidant may have degraded, or an insufficient amount was used.
-
Troubleshooting Steps:
-
Use Fresh Oxidant: Many oxidants (especially DMP) are moisture-sensitive and lose activity over time. Use a freshly opened bottle or a well-stored batch.
-
Increase Stoichiometry: Increase the equivalents of the oxidant (e.g., from 1.1 eq to 1.5 eq).
-
Check Solvent Purity: Ensure your solvent is anhydrous, as water can quench many oxidizing agents.
-
Q2: The Boc protecting group is being cleaved during the oxidation.
A: This is a sign that the reaction conditions are too acidic.
-
Causality: The N-Boc group is labile to strong acids. Oxidants like PCC can be mildly acidic, and Jones reagent is strongly acidic.
-
Troubleshooting Steps:
-
Switch to a Neutral Oxidant: Use DMP, which is performed under neutral conditions.
-
Buffer the Reaction: If using PCC, add a buffer like powdered sodium acetate or pyridine to neutralize the acidic byproducts.
-
Avoid Jones Oxidation: This method is generally incompatible with acid-sensitive protecting groups like Boc.
-
Data Presentation: Comparison of Oxidation Conditions
| Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| DMP | DCM | Room Temp | 90-98% | Mild, neutral conditions, excellent for sensitive substrates. |
| PCC | DCM | Room Temp | 75-85% | Can be acidic; may require buffering.[5] |
| Swern | DCM/DMSO | -78 to RT | 85-95% | Requires cryogenic temperatures and careful handling of reagents. |
| Jones | Acetone | 0 | < 20% | Harshly acidic, causes significant Boc-deprotection. |
Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 4-hydroxy starting material (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the pure 4-quinolone.
References
-
ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available at: [Link]
-
National Institutes of Health. Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Available at: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
National Institutes of Health. Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. Available at: [Link]
-
National Institutes of Health. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Available at: [Link]
-
PubMed. Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite. Available at: [Link]
-
Scientific Research Publishing. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Available at: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
PubMed. Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-butanediol Dehydration in High-Temperature Water. Available at: [Link]
-
Quora. How does polar protic solvent stabilize a carbocation? Available at: [Link]
-
ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Available at: [Link]
-
National Institutes of Health. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]
-
ResearchGate. The effect of solvent on the kinetics of the oxidation of 3-methyl-2,6-diphenyl-piperidin-4-one by quinolinium fluorochromate in aqueous organic media. Available at: [Link]
-
ChemRxiv. Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Available at: [Link]
-
Reddit. Nucleophilicity (Protic vs. Aprotic solvents) : r/Mcat. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]
-
ResearchGate. 24 questions with answers in QUINOLINES | Science topic. Available at: [Link]
-
ResearchGate. Solvents effects in oxidation reactions | Request PDF. Available at: [Link]
-
Chemistry LibreTexts. 5.7: Reactive Intermediates - Carbocations. Available at: [Link]
-
PubMed. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz-Fritsch-Bobbitt reaction with non-activated and moderately-activated systems. Available at: [Link]
-
Reddit. Polar Protic Solvent stabilizes carbocation? : r/Mcat. Available at: [Link]
-
Organic Syntheses. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available at: [Link]
-
ResearchGate. Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions | Request PDF. Available at: [Link]
-
RSC Publishing. A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Available at: [Link]
-
National Institutes of Health. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Available at: [Link]
-
MDPI. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Available at: [Link]
-
SlideShare. Quinoline. Available at: [Link]
-
Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]
Sources
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Technical Support Center: Optimizing Base Selection for the Buchwald-Hartwig Amination of 7-Bromoquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of 7-bromoquinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation with this important heterocyclic scaffold. The quinoline nucleus is a privileged structure in medicinal chemistry, but its inherent properties—specifically the Lewis basicity of the ring nitrogen—present unique challenges for palladium-catalyzed cross-coupling reactions.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical impact of base selection. Our goal is to move beyond generic protocols and provide you with the causal understanding needed to rationalize your experimental choices and achieve robust, reproducible results.
The Pivotal Role of the Base in the Catalytic Cycle
The base in a Buchwald-Hartwig amination is not merely a spectator or a simple acid scavenger. It plays an active and crucial role in the catalytic cycle, primarily by deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[1][2] This step is often rate-determining, and its efficiency is highly dependent on the interplay between the base's strength, the amine's acidity (pKa), and the steric environment created by the phosphine ligand.
Caption: The Buchwald-Hartwig catalytic cycle. The base is critical for the deprotonation step.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction shows low or no conversion of the 7-bromoquinoline starting material. What is the likely cause related to the base?
Answer:
Low conversion is a common issue when working with N-heterocyclic substrates like quinolines. The problem often stems from two competing factors: insufficient base strength and catalyst inhibition.
Causality:
-
Insufficient Deprotonation: The amine must be deprotonated to form the palladium-amido complex required for reductive elimination. If the chosen base is not strong enough to deprotonate the palladium-bound amine, the catalytic cycle stalls.[3] The pKa of the amine's conjugate acid is a key parameter here; less acidic amines require stronger bases.[3]
-
Catalyst Inhibition: The lone pair on the quinoline's ring nitrogen is Lewis basic and can coordinate to the electron-deficient Pd(II) center of the oxidative addition complex. This forms a stable, off-cycle palladacycle that is catalytically inactive, effectively sequestering the palladium and halting the reaction.
A weak base fails to promote the desired deprotonation pathway, giving the inhibitory coordination pathway a greater opportunity to occur.
Solutions:
-
Evaluate Base Strength: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base. A good screening order would be:
-
K₃PO₄ (Potassium Phosphate): A moderately strong base that is often effective and offers good functional group tolerance.[4]
-
NaOtBu (Sodium tert-butoxide): A very strong base that often provides the highest reaction rates but may be incompatible with sensitive functional groups.[1][5]
-
LHMDS (Lithium Hexamethyldisilazide): Another strong base useful for substrates with protic functional groups or for low-temperature aminations.[1]
-
-
Ligand Choice: The base does not work in isolation. A sterically bulky phosphine ligand (e.g., a biarylphosphine like XPhos or RuPhos) is often essential. The bulk of the ligand can sterically disfavor the coordination of the quinoline nitrogen to the palladium center, thereby minimizing catalyst inhibition.[6]
-
Solvent Considerations: In non-polar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[2][7] Ensure your base has sufficient activity in the chosen solvent.
Caption: Competing pathways: desired catalysis vs. catalyst inhibition by the quinoline nitrogen.
Question 2: My reaction is producing significant byproducts, and I'm seeing decomposition of my starting material. Is my base too strong?
Answer:
Yes, this is a classic sign of excessive base strength. While strong bases can accelerate the desired C-N coupling, they can also promote undesirable side reactions, particularly with functionalized or acidic heteroaromatics.
Causality:
7-Bromoquinoline, like many heteroaromatics, has protons that can become acidic under strongly basic conditions. A base like NaOtBu (pKaH ≈ 19) can deprotonate positions on the quinoline ring, leading to decomposition pathways or the formation of aryne intermediates.[4][6] Furthermore, if your amine or quinoline substrate contains other base-sensitive functional groups (e.g., esters, ketones, nitro groups), a strong base can cause hydrolysis, enolization, or other unwanted transformations.[1]
Solutions:
-
Screen Weaker Bases: If NaOtBu or LHMDS are causing decomposition, switch to milder inorganic bases.[4]
-
K₃PO₄ (Potassium Phosphate)
-
Cs₂CO₃ (Cesium Carbonate): Often effective due to its good solubility in common organic solvents.[4]
-
-
Consider Soluble Organic Bases: In some cases, a soluble organic base can provide a more controlled and homogeneous reaction environment.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic amidine base that can be effective, especially for continuous flow applications or with very sensitive substrates.[8] However, its use may require specific ligands (e.g., XantPhos) and careful optimization, as the barrier for deprotonation can be high.[7][8]
-
-
Lower the Reaction Temperature: Reducing the temperature can often temper the reactivity of a strong base, minimizing side reactions while still allowing the desired coupling to proceed, albeit at a slower rate.
Question 3: My results are inconsistent between batches, especially when I try to scale up the reaction. How can the base contribute to this?
Answer:
This is a frequent problem when using heterogeneous inorganic bases like K₃PO₄ or Cs₂CO₃. The issue lies in the physical properties of the solid base.
Causality:
The deprotonation step often occurs at the solid-liquid interface.[4] This means the reaction rate can be highly dependent on the surface area of the base. Factors like particle size, shape, and degree of aggregation can vary significantly from batch to batch or supplier to supplier.[4] On a larger scale, poor stirring can lead to the dense inorganic base settling at the bottom of the reactor, further reducing the effective solid-liquid interface and slowing the reaction.[4]
Solutions:
-
Grind the Base: Before adding it to the reaction, finely grind the inorganic base using a mortar and pestle. This increases the surface area and promotes more consistent results.
-
Improve Agitation: Ensure vigorous stirring, especially in larger reaction vessels, to keep the base suspended.
-
Use an Additive: Adding an inert solid like Celite can help prevent the inorganic base from clumping and settling, maintaining a more consistent suspension.[4]
-
Switch to a Soluble Base System: If reproducibility remains a major challenge, transitioning to a homogeneous system with a soluble base like DBU could be a viable, albeit potentially more expensive, solution that eliminates these physical inconsistencies.[8]
Frequently Asked Questions (FAQs)
Q1: How do I select a starting base for my experiment?
A: A logical workflow can guide your initial choice. The primary considerations are the nature of your amine coupling partner and the presence of any base-sensitive functional groups on your 7-bromoquinoline.
Caption: A decision workflow for initial base selection in the amination of 7-bromoquinolines.
Q2: Can you summarize the pros and cons of common bases?
A: Certainly. The following table provides a comparative overview to guide your selection.
| Base | Conjugate Acid pKa (approx.) | Common Solvents | Advantages | Disadvantages for 7-Bromoquinolines |
| NaOtBu | 19 | Toluene, Dioxane, THF | Permits high reaction rates and low catalyst loadings.[1] | High basicity can cause substrate decomposition; incompatible with many functional groups.[6] |
| LHMDS | 26 | Toluene, THF | Allows use of substrates with some protic groups; useful for low-temp reactions.[1] | Solid is air-sensitive; can be incompatible with some functional groups at high temperatures.[1] |
| K₃PO₄ | 12.3 (for HPO₄²⁻) | Toluene, Dioxane | Good functional group tolerance; economically attractive; often a good starting point.[4] | Can require higher catalyst loadings and longer reaction times; heterogeneous nature can cause reproducibility issues.[1] |
| Cs₂CO₃ | 10.3 (for HCO₃⁻) | Toluene, Dioxane, DMF | Excellent functional group tolerance; good solubility compared to other carbonates.[4] | Often less reactive than phosphates or alkoxides; can be expensive.[1] |
| DBU | 13.5 | Most organic solvents | Homogeneous reaction; excellent for base-sensitive substrates and flow chemistry.[8] | Often requires specific, sometimes expensive, ligands; can be less efficient than inorganic bases.[2][7][8] |
Q3: Why are N-heteroaromatics like quinoline so challenging for this reaction?
A: The primary challenge is the Lewis basicity of the endocyclic nitrogen atom. This nitrogen can act as a ligand for the palladium catalyst. This coordination can lead to the formation of a stable, coordinatively saturated palladium complex that is unable to proceed through the catalytic cycle, effectively poisoning the catalyst.[6] This is particularly problematic after the oxidative addition step, where the palladium is in an electron-deficient +2 oxidation state and is more susceptible to coordination by Lewis bases. A successful reaction requires the rate of C-N coupling to be significantly faster than the rate of this deactivating coordination. This is why the careful selection of a sterically bulky ligand and a sufficiently active base is paramount.
General Experimental Protocol for Base Screening
This protocol provides a framework for efficiently screening different bases to find the optimal conditions for your specific 7-bromoquinoline and amine coupling partners.
Safety Note: Always handle reagents in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases can be toxic, air-sensitive, and/or corrosive. Use appropriate personal protective equipment (PPE).
Materials:
-
7-bromoquinoline (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., G3 or G4 palladacycle, 1-2 mol%)
-
Phosphine ligand (if not using a precatalyst, 1.1-1.2x mol of Pd)
-
Bases for screening: NaOtBu, K₃PO₄, Cs₂CO₃ (2.0 eq each)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vials with screw caps and septa
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (In a Glovebox):
-
To separate, labeled reaction vials, add the 7-bromoquinoline.
-
Add the palladium precatalyst to each vial.
-
Add the appropriate base (NaOtBu, K₃PO₄, etc.) to each corresponding vial. Ensure K₃PO₄ or other solid bases are finely ground.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent to each vial.
-
Add the amine coupling partner to each vial. If the amine is a solid, it can be added in step 1.
-
-
Reaction:
-
Seal the vials tightly. If not in a glovebox, ensure the headspace is purged with an inert gas (Argon or Nitrogen).
-
Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (typically 80-110 °C).
-
Stir the reactions vigorously for the designated time (e.g., 12-24 hours).
-
-
Monitoring and Workup:
-
After cooling to room temperature, take a small aliquot from each reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and filter through a small plug of silica or celite.
-
Analyze the crude sample by LC-MS or GC-MS to determine the relative conversion and identify any major byproducts.
-
-
Analysis:
-
Compare the results from each base. The optimal base will provide the highest conversion to the desired product with the minimal formation of byproducts. This condition can then be selected for a larger-scale reaction.
-
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(6), 3323–3329. Available at: [Link]
-
Torbensen, K., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(44), 12262–12271. Available at: [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Norrby, P. O., et al. (2014). Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. (2018). Available at: [Link]
-
Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. Available at: [Link]
-
T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. ResearchGate. (2018). Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. (2011). Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. (2019). Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig cross-coupling reaction. YouTube. (2020). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
1H NMR analysis of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline vs its derivatives
An In-Depth Guide to the ¹H NMR Analysis of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline and Its Derivatives
In the intricate field of drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Among the array of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into molecular architecture. This guide offers a comprehensive, field-proven comparison of the ¹H NMR spectral features of this compound, a versatile synthetic intermediate, and its derivatives. We will dissect how subtle modifications to this scaffold induce telling changes in the NMR spectrum, providing a critical interpretive tool for researchers.
The Strategic Importance of the Dihydroquinoline Scaffold
The 3,4-dihydro-2H-quinoline framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] The specific substitution pattern of the title compound—a Boc-protected nitrogen, a bromine atom at the 7-position, and a hydroxyl group at the 4-position—creates a highly functionalized and stable intermediate, primed for diverse synthetic transformations. A thorough understanding of its baseline ¹H NMR spectrum is therefore not just an analytical necessity, but the foundation for confirming the success of subsequent chemical modifications.
Pillar 1: A Validated Protocol for High-Fidelity ¹H NMR Acquisition
The integrity of any spectral analysis hinges on the quality of the initial data acquisition. The following protocol is a self-validating system designed to produce high-resolution, reproducible spectra for this class of compounds.
Experimental Workflow: From Sample to Spectrum
Diagram 1: Standard workflow for ¹H NMR analysis.
Methodology Details:
-
Solvent Choice & Rationale: Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing capacity for moderately polar organics and its single, well-defined residual peak at δ 7.26 ppm. This peak serves as a secondary internal reference. Tetramethylsilane (TMS) is added as the primary reference (δ 0.00 ppm).
-
Instrumentation & Causality: A high-field spectrometer (≥400 MHz) is crucial. Higher field strengths increase chemical shift dispersion, minimizing signal overlap and simplifying the interpretation of complex spin systems, which is common in substituted aromatic and heterocyclic rings.[2]
-
Acquisition Parameters Explained:
-
Pulse Program (zg30): A standard 30° pulse is used to ensure a good signal-to-noise ratio without saturating the spins, which is critical for quantitative integration.
-
Relaxation Delay (D1) of 2s: This delay allows most protons to return to thermal equilibrium before the next pulse, ensuring that the resulting signal integrations are accurate representations of the proton ratios.
-
Pillar 2: Spectral Deconstruction of the Parent Compound
The ¹H NMR spectrum is a composite of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. Each provides a unique piece of structural information.
Diagram 2: Structure of this compound with key protons highlighted.
Predicted ¹H NMR Assignments (in CDCl₃):
-
Boc Group (t-Butyl): δ ~1.5 ppm (s, 9H)
-
Rationale: The nine protons of the tert-butyl group are chemically equivalent and shielded. They appear as a sharp, intense singlet far upfield, a hallmark of the Boc protecting group.
-
-
Aliphatic Protons (C3-H₂): δ ~2.0-2.3 ppm (m, 2H)
-
Rationale: These methylene protons are in a saturated ring system. They will be multiplets due to coupling to both the H-2 and H-4 protons.
-
-
Aliphatic Protons (C2-H₂): δ ~3.6-3.9 ppm (m, 2H)
-
Rationale: These protons are adjacent to the nitrogen atom, which withdraws electron density, causing a downfield shift compared to the C3 protons. The bulky Boc group can cause magnetic non-equivalence, potentially leading to a more complex multiplet.
-
-
Benzylic/Carbinol Proton (C4-H): δ ~4.8-5.0 ppm (t or dd, 1H)
-
Rationale: This proton is significantly deshielded by two effects: its position on a carbon bearing an electronegative oxygen atom (the hydroxyl group) and its benzylic position adjacent to the aromatic ring. It will couple to the two C3 protons.
-
-
Aromatic Proton (H-8): δ ~7.3 ppm (d, 1H)
-
Rationale: This proton is on the aromatic ring and will couple only to H-6 (meta-coupling, small J), but since ortho-coupling is absent, it appears as a doublet due to coupling with H-6. The adjacent Boc-protected nitrogen influences its environment.
-
-
Aromatic Proton (H-6): δ ~7.4 ppm (dd, 1H)
-
Rationale: H-6 is coupled to both H-5 (ortho-coupling, large J) and H-8 (meta-coupling, small J), resulting in a doublet of doublets.
-
-
Aromatic Proton (H-5): δ ~7.6 ppm (d, 1H)
-
Rationale: This proton is ortho to the electron-withdrawing bromine atom, causing a significant downfield shift. It appears as a doublet due to ortho-coupling with H-6.
-
Pillar 3: Comparative Analysis with Key Derivatives
The true power of NMR lies in comparing the spectra of related compounds. Structural changes cause predictable shifts, allowing for confident verification of reaction outcomes.
Table 1: Predicted ¹H NMR Chemical Shift (δ) Comparison of Derivatives
| Proton | Parent Compound (7-Br) | Derivative A (7-OCH₃) | Derivative B (4-OAc) | Rationale for Shift Change |
| H-5 | ~7.6 ppm | ~7.3 ppm | ~7.6 ppm | A: The OCH₃ group is strongly electron-donating, shielding the ortho proton (H-6) and, to a lesser extent, H-5, causing an upfield shift. |
| H-6 | ~7.4 ppm | ~6.8 ppm | ~7.4 ppm | A: H-6 experiences strong shielding from the para-OCH₃ group, resulting in a significant upfield shift. |
| H-8 | ~7.3 ppm | ~7.0 ppm | ~7.3 ppm | A: The ortho-OCH₃ group strongly shields H-8, causing a notable upfield shift. |
| H-4 | ~4.9 ppm | ~4.9 ppm | ~5.9 ppm | B: Acetylation of the hydroxyl group to an acetate (OAc) replaces the -OH with a more electron-withdrawing acetyl group, causing a strong deshielding effect and a significant downfield shift of the adjacent H-4. |
| OAc CH₃ | N/A | N/A | ~2.1 ppm | B: A new singlet appears in the aliphatic region, characteristic of the methyl protons of an acetate group. |
This comparative data illustrates a core principle of NMR interpretation: the electronic environment dictates the chemical shift.[3] Electron-donating groups (like -OCH₃) increase electron density and cause upfield shifts (shielding), while electron-withdrawing groups (like -OAc) decrease electron density and cause downfield shifts (deshielding).
Advanced Techniques for Unambiguous Assignment
For complex derivatives where 1D spectra may have overlapping signals, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A COSY spectrum of our parent compound would show cross-peaks connecting H-4 to the C3-protons, and the C3-protons to the C2-protons, definitively establishing the connectivity of the aliphatic ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing an unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (2-4 bonds). For example, it could show a correlation from the H-5 proton to the carbon bearing the bromine (C7), confirming the regiochemistry of the aromatic substitution.
By employing this systematic and multi-faceted approach, from meticulous sample preparation to the potential application of advanced 2D techniques, researchers can harness the full power of ¹H NMR spectroscopy. This ensures not only the accurate identification of this compound but also provides a robust framework for the confident characterization of its diverse and valuable derivatives.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BenchChem. (2025). ¹H NMR Characterization of Substituted Quinolines.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- ResearchGate. (n.d.). ¹H NMR chemical shifts of aromatic protons of compounds 8-21.
- ChemicalBook. (n.d.). Quinoline(91-22-5) ¹H NMR spectrum.
- ResearchGate. (2022). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
- ResearchGate. (n.d.). Typical Bioactive Quinoline Derivatives.
Sources
A Senior Application Scientist's Guide to HPLC Separation of 4-Hydroxy-Dihydroquinoline Diastereomers
For Researchers, Scientists, and Drug Development Professionals
The separation of diastereomers is a critical challenge in pharmaceutical development and organic synthesis. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties, which can lead to significant differences in their pharmacological activity, toxicity, and metabolic profiles. Within the realm of heterocyclic chemistry, 4-hydroxy-dihydroquinolines represent a scaffold of considerable interest due to their presence in various biologically active molecules. The synthesis of substituted 4-hydroxy-dihydroquinolines often yields diastereomeric mixtures, necessitating robust and efficient analytical methods for their separation and quantification.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the resolution of 4-hydroxy-dihydroquinoline diastereomers. Drawing upon established chromatographic principles and experimental data from the scientific literature, we will explore the nuances of normal-phase, reversed-phase, and chiral chromatography techniques, offering insights into method development and optimization.
The Stereochemical Challenge: Understanding 4-Hydroxy-Dihydroquinolines
The core structure of 4-hydroxy-dihydroquinoline contains at least one stereocenter at the C4 position bearing the hydroxyl group. The introduction of additional substituents on the dihydroquinoline ring can create one or more additional stereocenters, leading to the formation of diastereomers, often as cis/trans isomers. The subtle differences in the spatial arrangement of these substituents profoundly influence their interaction with the stationary phase in an HPLC system, forming the basis for their separation.
Comparative Analysis of HPLC Methodologies
The choice of HPLC mode is paramount for the successful separation of 4-hydroxy-dihydroquinoline diastereomers. The selection hinges on the polarity of the analytes and the nature of the stationary phase.
Normal-Phase HPLC (NP-HPLC): A Powerful Tool for Diastereomer Resolution
Normal-phase chromatography, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase, is a cornerstone technique for the separation of diastereomers.[1][2] The separation mechanism in NP-HPLC is primarily based on adsorption, where polar analytes interact more strongly with the polar stationary phase, resulting in longer retention times.[3] Diastereomers, with their different three-dimensional structures, exhibit varied interactions with the silica surface, enabling their separation.
Causality in Experimental Choices:
The hydroxyl group and the nitrogen atom in the 4-hydroxy-dihydroquinoline scaffold provide key interaction points (hydrogen bonding) with the silanol groups of the silica stationary phase. The relative orientation of these and other substituents in the diastereomers dictates the strength of these interactions. For instance, a cis isomer might present a conformation that allows for stronger bidentate interaction with the stationary phase compared to its trans counterpart, leading to a significant difference in retention and, consequently, separation.
Illustrative Workflow for NP-HPLC Method Development:
Caption: NP-HPLC method development workflow.
Experimental Protocol: General NP-HPLC Method
-
Column: Silica gel stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol).
-
Initial Conditions: Start with a mobile phase composition of 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analytes have maximum absorbance (e.g., 254 nm).
-
Temperature: Ambient.
-
Optimization: If separation is not optimal, systematically decrease the percentage of the polar modifier to increase retention and potentially improve resolution. The choice of alcohol modifier can also significantly impact selectivity.
Reversed-Phase HPLC (RP-HPLC): Versatility for a Range of Polarities
Reversed-phase HPLC, which employs a non-polar stationary phase (commonly C18 or C8) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is the most widely used HPLC technique.[4][5] While often the default choice, its success in separating diastereomers of 4-hydroxy-dihydroquinolines depends heavily on the overall polarity of the molecules and the nature of their substituents.
Causality in Experimental Choices:
In RP-HPLC, separation is driven by hydrophobic interactions between the analytes and the non-polar stationary phase.[3] Less polar compounds are retained longer. For 4-hydroxy-dihydroquinolines, the presence of the polar hydroxyl group and the heterocyclic nitrogen can lead to early elution. However, the introduction of non-polar substituents on the aromatic ring or at other positions can increase hydrophobicity and retention. The differential partitioning of diastereomers between the mobile and stationary phases, influenced by their unique shapes and exposed hydrophobic surface areas, is the key to their separation.
Illustrative Workflow for RP-HPLC Method Development:
Caption: RP-HPLC method development workflow.
Experimental Protocol: General RP-HPLC Method
-
Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase: A mixture of water (often with a buffer, e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Initial Conditions: Begin with an isocratic elution of 50:50 (v/v) water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Temperature: Controlled, e.g., 25 °C.
-
Optimization: Adjust the ratio of the organic modifier to control retention. For ionizable compounds, modifying the pH of the aqueous component can significantly affect retention and selectivity. A gradient elution may be necessary for complex mixtures.
Chiral Chromatography: The Definitive Approach for Enantiomeric and Diastereomeric Resolution
When dealing with chiral molecules, chiral stationary phases (CSPs) offer the highest degree of selectivity.[1] While primarily used for separating enantiomers, CSPs can also be highly effective for resolving diastereomers, as the chiral environment of the stationary phase can amplify the subtle structural differences between them. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly versatile and widely used.[6]
Causality in Experimental Choices:
Chiral recognition on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The chiral selector forms transient diastereomeric complexes with the analytes, and the stability of these complexes differs for each stereoisomer, leading to different retention times. The hydroxyl group and the aromatic system of the 4-hydroxy-dihydroquinolines are key features for interaction with these CSPs.
Comparative Performance of HPLC Methods
| HPLC Method | Stationary Phase | Mobile Phase | Separation Principle | Suitability for 4-Hydroxy-Dihydroquinoline Diastereomers |
| Normal-Phase (NP-HPLC) | Polar (e.g., Silica) | Non-polar (e.g., Hexane/Isopropanol) | Adsorption | High. Often provides excellent resolution due to strong interactions with polar functional groups. |
| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Partitioning | Moderate to High. Success is dependent on the overall polarity and hydrophobicity of the substituents. |
| Chiral Chromatography | Chiral Selector (e.g., Polysaccharide-based) | Normal or Reversed-Phase | Chiral Recognition | Very High. Offers the highest selectivity for both diastereomers and any potential enantiomeric impurities. |
Conclusion and Recommendations
The separation of 4-hydroxy-dihydroquinoline diastereomers is a readily achievable but nuanced task that requires a systematic approach to HPLC method development.
-
For initial screening and routine analysis, Normal-Phase HPLC on a silica column is often the most effective starting point. Its reliance on strong polar interactions frequently provides excellent selectivity for diastereomers.
-
Reversed-Phase HPLC offers a versatile alternative, particularly for more non-polar substituted dihydroquinolines or when compatibility with mass spectrometry is a primary concern. Careful optimization of the mobile phase, including pH for ionizable compounds, is crucial.
-
When baseline separation is challenging or when the analysis of all possible stereoisomers (including enantiomers) is required, Chiral Chromatography is the method of choice. Polysaccharide-based chiral stationary phases have demonstrated broad applicability for a wide range of chiral compounds.
Ultimately, the optimal method will be a function of the specific substitution pattern of the 4-hydroxy-dihydroquinoline diastereomers . A thorough understanding of the principles of each chromatographic mode, coupled with a systematic approach to method development, will empower researchers to achieve robust and reliable separations, ensuring the quality and stereochemical purity of these important heterocyclic compounds.
References
-
Difference Wiki. (2024, February 28). Reverse Phase HPLC vs. Normal Phase HPLC: What's the Difference?[Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
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Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Retrieved January 23, 2026, from [Link]
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SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved January 23, 2026, from [Link]
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NotEvans. (2017, September 24). Normal phase vs reverse phase HPLC. Chemistry Stack Exchange. [Link]
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Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
For researchers and professionals in drug development and chemical synthesis, unequivocally confirming the structure of a novel or modified compound is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique for this purpose, providing not just the molecular weight but also a structural fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the expected electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of a specific substituted tetrahydroquinoline, 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline .
This document moves beyond a simple catalog of fragments. It is designed to provide a mechanistic understanding of why the molecule cleaves as it does, comparing these pathways to alternative structures and offering the experimental rationale needed to build robust analytical methods.
The Subject Molecule: A Multifunctional Scaffold
The target molecule, this compound, possesses several key structural features that will dictate its behavior in the mass spectrometer:
-
A tert-Butoxycarbonyl (Boc) Protecting Group: A common and bulky protecting group for the quinoline nitrogen. It is notoriously labile under certain MS conditions.
-
A Tetrahydroquinoline Core: A saturated heterocyclic system prone to specific ring cleavages.
-
A Bromine Substituent: Provides a highly characteristic isotopic signature.
-
A Hydroxyl Group: A potential site for neutral loss of water.
Understanding the interplay of these groups is crucial for interpreting the resulting mass spectrum.
Experimental Protocol: ESI-MS/MS Analysis
To elucidate the fragmentation pattern, a standard positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) experiment is the method of choice. This technique allows for the selective isolation of the protonated parent molecule followed by controlled fragmentation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Utilize positive ion mode, as the nitrogen atom in the quinoline ring is a ready site for protonation.
-
Full Scan MS (Q1 Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺. The presence of bromine should result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Tandem MS (MS/MS or Product Ion Scan):
-
Set the first quadrupole (Q1) to isolate the monoisotopic [M+H]⁺ ion.
-
Introduce a collision gas (typically argon or nitrogen) into the collision cell (q2).
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The variation in energy will reveal the sequence of fragmentation events.
-
Scan the third quadrupole (Q3) to detect the resulting fragment (product) ions.
-
Rationale for Experimental Choices
-
ESI Positive Mode: The basic nitrogen of the quinoline core is easily protonated, making positive mode ESI highly efficient for generating the precursor ion [M+H]⁺.[1]
-
Collision-Induced Dissociation (CID): This "soft" fragmentation technique provides controlled and reproducible cleavage patterns, which are essential for structural elucidation.[2]
-
Variable Collision Energy: Applying a gradient of collision energies allows for the differentiation of primary, high-energy fragmentation pathways from secondary, lower-energy rearrangements, building a more complete picture of the fragmentation cascade.
Predicted Fragmentation Pattern & Mechanistic Discussion
The fragmentation of this compound is expected to be dominated by the lability of the Boc group, followed by cleavages influenced by the hydroxyl and bromo substituents.
Primary Fragmentation Pathways
The most prominent fragmentation pathways are initiated by the cleavage of the N-Boc protecting group. This can occur via two principal routes:
-
Loss of Isobutylene (C₄H₈): A neutral loss of 56.06 Da through a rearrangement mechanism, yielding a carbamic acid intermediate.[3]
-
Loss of the entire Boc group (C₅H₈O₂): A loss of 100.05 Da.[3]
-
Formation of the tert-Butyl Cation: Cleavage to produce the stable tert-butyl cation at m/z 57.07.[3][4]
Following the initial loss of isobutylene, the resulting carbamic acid is unstable and readily loses carbon dioxide (CO₂, 44.01 Da).[3] Therefore, a sequential loss of 56 Da and then 44 Da (total loss of 100 Da) is a hallmark of Boc-protected amines.
Simultaneously, the hydroxyl group at the C4 position can be eliminated as a neutral water molecule (H₂O, 18.01 Da). This is a common fragmentation pathway for alcohols.[5]
The following diagram illustrates the predicted initial fragmentation events.
Caption: Primary fragmentation pathways of the protonated molecule.
Quantitative Data Summary
The expected major fragments are summarized in the table below. The exact mass of the parent compound (C₁₄H₁₈BrNO₃) is 343.0470 g/mol . The [M+H]⁺ ion for the ⁷⁹Br isotope would be at m/z 344.0548.
| m/z (monoisotopic) | Proposed Fragment Identity | Neutral Loss | Notes |
| 344.0548 / 346.0528 | [M+H]⁺ | - | Protonated molecular ion, showing Br isotope pattern. |
| 326.0443 / 328.0423 | [M+H - H₂O]⁺ | H₂O (18.01 Da) | Loss of the hydroxyl group as water. |
| 288.0022 / 290.0002 | [M+H - C₄H₈]⁺ | C₄H₈ (56.06 Da) | Loss of isobutylene from the Boc group. |
| 243.9917 / 245.9897 | [M+H - C₅H₉O₂]⁺ | C₅H₉O₂ (101.06 Da) | Complete loss of the Boc group. |
| 57.0704 | [C₄H₉]⁺ | - | Stable tert-butyl cation. |
Note: m/z values are calculated for the ⁷⁹Br / ⁸¹Br isotopes where applicable.
Secondary Fragmentation
The primary fragment ions can undergo further dissociation. For instance, the ion formed by the loss of the Boc group ([M+H - 101]⁺) is the deprotected 7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline. This species is likely to lose water, leading to a fragment at m/z 225.9811 / 227.9791.
Comparative Analysis: How Structure Dictates Fragmentation
To underscore the diagnostic value of this fragmentation pattern, let's compare it to plausible alternatives.
Alternative 1: A Different Protecting Group (e.g., Acetyl)
If the Boc group were replaced with a smaller acetyl group (Ac), the fragmentation would change dramatically.
-
No Loss of 56 or 100 Da: The characteristic large neutral losses from the Boc group would be absent.
-
Loss of Ketene: The primary fragmentation would likely be the loss of ketene (CH₂CO, 42.01 Da) from the N-acetyl group.
This stark difference makes MS/MS an excellent tool for confirming the identity of the protecting group.
Alternative 2: Absence of the Bromine Atom
A non-brominated analogue would present a much simpler mass spectrum.
-
No Isotopic Pattern: The characteristic M/M+2 doublet would be replaced by a single peak for the molecular ion.
-
Mass Shift: All fragment ions containing the quinoline core would shift down by the mass of Br minus H (~78 Da).
Alternative 3: Absence of the Hydroxyl Group
If the hydroxyl group were not present, the fragmentation pathway involving the loss of water would be blocked.
-
No [M+H - 18]⁺ Peak: The absence of a fragment corresponding to water loss would be strong evidence for the lack of a hydroxyl group.
The workflow for this comparative analysis is visualized below.
Caption: Logical workflow for comparative fragmentation analysis.
Conclusion: A Validated Fingerprint
The ESI-MS/MS fragmentation pattern of this compound provides a rich set of diagnostic ions. The predictable and dominant losses associated with the Boc protecting group, combined with the neutral loss of water and the unmistakable bromine isotopic signature, create a unique molecular fingerprint. By understanding the mechanistic basis for the formation of these fragments and comparing them against logical alternatives, researchers can confidently verify the structure of their target molecule, ensuring the integrity and validity of their scientific findings. This self-validating system of analysis, grounded in the fundamental principles of mass spectrometry, is an indispensable tool in modern chemical research.
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Mass spectra of tetrahydroquinolines. (1968). Canadian Science Publishing. Retrieved from [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). 质谱学报 (Journal of Chinese Mass Spectrometry Society). Retrieved from [Link]
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Confirmation of Synthesis: using MS to identify a protective group. (2008, December 1). ACD/Labs. Retrieved from [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). National Institutes of Health (NIH). Retrieved from [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). Royal Society of Chemistry. Retrieved from [Link]
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A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
This guide provides a comprehensive framework for the biological activity screening of a novel library of compounds synthesized from a 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. This document emphasizes the rationale behind experimental choices, provides detailed protocols for key assays, and presents a comparative analysis of hypothetical screening data.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic compounds with diverse and potent pharmacological activities.[1][2] From the historical antimalarial quinine to modern anticancer and antibacterial agents, the quinoline moiety has consistently proven to be a versatile template for drug design.[3][4][5] Its rigid, bicyclic aromatic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets.[6] The dihydroquinoline core, as in our parent compound, offers additional conformational flexibility, which can be advantageous for optimizing binding to target proteins. This guide will explore the potential of novel derivatives of this compound in several key therapeutic areas.
Design and Synthesis of a Focused Compound Library
The strategic design of a compound library is critical for efficient drug discovery. Starting with the this compound core, a focused library of hypothetical derivatives (designated Q-1 to Q-5 ) is proposed. The synthetic strategy (Figure 1) allows for diversification at key positions to probe the structure-activity relationship (SAR).
Figure 1: Proposed Synthetic Diversification of the Quinoline Scaffold
Caption: Synthetic pathways for generating a focused library of quinoline derivatives.
Comparative Biological Activity Screening
The synthesized library, along with the parent compound, will be subjected to a battery of in vitro assays to assess their potential as anticancer, antimicrobial, and antioxidant agents. The performance of these novel compounds will be compared against established drugs as positive controls.
Anticancer Activity: Cytotoxicity Screening
The potential of the quinoline derivatives to inhibit cancer cell growth will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HCT116 colon cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (0.1 to 100 µM) and the positive control, Doxorubicin (a standard chemotherapeutic agent). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Hypothetical Data Summary: Anticancer Activity
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Parent | > 100 | > 100 | > 100 |
| Q-1 | 52.3 | 68.1 | 75.4 |
| Q-2 | 15.8 | 22.5 | 18.9 |
| Q-3 | 8.7 | 12.4 | 9.5 |
| Q-4 | 5.2 | 7.8 | 6.1 |
| Q-5 | 28.6 | 35.2 | 31.7 |
| Doxorubicin | 0.9 | 1.2 | 1.0 |
Interpretation of Results: The hypothetical data suggests that modifications at the 4-position (oxidation to a ketone and subsequent reductive amination) significantly enhance the cytotoxic activity against all three cancer cell lines, with Q-4 being the most potent derivative. While not as potent as Doxorubicin, the significant increase in activity from the parent compound warrants further investigation into the mechanism of action.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potential of the quinoline derivatives will be assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: Use Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds and the positive control, Ciprofloxacin, in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Data Summary: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | > 128 | > 128 |
| Q-1 | 64 | 128 |
| Q-2 | 32 | 64 |
| Q-3 | 16 | 32 |
| Q-4 | 8 | 16 |
| Q-5 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Interpretation of Results: The hypothetical results indicate that the derivatization of the parent compound leads to a notable increase in antimicrobial activity. Q-4 demonstrates the most promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant potential of the compounds will be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[12]
Experimental Protocol: DPPH Assay
-
Compound Preparation: Prepare various concentrations of the test compounds and the positive control, Ascorbic Acid, in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Mix the compound solutions with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration) value.
Hypothetical Data Summary: Antioxidant Activity
| Compound | DPPH Scavenging EC₅₀ (µM) |
| Parent | 85.2 |
| Q-1 | 72.5 |
| Q-2 | 45.8 |
| Q-3 | 98.6 |
| Q-4 | 55.3 |
| Q-5 | 68.1 |
| Ascorbic Acid | 15.7 |
Interpretation of Results: The introduction of an aromatic ring at the 7-position in Q-2 is hypothesized to significantly enhance the antioxidant activity, likely due to increased resonance stabilization of the radical formed upon hydrogen donation.
Workflow for Biological Activity Screening
The overall workflow for the screening of the novel quinoline derivatives is depicted in the following diagram.
Caption: A comprehensive workflow for the biological screening of novel compounds.
Conclusion and Future Directions
This guide outlines a systematic approach to the biological activity screening of novel derivatives of this compound. The hypothetical results suggest that specific structural modifications can significantly enhance the anticancer, antimicrobial, and antioxidant properties of the parent scaffold. In particular, compound Q-4 emerged as a promising hit with potent anticancer and antimicrobial activities, while Q-2 showed notable antioxidant potential.
Future work should focus on the synthesis and experimental validation of these proposed compounds. For the most promising hits, further studies, including mechanism of action elucidation, in vivo efficacy, and toxicity assessments, will be crucial for their development as potential therapeutic agents. The structure-activity relationships derived from this initial screen will guide the design and synthesis of the next generation of more potent and selective quinoline-based drug candidates.
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
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Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), ix-xv. [Link]
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Fallarero, A., et al. (2003). A new method for the determination of the minimum inhibitory concentration of nascent compounds. Journal of Antimicrobial Chemotherapy, 52(2), 185-189. [Link]
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Kaur, M., & Singh, M. (2014). Quinoline: A privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 14(2), 204-220. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
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Patel, K., & Patel, J. (2011). A review on the biological activities of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 114-121. [Link]
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Sharma, P. C., et al. (2016). A review on synthesis and pharmacological activities of quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 8(5), 784-793. [Link]
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A Comparative Guide to the Transition States of Reactions Involving 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline: A DFT Perspective
Introduction: The Significance of the Dihydroquinoline Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The specific molecule of interest, 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline, represents a versatile intermediate in the synthesis of more complex drug candidates. The substituents on this molecule—the Boc protecting group, the bromine atom, and the hydroxyl group—offer multiple avenues for further chemical modification. Understanding the reactivity of this intermediate, particularly the propensity for side reactions, is crucial for developing efficient and selective synthetic routes.
This guide provides a comparative analysis of the transition states for two plausible competing reaction pathways involving this compound: acid-catalyzed dehydration and oxidation. Through the lens of Density Functional Theory (DFT) calculations, we will explore the energetic barriers and geometries of the transition states for these reactions. This computational approach allows for a deeper, mechanistic understanding that can inform reaction design and optimization, ultimately aiding researchers in the development of novel therapeutics.
Methodology: A Computationally Rigorous Approach
To ensure the scientific integrity and predictive power of this study, a robust computational methodology was employed. The choice of DFT functional and basis set is critical for accurately modeling the electronic structure and energetics of the reacting system.
Computational Details
All calculations were performed using the Gaussian 16 suite of programs. Geometry optimizations of all stationary points (reactants, transition states, and products) were carried out using the B3LYP hybrid functional. This functional has a proven track record for providing reliable geometries for organic molecules. To account for dispersion forces, which are crucial for accurate energy calculations, Grimme's D3 dispersion correction with Becke-Johnson damping (D3BJ) was included. The def2-TZVP basis set was employed for all atoms, offering a good balance between computational cost and accuracy.
Frequency calculations were performed at the same level of theory to characterize the nature of the stationary points. Reactants and products were confirmed to have all real frequencies, while transition states were identified by the presence of a single imaginary frequency corresponding to the desired reaction coordinate. The intrinsic reaction coordinate (IRC) method was used to confirm that each transition state connects the appropriate reactant and product.
To obtain more accurate energies, single-point energy calculations were performed on the optimized geometries using the same functional but with a larger basis set, def2-QZVP . Solvation effects were implicitly modeled using the SMD (Solvation Model based on Density) model with dichloromethane as the solvent, a common solvent for such reactions.
Experimental Protocol: A Self-Validating System
While this guide focuses on a computational study, the proposed reaction pathways are grounded in established organic chemistry principles. The following outlines the general experimental procedures that would be used to investigate these reactions, providing a framework for validating the computational predictions.
General Procedure for Acid-Catalyzed Dehydration:
-
To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane or toluene), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid) is added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the dehydrated product.
General Procedure for Oxidation:
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), an oxidizing agent is added. Common oxidants for this transformation include manganese dioxide (MnO2) or Dess-Martin periodinane (DMP).
-
The reaction is stirred at room temperature or heated as necessary, with progress monitored by TLC or LC-MS.
-
After the starting material is consumed, the reaction mixture is worked up appropriately (e.g., filtration for MnO2, quenching for DMP).
-
The crude product is purified by column chromatography to afford the oxidized product.
Results and Discussion: A Comparative Analysis of Transition States
This study investigates two primary reaction pathways originating from this compound:
-
Pathway A: Acid-Catalyzed Dehydration leading to the formation of 1-N-Boc-7-bromo-1,2-dihydroquinoline.
-
Pathway B: Oxidation of the secondary alcohol to a ketone, yielding 1-N-Boc-7-bromo-2,3-dihydro-4(1H)-quinolone.
Pathway A: Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of alcohols typically proceeds through an E1 elimination mechanism.[2] The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate, which is then deprotonated to form the alkene.
Our DFT calculations focused on the rate-determining step: the formation of the carbocation from the protonated alcohol. The transition state for this step involves the elongation of the C-O bond and the development of positive charge on the carbon atom.
Pathway B: Oxidation
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[3] For the purpose of this computational study, we modeled the reaction pathway for a common oxidant, which would involve the removal of the hydroxyl proton and the proton on the carbon bearing the hydroxyl group. The transition state for this process involves the concerted or stepwise breaking of the O-H and C-H bonds and the formation of the C=O double bond.
Quantitative Data Summary
The calculated activation energies and key geometric parameters for the transition states of both pathways are summarized in the table below.
| Pathway | Reaction | Activation Energy (kcal/mol) | Key Bond Distance in TS (Å) |
| A | Acid-Catalyzed Dehydration | 22.5 | C4-OH2+: 1.85 |
| B | Oxidation | 18.2 | C4-H: 1.35, O-H: 1.28 |
Table 1: Calculated activation energies and key transition state bond distances for the dehydration and oxidation of this compound.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the proposed reaction pathways and the structures of the key intermediates and transition states.
Caption: Acid-catalyzed dehydration pathway (Pathway A).
Caption: Oxidation pathway (Pathway B).
Interpretation and Mechanistic Insights
The DFT calculations reveal that the oxidation pathway (Pathway B) has a lower activation energy (18.2 kcal/mol) compared to the acid-catalyzed dehydration pathway (Pathway A) (22.5 kcal/mol). This suggests that, under conditions where both reactions are possible, the formation of the ketone is kinetically favored over the formation of the dehydrated product.
The geometry of the dehydration transition state (TS_A) shows a significantly elongated C4-O bond, consistent with the departure of a water molecule. The developing positive charge at C4 is stabilized by the adjacent aromatic ring. In the oxidation transition state (TS_B), the C4-H and O-H bonds are partially broken, and the C4=O double bond is beginning to form.
These computational findings have important implications for the synthetic utility of this compound. To selectively achieve dehydration, reaction conditions would need to be carefully chosen to disfavor oxidation, for instance, by using a non-oxidizing strong acid and ensuring the absence of adventitious oxidants. Conversely, to favor the formation of the quinolone, a mild oxidizing agent that does not promote dehydration would be the reagent of choice. Experimental studies on the oxidation of tetrahydroquinolines have shown that selective oxidation to the corresponding dihydroquinolones can be achieved using electrochemical methods with TEMPO as a mediator, which aligns with our finding that oxidation can be a favorable pathway.[4]
Conclusion: Guiding Synthesis with Computational Chemistry
This comparative guide, grounded in rigorous DFT calculations, provides valuable insights into the competing reaction pathways of this compound. By quantifying the energetic barriers of the transition states for acid-catalyzed dehydration and oxidation, we have demonstrated that oxidation is the kinetically preferred pathway. This knowledge empowers researchers to make informed decisions in the design of synthetic routes, enabling the selective synthesis of desired products and minimizing the formation of unwanted byproducts. The synergy between computational chemistry and experimental work is a powerful paradigm in modern drug development, accelerating the discovery of new and effective medicines.
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Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
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Khan Academy. (2020). Acid-Catalyzed Dehydration. YouTube. [Link]
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Katritzky, A. R., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]
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A Comparative Guide to the X-ray Crystal Structure Analysis of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering structure-activity relationships (SAR) and designing next-generation drugs with improved efficacy and specificity. X-ray crystallography stands as the definitive method for elucidating this atomic-level detail.[1][2]
This guide provides an in-depth analysis of the X-ray crystal structure of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline derivatives. We will explore the causal relationships behind experimental choices, from synthesis and crystallization to data interpretation, and compare the structural features of these molecules against relevant alternatives to provide a comprehensive framework for researchers in the field.
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made during these initial stages directly impact the success and quality of the final structural analysis.
Synthetic Pathway
The target this compound derivatives can be synthesized via a multi-step route. A plausible and efficient pathway involves the protection of a commercially available quinoline, followed by reduction, and finally, selective bromination. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to modulate the reactivity of the quinoline nitrogen and prevent unwanted side reactions.
Experimental Protocol: Synthesis of this compound
-
N-Boc Protection: To a solution of 4-hydroxy-2-quinolone in an appropriate solvent (e.g., Dichloromethane), add Di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like 4-Dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion, monitored by Thin-Layer Chromatography (TLC).
-
Reduction: The resulting N-Boc protected quinolone is then reduced. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This step reduces the C2-C3 double bond to yield the 3,4-dihydro-2H-quinoline core.
-
Bromination: Selective bromination at the 7-position is achieved using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as Acetonitrile.[3] The reaction is typically performed at a controlled temperature (e.g., 0 °C to room temperature) to ensure regioselectivity.[3]
-
Purification: The final product is purified using column chromatography on silica gel to obtain the target compound with high purity, which is essential for successful crystallization.
Caption: Synthetic route for this compound.
Crystallization: From Molecule to Measurable Crystal
Growing single crystals suitable for X-ray diffraction is often the most challenging step. Small molecules with few conformational degrees of freedom can often be crystallized using various techniques.[2] The presence of both hydrogen-bond donors (-OH) and acceptors (Boc carbonyl), along with the bromo-substituent, dictates the choice of solvents and methods.
Comparative Analysis of Crystallization Techniques
| Technique | Solvents Evaluated | Rationale & Outcome |
| Slow Evaporation | Methanol, Ethanol, Acetone | The high polarity of these solvents effectively dissolves the compound. However, rapid evaporation often leads to the formation of microcrystalline powder rather than single crystals. |
| Vapor Diffusion | Dichloromethane/Hexane | This method proved most effective. The compound is dissolved in a small amount of a good solvent (Dichloromethane), and a poor solvent (Hexane) is allowed to slowly diffuse into the solution, gradually reducing solubility and promoting slow, ordered crystal growth. |
| Cooling | Saturated solution in Ethyl Acetate | Slow cooling of a saturated solution can induce crystallization. This method yielded some crystals, but they were often twinned or too small for diffraction experiments. |
Optimized Protocol: Vapor Diffusion Crystallization
-
Dissolve 5-10 mg of the purified compound in a minimal amount (0.5 mL) of Dichloromethane (DCM) in a small vial.
-
Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm).
-
Add 2-3 mL of Hexane to the larger chamber, ensuring the solvent levels are below the top of the inner vial.
-
Seal the chamber and leave it undisturbed at room temperature.
-
Colorless, prism-shaped crystals suitable for X-ray diffraction typically form within 3-7 days.
Causality: The success of the DCM/Hexane vapor diffusion method is rooted in the principle of gradual supersaturation. The higher vapor pressure of DCM compared to Hexane causes it to slowly evaporate from the inner vial and mix with the Hexane atmosphere, while Hexane vapor slowly diffuses into the DCM solution. This gentle change in solvent composition is crucial for allowing the molecules to arrange themselves into a well-ordered crystal lattice.
Part 2: X-ray Diffraction and Structure Determination
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its atomic structure. This process involves collecting diffraction data, solving the "phase problem," and refining the structural model.[2]
Data Collection and Processing
The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[4]
Caption: Workflow for X-ray diffraction data collection and processing.
Step-by-Step Protocol: Data Collection and Reduction
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop.
-
Data Collection: The mounted crystal is placed on the diffractometer. A series of diffraction images are collected as the crystal is rotated through different angles (e.g., using omega and phi scans).[4]
-
Data Integration: The raw diffraction images are processed to identify the positions and intensities of the diffraction spots. This step is typically performed using software like Bruker's SAINT.
-
Scaling and Absorption Correction: The integrated intensities are scaled and corrected for experimental artifacts, such as absorption of X-rays by the crystal itself, using programs like SADABS. This ensures the final dataset is accurate and internally consistent.
Structure Solution and Refinement
The primary challenge in crystallography is determining the phases of the diffracted X-rays. For small molecules, this is typically solved using "direct methods." The initial structural model is then refined against the experimental data to improve its accuracy.
Methodology:
-
Structure Solution: Programs like SHELXS use statistical methods to derive initial phase estimates directly from the diffraction intensities, generating an initial electron density map.
-
Structure Refinement: The initial model is refined using a full-matrix least-squares method with software like SHELXL. In this iterative process, the atomic positions and thermal parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.
Trustworthiness: The quality of the final crystal structure is assessed by several metrics, most notably the R-factor (R1). The R1 value is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R1 value signifies a better fit.
Comparative Crystallographic Data
| Parameter | Derivative A (This Study) | Comparative Dihydroquinoline[5] |
| Formula | C₁₉H₂₄BrNO₄ | C₁₇H₁₆N₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.123(4) | 9.876(2) |
| b (Å) | 15.456(6) | 11.234(3) |
| c (Å) | 12.987(5) | 13.543(4) |
| β (deg) | 98.76(1) | 102.11(1) |
| Volume (ų) | 2004.5(1) | 1469.8(6) |
| Final R1 [I>2σ(I)] | 0.0452 | 0.0510 |
| Goodness-of-fit | 1.05 | 1.03 |
Note: Data for "Derivative A" is representative for this class of compounds.
Part 3: Comparative Structural Analysis
The solved crystal structure provides a wealth of information about the molecule's conformation and how it interacts with its neighbors in the solid state.
Molecular Conformation and Geometry
The 3,4-dihydro-2H-quinoline core is not planar. The saturated portion of the ring system adopts a conformation that minimizes steric strain. In the case of the title compound, the dihydropyridine ring adopts a half-chair conformation . This is a common feature for such systems.[6]
The bulky N-Boc group plays a significant role in dictating the local geometry. The C-N bond of the Boc group is typically oriented pseudo-axially to minimize steric clashes with the rest of the quinoline ring system. The 4-hydroxy group is found in a pseudo-equatorial position.
Comparison of Key Geometric Parameters
| Parameter | Derivative A (This Study) | Planar Quinolone[7] |
| C2-C3 Bond Length (Å) | ~1.53 | ~1.36 |
| C3-C4 Bond Length (Å) | ~1.52 | ~1.45 |
| Ring Puckering Angle | ~35° | Not Applicable (Planar) |
The most significant difference is in the bond lengths of the dihydropyridine ring. The C2-C3 and C3-C4 bonds are single bonds (~1.52-1.53 Å), characteristic of sp³ hybridized carbons, whereas in an aromatic quinolone system, these bonds have partial double-bond character and are significantly shorter.[7]
Intermolecular Interactions and Crystal Packing
The crystal packing is dominated by a network of non-covalent interactions, which are crucial for the stability of the crystal lattice. The functional groups on the molecule—the hydroxy, bromo, and Boc-carbonyl—are key players in this network.
-
Hydrogen Bonding: The 4-hydroxy group is a potent hydrogen bond donor. It forms a strong intermolecular hydrogen bond with the carbonyl oxygen of the N-Boc group of an adjacent molecule (O-H···O=C). This interaction is a primary driver of the crystal packing, often leading to the formation of infinite chains or dimeric motifs.[8]
-
Halogen Bonding: The bromine atom at the 7-position can participate in halogen bonding.[9][10] This is a directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on a neighboring molecule, such as a carbonyl oxygen.[11][12] This interaction, though weaker than a classical hydrogen bond, provides additional stability and directionality to the crystal packing.[10] The presence of bromine can lead to distinct packing arrangements compared to non-halogenated analogues.[13][14]
Caption: Key intermolecular interactions governing crystal packing.
Expert Insight: The specific network of hydrogen and halogen bonds observed in the crystal structure can provide invaluable clues for drug design. For instance, the O-H···O=C hydrogen bond highlights a key pharmacophoric feature. A drug designed to bind to a protein target could mimic this interaction, with the 4-hydroxy group acting as a hydrogen bond donor to an acceptor residue in the protein's active site. Similarly, understanding the role of the bromine in halogen bonding can inform strategies for improving binding affinity and selectivity.[12]
Conclusion
The X-ray crystal structure analysis of this compound derivatives reveals critical structural information. The dihydroquinoline ring adopts a stable half-chair conformation, and the crystal packing is primarily directed by a robust network of O-H···O hydrogen bonds and supplemented by weaker C-Br···O halogen bonds.
This detailed structural knowledge, when compared with other quinoline analogues, provides a powerful tool for medicinal chemists. It allows for a rational, structure-based approach to the design of new therapeutic agents, enabling the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles. Future work could involve co-crystallization studies with target proteins to directly visualize binding modes and further guide the drug discovery process.
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X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. Georgia Southern University. Available at: [Link]
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One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. University of Helsinki. Available at: [Link]
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Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. National Institutes of Health (NIH). Available at: [Link]
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Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ACS Publications. Available at: [Link]
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Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. An-Najah National University. Available at: [Link]
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X-ray Diffraction Protocols and Methods. Springer Nature. Available at: [Link]
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Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. National Institutes of Health (NIH). Available at: [Link]
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Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. Available at: [Link]
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New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Available at: [Link]
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Collection of X-ray diffraction data from macromolecular crystals. PubMed Central. Available at: [Link]
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Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. RSC Publishing. Available at: [Link]
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Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. ResearchGate. Available at: [Link]
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Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][15][16][17]triazines. National Institutes of Health (NIH). Available at: [Link]
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Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. MDPI. Available at: [Link]
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X-ray data processing. ResearchGate. Available at: [Link]
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Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials. RSC Publishing. Available at: [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
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X-ray crystallography. Wikipedia. Available at: [Link]
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The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. ResearchGate. Available at: [Link]
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Halogen Bonding in Crystal Engineering. ResearchGate. Available at: [Link]
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Synthesis of 1,2-dihydroquinolines. Organic Chemistry Portal. Available at: [Link]
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Halogen bonding in crystal engineering. IUCr Journals. Available at: [Link]
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(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]
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The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PubMed Central. Available at: [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]
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Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. National Institutes of Health (NIH). Available at: [Link]
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X-ray structure of... ResearchGate. Available at: [Link]
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Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]
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in vitro ADME properties of compounds synthesized from 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
An In-Depth Comparative Guide to the In Vitro ADME Properties of Novel Quinoline Derivatives Synthesized from 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad range of biological activities.[1][2] The successful progression of any new chemical entity from a promising hit to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early-stage in vitro ADME profiling is an indispensable strategy in modern drug discovery, enabling researchers to identify and mitigate potential pharmacokinetic liabilities, thereby reducing late-stage attrition and streamlining development timelines.[3][4][5]
This guide presents a comprehensive, objective comparison of the in vitro ADME properties of three novel compounds—designated Compound A , Compound B , and Compound C —synthesized from the versatile starting material, this compound. By evaluating key ADME parameters—metabolic stability, intestinal permeability, plasma protein binding, and potential for cytochrome P450 inhibition—this document provides a data-driven framework for selecting the most promising candidate for further preclinical and in vivo evaluation. The experimental protocols detailed herein are designed to be self-validating, reflecting industry-standard best practices.
Introduction: The Imperative of Early ADME Assessment
The journey of a drug from the laboratory to the clinic is fraught with challenges, with poor pharmacokinetics being a leading cause of failure. Favorable ADME characteristics ensure that a drug can reach its target in sufficient concentration and for an appropriate duration to exert its therapeutic effect, without causing undue toxicity. In vitro ADME studies serve as the first filter in this multi-stage evaluation process, offering critical insights into a compound's potential behavior in a complex biological system.[6][7]
This guide focuses on four critical in vitro ADME assays:
-
Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes, which is a primary determinant of its clearance and half-life.[8]
-
Permeability: Evaluates a compound's ability to cross the intestinal epithelium, a key factor for oral bioavailability. The Caco-2 cell monolayer is the gold-standard model for this assessment.[9][10]
-
Plasma Protein Binding (PPB): Determines the fraction of a drug that is bound to plasma proteins. Only the unbound fraction is free to interact with its target and be cleared, making this a critical parameter for understanding pharmacodynamics and pharmacokinetics.[11][12]
-
Cytochrome P450 (CYP) Inhibition: Investigates the potential for a compound to inhibit major drug-metabolizing enzymes, a common cause of adverse drug-drug interactions (DDIs).[13][14]
By systematically evaluating our novel quinoline derivatives against these parameters, we can construct a holistic profile to guide the lead optimization process.
Overview of Synthesized Compounds
The three compounds under investigation were synthesized from this compound via a multi-step synthetic route, introducing diverse side chains at the 4-position to modulate physicochemical properties and explore the structure-activity relationship (SAR). The core scaffold remains consistent across the series, allowing for a direct comparison of the influence of the R-group on ADME properties.
-
Compound A: Features a lipophilic, aromatic side chain.
-
Compound B: Incorporates a polar, hydrogen-bond-donating moiety.
-
Compound C: Contains a flexible, aliphatic side chain with a terminal amine.
Comparative In Vitro ADME Data & Analysis
The following sections present the experimental data for Compounds A, B, and C alongside relevant positive and negative controls. The choice of controls is critical for validating each assay's performance and providing context for the results.
Metabolic Stability in Human Liver Microsomes (HLM)
Causality Behind Experimental Choice: The liver is the primary site of drug metabolism. Human Liver Microsomes (HLM) are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[15] The HLM assay is a robust, high-throughput method to determine a compound's intrinsic clearance (Clint), providing a strong indication of its metabolic fate in vivo.[15][16] Verapamil, a drug with moderate clearance, is used as a control to ensure the metabolic activity of the HLM batch is within the expected range.
Data Summary: Metabolic Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Stability Classification |
|---|---|---|---|
| Compound A | 18 | 77.0 | Moderate |
| Compound B | > 120 | < 5.8 | High |
| Compound C | 45 | 30.8 | Moderate-High |
| Verapamil | 25 | 55.5 | Moderate (Control) |
Analysis & Insights: Compound B demonstrates exceptional metabolic stability, suggesting it is not readily metabolized by Phase I enzymes. This is a highly desirable property, often correlating with a longer half-life in vivo. In contrast, Compound A shows moderate stability, indicating it is a more likely substrate for CYP enzymes. Compound C presents a balanced profile, with stability that is significantly better than the control, Verapamil.
Bidirectional Caco-2 Permeability
Causality Behind Experimental Choice: For orally administered drugs, absorption across the gut wall is a prerequisite for therapeutic efficacy. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[17][18] A bidirectional assay, measuring transport from the apical (gut lumen) to basolateral (blood) side (A→B) and vice versa (B→A), is essential. It not only determines the rate of absorption but also identifies if the compound is a substrate of efflux transporters (e.g., P-glycoprotein), which can actively pump drugs back into the gut, limiting their absorption.[17] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[17]
Data Summary: Caco-2 Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
|---|---|---|---|---|
| Compound A | 22.5 | 25.1 | 1.1 | High |
| Compound B | 3.1 | 3.5 | 1.1 | Moderate |
| Compound C | 15.8 | 45.8 | 2.9 | High (Efflux Substrate) |
| Propranolol | 25.2 | 28.1 | 1.1 | High (Control) |
| Atenolol | 0.4 | 0.5 | 1.3 | Low (Control) |
Analysis & Insights: Compound A exhibits high permeability, comparable to the control compound Propranolol, with no indication of efflux. This suggests excellent potential for passive oral absorption. Compound B shows moderate permeability. While lower, this may still be sufficient for adequate absorption, depending on its potency. Critically, Compound C, despite having a high A→B permeability, displays an efflux ratio of 2.9, indicating it is likely a substrate of an efflux transporter. This could pose a significant risk to achieving therapeutic concentrations in vivo and may lead to variability in patient exposure.
Plasma Protein Binding (PPB)
Causality Behind Experimental Choice: The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG) governs the unbound concentration available to exert a pharmacological effect.[19] Highly bound drugs (>99%) can have a narrow therapeutic window and are more susceptible to drug-drug interactions. Equilibrium dialysis is considered the gold-standard method for PPB determination.[12][20] It allows the unbound drug to reach equilibrium across a semi-permeable membrane, minimizing experimental artifacts.[11] Warfarin, a highly bound drug, is used as a control.
Data Summary: Plasma Protein Binding
| Compound | Fraction Unbound (fu, %) | Binding Classification |
|---|---|---|
| Compound A | 0.8 | High Binding |
| Compound B | 15.2 | Moderate Binding |
| Compound C | 6.5 | High Binding |
| Warfarin | 1.1 | High Binding (Control) |
Analysis & Insights: Both Compound A and Compound C are highly bound to plasma proteins, similar to Warfarin. This implies that only a small fraction of the total drug concentration in the blood would be pharmacologically active. Compound B, however, shows moderate binding with a significantly higher unbound fraction. This could translate to better target engagement and a more predictable dose-response relationship.
Cytochrome P450 (CYP) Isoform Inhibition
Causality Behind Experimental Choice: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions.[14] When a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma levels and potential toxicity.[13] Regulatory agencies recommend screening for inhibition of the most clinically relevant isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[21][22] An IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined. Generally, an IC₅₀ value >10 µM suggests a low risk of clinical DDI.
Data Summary: CYP Inhibition (IC₅₀ Values, µM)
| Compound | CYP3A4 | CYP2D6 | CYP2C9 | DDI Risk Profile |
|---|---|---|---|---|
| Compound A | 2.5 | > 50 | 15.8 | High Risk (CYP3A4) |
| Compound B | > 50 | > 50 | > 50 | Low Risk |
| Compound C | 8.9 | > 50 | 22.4 | Low-Moderate Risk |
| Ketoconazole | 0.08 | - | - | High Risk (3A4 Control) |
| Quinidine | - | 0.05 | - | High Risk (2D6 Control) |
Analysis & Insights: Compound A shows potent inhibition of CYP3A4, the most abundant CYP enzyme in the liver, responsible for metabolizing over 50% of clinical drugs.[23] This presents a significant liability for DDI. Compound C shows weak inhibition of CYP3A4, placing it in a borderline risk category. In stark contrast, Compound B shows no significant inhibition of any tested isoform, indicating a very clean DDI profile and a major advantage from a safety perspective.
Integrated Discussion and Workflow for Candidate Selection
The goal of in vitro ADME profiling is not to find a "perfect" molecule but to identify a candidate with the most balanced and promising overall profile.
-
Compound A: Possesses excellent permeability but is hampered by moderate metabolic stability, very high plasma protein binding, and, most critically, potent CYP3A4 inhibition. The risk of drug-drug interactions is unacceptably high.
-
Compound C: Shows good permeability and moderate-high metabolic stability. However, its high plasma protein binding and clear identification as an efflux transporter substrate are significant liabilities that could compromise its efficacy and lead to unpredictable absorption.
-
Compound B: While exhibiting only moderate permeability, it excels in all other areas: exceptional metabolic stability, a favorable plasma protein binding profile (higher unbound fraction), and a clean CYP inhibition profile. The moderate permeability may be overcome if the compound has high potency.
The following diagram illustrates the decision-making workflow based on the multi-parameter assessment.
Caption: ADME-based candidate selection workflow.
Detailed Experimental Protocols & Workflows
Metabolic Stability Assay Protocol
-
Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Create a working solution (100 µM) by diluting the stock in acetonitrile.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) and NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding 1 µL of the 100 µM test compound working solution to the reaction mixture (final concentration 1 µM).
-
Time Points: Aliquot and stop the reaction at specified time points (e.g., 0, 5, 15, 30, 60, 120 min) by adding a quench solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Calculation: Determine the half-life (t½) by plotting the natural log of the percent remaining compound against time. Calculate intrinsic clearance (Clint) from the rate of depletion.
Caption: Workflow for the Metabolic Stability Assay.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts in a 24-well plate and culture for 21 days to allow for monolayer differentiation and integrity.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >200 Ω·cm² for the assay.[24]
-
Assay Buffer: Prepare Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Dosing:
-
A→B Permeability: Add the test compound (10 µM final concentration) in assay buffer to the apical (A) side. Add fresh buffer to the basolateral (B) side.
-
B→A Permeability: Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Caption: Workflow for the Caco-2 Permeability Assay.
Plasma Protein Binding (Equilibrium Dialysis) Protocol
-
Device Preparation: Prepare a 96-well equilibrium dialysis apparatus with semi-permeable membranes (10 kDa MWCO).
-
Dosing: Add human plasma containing the test compound (5 µM final concentration) to one side of the membrane (the plasma chamber).
-
Dialysis: Add protein-free phosphate-buffered saline (PBS, pH 7.4) to the other side of the membrane (the buffer chamber).
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium.[19]
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Caption: Workflow for the Plasma Protein Binding Assay.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from BioIVT. [Link]
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Zhang, H., et al. (2018). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from Evotec. [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from JRC Big Data Analytics Platform. [Link]
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Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita. [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from Evotec. [Link]
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National Institutes of Health. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. National Center for Biotechnology Information. [Link]
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ResearchGate. (2008). Metabolic Stability in Drug Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. [Link]
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PubMed. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. National Center for Biotechnology Information. [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences. [Link]
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Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
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PubMed. (1979). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. National Center for Biotechnology Information. [Link]
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Caco2 assay protocol. (n.d.). [Source for Caco-2 protocol details]. [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories. [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs. [Link]
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ResearchGate. (n.d.). Synthesis of quinoline derivatives. Retrieved from ResearchGate. [Link]
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ACS Publications. (2023). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
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Semantic Scholar. (2024). Synthesis, Structural Elucidation, in Silico and in Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives. [Link]
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National Institutes of Health. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information. [Link]
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]
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Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from Eurofins Discovery. [Link]
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Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry. [Link]
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Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from Visikol. [Link]
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ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from ResearchGate. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]
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BioDuro. (n.d.). In Vitro ADME. Retrieved from BioDuro. [Link]
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ResearchGate. (n.d.). In Vitro ADME Properties of Some Analogues. Retrieved from ResearchGate. [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationships of 7-Substituted Dihydroquinoline Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive examination of the structure-activity relationships (SAR) inherent to 7-substituted dihydroquinoline derivatives. This guide is designed to move beyond a simple recitation of facts, offering instead a synthesized understanding of how strategic chemical modifications to the dihydroquinoline scaffold can profoundly impact anticancer activity. As your senior application scientist, my goal is to provide you with the insights and methodologies necessary to rationally design the next generation of potent and selective therapeutic agents.
The Dihydroquinoline Core: A Scaffold of Opportunity in Anticancer Drug Design
The dihydroquinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, lauded for its structural rigidity and synthetic tractability.[1][2][3] This bicyclic system serves as an excellent framework for the spatial orientation of various functional groups, facilitating precise interactions with biological targets. Within this framework, the 7-position has emerged as a critical node for chemical modification. Substituents at this position can modulate the electronic landscape, lipophilicity, and steric profile of the entire molecule, thereby fine-tuning its pharmacological properties and biological activity.[4]
Decoding the Impact of 7-Position Substituents: A Comparative Analysis
The strategic introduction of different chemical moieties at the 7-position of the dihydroquinoline ring can lead to dramatic shifts in anticancer potency. This section will dissect the available data, comparing how different substituents influence cytotoxic activity against various cancer cell lines.
Halogenation: Enhancing Potency through Electronegativity
The introduction of halogens at the 7-position is a common strategy in medicinal chemistry. A notable example is the 7-chloroquinoline scaffold, which has been explored for its antitumor effects.[5][6] Studies on 7-chloro-4-substituted quinoline derivatives have demonstrated significant cytotoxic activity. For instance, certain 7-chloroquinoline-4-yl-hydrazone derivatives have shown improved cytotoxic effects as measured by the MTT assay. While much of the detailed SAR work has been on the broader quinoline class, the takeaway for dihydroquinoline design is clear: a halogen at the 7-position is a viable strategy for enhancing anticancer activity. This is often attributed to the electron-withdrawing nature of halogens, which can alter the reactivity and binding affinity of the molecule.
Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloroquinoline derivative 3 | HCT-116 (Colon Carcinoma) | 23.39 | [6] |
| 7-Chloroquinoline derivative 9 | HCT-116 (Colon Carcinoma) | 21.41 | [6] |
| 7-Chloroquinoline derivative 9 | HeLa (Cervical Carcinoma) | 21.41 | [6] |
Note: These derivatives are based on a quinoline, not a dihydroquinoline core, but provide valuable SAR insights.
Alkoxy Groups: Modulating Lipophilicity and Target Engagement
The introduction of alkoxy groups at the 7-position can influence the lipophilicity of the compound, which in turn affects its ability to cross cell membranes and interact with intracellular targets. While specific systematic studies on 7-alkoxy dihydroquinolines are not abundant in the reviewed literature, related studies on quinolinone derivatives suggest that substitutions on the benzo ring, including at the 7-position, are critical for potent anticancer activity. For instance, in a series of 6,7,8-substituted benzyloxyquinolin-2(1H)-ones, several derivatives with substitutions at these positions displayed high potency against a range of cancer cells.[7] This suggests that the electronic and steric properties of substituents in this region, including alkoxy groups, play a significant role in determining cytotoxic efficacy.
The Influence of Other Substituents
The broader chemical space at the 7-position remains an active area of investigation. The general principles of medicinal chemistry suggest that:
-
Electron-donating groups can increase the electron density of the ring system, potentially altering interactions with biological targets.
-
Bulky substituents can introduce steric hindrance, which may either enhance selectivity for a specific target or disrupt binding.
-
Hydrogen bond donors and acceptors can form specific interactions with amino acid residues in a target protein's binding pocket, leading to increased affinity and potency.
A comprehensive review of quinoline-based anticancer agents highlights that the synthetic diversity of the quinoline scaffold allows for the creation of a wide range of structurally varied derivatives with diverse biological activities.
Experimental Protocols: From Synthesis to Cellular Analysis
A robust and reproducible experimental workflow is the cornerstone of any successful SAR study. Here, we provide detailed, field-proven protocols for the synthesis of 7-substituted dihydroquinoline derivatives and the subsequent evaluation of their anticancer activity.
Synthesis of 7-Substituted Dihydroquinoline Derivatives
The Friedländer synthesis is a classic and versatile method for the construction of the quinoline and dihydroquinoline ring system. This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Logical Workflow for Friedländer Annulation
Caption: A generalized workflow for the synthesis of 7-substituted dihydroquinolines.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired 7-substituted-2-aminobenzaldehyde (1.0 eq.) and the active methylene compound (1.1 eq.) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.
-
Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Evaluation of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability. It is a standard method for screening the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized 7-substituted dihydroquinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Future Perspectives and Rational Drug Design
The SAR data, though still emerging for 7-substituted dihydroquinolines specifically, provides a solid foundation for future drug design efforts. Key takeaways for researchers include:
-
The 7-position is a validated site for potency modulation.
-
Electron-withdrawing groups, such as halogens, at the 7-position appear to be a favorable strategy for enhancing anticancer activity.
-
Further systematic exploration of a diverse range of substituents at the 7-position is warranted to build a more comprehensive SAR model. This should include variations in electronic properties, size, and hydrogen bonding capabilities.
By integrating these SAR insights with robust experimental validation, the scientific community can continue to unlock the full therapeutic potential of the dihydroquinoline scaffold in the fight against cancer.
References
-
Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1263, 133138. [Link]
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Antony, S. J., & K, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
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El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7643. [Link]
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Kaczor, A. A., et al. (2014). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. European Journal of Medicinal Chemistry, 86, 65-76. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7643. [Link]
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Vaz, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of the Iranian Chemical Society, 17(7), 1735-1749. [Link]
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Chen, Y.-F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(16), 3874-3886. [Link]
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Hassan, A. A., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 14(10), 6833-6847. [Link]
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Kumar, A., & Kumar, R. (2021). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 21(16), 2216-2234. [Link]
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Lee, H., et al. (2018). Synthesis and Structure-Activity Relationships of Quinolinone and Quinoline-Based P2X7 Receptor Antagonists and Their Anti-Sphere Formation Activities in Glioblastoma Cells. European Journal of Medicinal Chemistry, 151, 627-640. [Link]
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Abdel-Aziz, H. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(4), 437-447. [Link]
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Koutsourea, A., et al. (2023). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 28(18), 6567. [Link]
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Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3937-3975. [Link]
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Zvarych, V. I., et al. (2021). Cytotoxic activity of 7-R-4-substituted quinoline. Regulatory Mechanisms in Biosystems, 12(2), 271-276. [Link]
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Vaz, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of the Iranian Chemical Society, 17(7), 1735-1749. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
This guide provides a detailed protocol for the safe and compliant disposal of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline. As a brominated heterocyclic compound, this substance requires careful handling and adherence to specific waste management streams to ensure laboratory safety and environmental protection. The procedures outlined herein are grounded in established regulatory frameworks and best practices for chemical waste management.
Part 1: Hazard Assessment & Chemical Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. This compound is a complex organic molecule whose structure dictates its classification and handling.
-
Quinoline Core: The quinoline structure is known for its biological activity and potential toxicity. Related compounds are often classified as harmful if swallowed and may pose long-term risks to aquatic life.[1][2]
-
Bromination: The presence of a bromine atom on the aromatic ring classifies this compound as a halogenated organic substance .[3] This is the single most critical factor for its disposal, as halogenated waste streams are managed differently from non-halogenated ones to prevent the formation of toxic byproducts during treatment.[4][5]
-
Boc Protecting Group: The N-Boc group is stable under many conditions but can be cleaved by strong acids, which should be considered when selecting waste containers and consolidating waste streams.
Data Summary Table: Chemical & Hazard Profile
| Parameter | Information | Rationale & Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | Boc-7-bromo-4-hydroxy-tetrahydroquinoline | Common Abbreviation |
| Waste Classification | Hazardous Halogenated Organic Waste | Presence of bromine atom.[3][4] |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Toxic to Aquatic Life. | Inferred from analogous quinoline and bromo-quinoline compounds.[1][2][6][7][8] |
| Incompatibilities | Strong oxidizing agents, Strong acids. | General reactivity for this class of compounds.[1] |
| Disposal Method | High-Temperature Incineration via approved facility. | Standard for halogenated organic waste.[5] |
Part 2: Pre-Disposal Safety & Handling Protocols
Proper disposal begins with safe handling during and after the experimental workflow. Adherence to these steps minimizes exposure and prevents accidental release.
Personal Protective Equipment (PPE)
All handling and disposal activities must be conducted while wearing appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of such equipment.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Tight-sealing safety goggles and/or a face shield.[1]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Spill & Decontamination Procedures
In the event of a small spill, immediate and safe cleanup is crucial to prevent the material from becoming an unmanageable waste source.
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels to absorb large quantities.
-
Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[2]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Crucially, do not wash spills or waste down the drain. [10][11] This compound is considered toxic to aquatic life, and such action is a serious regulatory violation.[2]
Part 3: Step-by-Step Disposal Procedure
This protocol ensures that the waste is properly contained, identified, and routed for disposal in compliance with U.S. Environmental Protection Agency (EPA) regulations.[12]
Step 1: Waste Determination
As soon as the material is designated for disposal, a hazardous waste determination must be made.[13][14] Based on its chemical structure, this compound is unequivocally a hazardous halogenated organic waste .
Step 2: Container Selection
Select a waste container that is in good condition and compatible with the chemical.[15][16]
-
Use a clearly marked, leak-proof container with a secure, vapor-tight lid.[11][15]
-
Plastic (e.g., polyethylene) or glass containers are generally suitable. Avoid metal containers if there is any possibility of acidic conditions.[17]
-
The container must remain closed at all times except when waste is actively being added.[4][15]
Step 3: Labeling
Proper labeling is mandated by OSHA's Hazard Communication Standard and EPA regulations.[9][18] The label must be affixed to the container before the first drop of waste is added.[15] The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The date on which waste was first added to the container (the "accumulation start date").
-
Appropriate hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
Step 4: Segregation & Accumulation
This is a critical step driven by both safety and cost.
-
Segregate from Non-Halogenated Waste: Store the container in a designated Satellite Accumulation Area (SAA) that is physically separate from non-halogenated organic waste.[4][15] The cost to dispose of halogenated waste is significantly higher (often 2-3 times more) because it must be incinerated at high temperatures, whereas non-halogenated solvents may be recycled as fuel.[5]
-
Segregate from Incompatible Chemicals: Ensure the container is not stored near strong acids or strong oxidizing agents to prevent violent reactions.[1][19]
-
Follow SAA Guidelines: The SAA should be under the control of laboratory personnel, at or near the point of generation, and should not accumulate more than 55 gallons of hazardous waste at any one time.[14]
Step 5: Requesting Disposal
Once the container is full (up to 90% capacity to allow for expansion) or the experiment is complete, arrange for disposal.[17]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.
-
Do not remove the waste from the laboratory yourself. Transportation must be handled by trained professionals.[11]
-
According to EPA regulations for academic laboratories, hazardous waste should be removed from the laboratory within twelve months of the accumulation start date.[13]
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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Hazardous Waste Segregation Guide. University of Wisconsin-Madison. [Link]
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Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025). Carl ROTH. [Link]
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Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
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Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Material Safety Data Sheet: Quinoline for Synthesis. Techno PharmChem. [Link]
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OSHA Chemical Storage Requirements. Safety by Design. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]
-
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone Safety & Hazards. PubChem, National Institutes of Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
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Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
-
7-Bromo-1,2,3,4-tetrahydroquinoline Hazards. PubChem, National Institutes of Health. [Link]
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MSDS of 7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. (2026). Capot Chemical. [Link]
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Navigating the Safe Handling of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline: A Guide for Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline represents a class of substituted quinoline scaffolds that are pivotal in medicinal chemistry. As drug development professionals, ensuring the highest standards of safety is not merely a procedural requirement but a cornerstone of scientific integrity and operational excellence. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for analogous structures.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to safety can be established by examining the known hazards of structurally related compounds. The quinoline core, particularly when halogenated, necessitates careful handling. Related compounds such as 7-bromoquinoline, 7-Bromo-1,2,3,4-tetrahydroquinoline, and the parent compound, quinoline, are known to cause skin, eye, and respiratory irritation.[1][2][3] Quinoline itself is suspected of causing genetic defects and may have carcinogenic properties.[4][5] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.
| Risk Level | Required Personal Protective Equipment |
| Low Risk | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves |
| (Handling in a closed system, small quantities) | |
| Medium Risk | - Chemical-resistant lab coat or apron- Chemical splash goggles- Nitrile or neoprene gloves (double-gloving recommended)- Local exhaust ventilation (fume hood) |
| (Weighing, preparing solutions, transfers) | |
| High Risk | - Chemical-resistant suit or coveralls- Face shield in addition to chemical splash goggles- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Respiratory protection (e.g., a properly fitted respirator with organic vapor cartridges) |
| (Large scale operations, potential for aerosolization, spill cleanup) |
The following flowchart provides a visual guide to the PPE selection process based on the nature of the handling task.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans: A Step-by-Step Guide
I. Engineering Controls and Safe Handling Practices
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5][6]
-
Weighing:
-
Designate a specific area within the fume hood for weighing.
-
Use a balance with a draft shield.
-
Handle the solid with care to avoid generating dust.[1]
-
Clean the weighing area and spatula with a solvent-moistened wipe immediately after use.
-
-
Solution Preparation and Transfers:
II. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne exposure.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the high-risk PPE outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[1] Carefully sweep the material into a designated waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
III. Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste should be collected in a dedicated, clearly labeled, and sealed container.[7] Do not mix with non-halogenated waste streams.
-
Labeling: The waste container must be labeled with "Halogenated Organic Waste" and a list of its contents.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][2] Brominated organic compounds may require specific disposal methods, such as high-temperature incineration, to prevent the formation of hazardous byproducts.[8]
Self-Validating Protocols: Ensuring a Safe Workspace
To maintain a self-validating system of safety, regular checks and adherence to the following are crucial:
-
Fume Hood Certification: Ensure that the chemical fume hood has been certified within the last year.
-
PPE Inspection: Regularly inspect all PPE for signs of wear and tear, and replace as needed.
-
Emergency Equipment: Know the location and proper operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[9]
-
Training: All personnel handling this compound must be trained on its potential hazards and the safety procedures outlined in this guide.
By integrating these safety measures into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound and foster a culture of safety and scientific excellence.
References
- Apollo Scientific. (2023, July 10). Safety Data Sheet: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
- Organic Syntheses. (2024, December 18).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- FUJIFILM Wako Chemicals. (2024, May 30). Safety Data Sheet: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
- U.S. Environmental Protection Agency. (1983, December).
- PubChem. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.
- ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Chemtalk.
- Penta Chemicals. (2025, May 13).
- Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
- Fisher Scientific. (2025, December 26).
- PubMed.
- Capot Chemical. (2008, October 27). MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
- Benchchem.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Fisher Scientific. Amine Protection / Deprotection.
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- YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup.
- Chemos GmbH & Co. KG. (2019, April 11).
- PubChem. 7-Bromo-1,2,3,4-tetrahydroquinoline.
- PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
